molecular formula C7H9N B1584814 2,3-Lutidine CAS No. 583-61-9

2,3-Lutidine

货号: B1584814
CAS 编号: 583-61-9
分子量: 107.15 g/mol
InChI 键: HPYNZHMRTTWQTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dimethylpyridine is a natural product found in Nicotiana tabacum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYNZHMRTTWQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060395
Record name 2,3-Dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 2,3-Lutidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9929
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

2.69 [mmHg]
Record name 2,3-Lutidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9929
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

583-61-9, 27175-64-0
Record name 2,3-Lutidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Lutidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027175640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Lutidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-LUTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0F649H6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,3-Lutidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Lutidine for Scientific Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (2,3-dimethylpyridine), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, reactivity, and application, ensuring a deep and actionable understanding of this critical chemical intermediate.

Introduction and Strategic Importance

This compound, a heterocyclic organic compound, is a dimethyl-substituted derivative of pyridine.[1] While naturally present in sources like coal tar and tobacco, its primary value lies in its role as a versatile building block in complex organic synthesis.[2][3] It is a colorless to light yellow liquid characterized by a distinct, pyridine-like aromatic odor.[4]

For drug development professionals, this compound is not merely a reagent but a key precursor in the synthesis of high-value Active Pharmaceutical Ingredients (APIs), particularly proton pump inhibitors.[1][] Its unique structural and electronic properties, including its sterically hindered basicity, make it an indispensable tool for constructing complex molecular architectures.[2] This guide will elucidate these properties, offering a robust framework for its effective utilization in both laboratory and industrial settings.

Chemical Structure and Identification

The foundational element of this compound's reactivity is its structure: a pyridine ring with methyl groups at the C2 and C3 positions. This arrangement dictates its steric and electronic profile.

Caption: Chemical structure of this compound (2,3-dimethylpyridine).

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 2,3-dimethylpyridine[6]
Common Name This compound[6]
CAS Number 583-61-9[4][6]
Molecular Formula C₇H₉N[1][4]
Molecular Weight 107.15 g/mol [4][6]
InChI InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3[6]
InChIKey HPYNZHMRTTWQTB-UHFFFAOYSA-N[6]

| SMILES | CC1=C(N=CC=C1)C[6] |

Physicochemical and Thermophysical Properties

A thorough understanding of this compound's physical properties is paramount for safe handling, process design, and reaction optimization. The data presented below are critical for calculations related to solvent volumes, reaction kinetics at various temperatures, and safety protocols.

Table 2: Physicochemical and Thermophysical Data

Property Value Source(s)
Appearance Colorless to light yellow liquid [3][4]
Odor Strong, characteristic aromatic odor [4]
Melting Point -15 °C [3][7]
Boiling Point 162-163 °C [2][3]
Density 0.945 g/mL at 25 °C [3][7]
Refractive Index (n20/D) 1.508 [3][7]
pKa 6.57 at 25 °C [7]
Water Solubility 95 g/L at 26 °C [7]
Solubility (Organic) Soluble in methanol, ether, DMF, THF [2]
Flash Point 50 °C (122 °F) [8][9]
Autoignition Temperature 530 °C (986 °F) [10]
Vapor Pressure 2.69 mmHg [6]

| Critical Temperature | 382.35 °C |[11] |

Spectral Data Analysis: A Fingerprint of the Molecule

Spectroscopic analysis is essential for quality control and reaction monitoring. The following provides an expert interpretation of this compound's spectral characteristics.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is a definitive tool for confirming the substitution pattern. Key expected signals include: three aromatic protons on the pyridine ring with distinct chemical shifts and coupling patterns, and two singlets for the non-equivalent methyl groups at the C2 and C3 positions.[12]

  • ¹³C NMR Spectroscopy : The carbon spectrum will show seven distinct signals: five for the sp²-hybridized carbons of the pyridine ring and two for the sp³-hybridized methyl carbons.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. Key peaks include C-H stretching from the aromatic ring and methyl groups, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-H bending vibrations.[6][13][14]

  • Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum of this compound shows a prominent molecular ion (M+) peak at m/z 107.[6][15] Common fragmentation patterns involve the loss of a hydrogen atom (M-1) or a methyl group.

Synthesis and Purification Protocols

Industrial Synthesis

A common industrial synthesis involves a catalytic cyclization reaction. This method is valued for its operational simplicity and the ability to regenerate the catalyst.[2]

Protocol: Catalytic Cyclization for this compound Synthesis [2]

  • Catalyst Preparation : A complex of ammonium phosphate is prepared with a fifth-period transition metal chloride serving as the catalyst.

  • Reaction Setup : Propylene glycol, butanone, and ammonia are used as raw materials in a fixed-bed catalytic reactor.

  • Cyclization : The catalytic cyclization is carried out at a temperature range of 250-400°C to yield the crude product.

  • Initial Workup : The crude product is washed with a saturated sodium chloride solution to remove water-soluble impurities.

  • Isolation : The aqueous layer is separated, and the organic layer containing this compound is collected.

  • Final Purification : The isolated organic layer is purified by distillation to obtain high-purity this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification raw_materials Raw Materials (Propylene Glycol, Butanone, Ammonia) reactor Fixed-Bed Catalytic Reactor (250-400°C) raw_materials->reactor crude_product Crude this compound reactor->crude_product wash Saturated NaCl Wash crude_product->wash separation Phase Separation wash->separation distillation Fractional Distillation separation->distillation final_product High-Purity this compound distillation->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Laboratory-Scale Purification

For achieving the high purity required for pharmaceutical applications, a more rigorous purification method is often employed. The following protocol leverages chemical principles to remove closely related impurities.

Protocol: High-Purity Purification via Urea Complex [3][7]

  • Rationale : This multi-step process is designed to remove both non-basic impurities and isomeric lutidines. Steam distillation initially separates volatile non-basic compounds. Conversion to a urea complex provides a crystalline solid that can be selectively isolated, leaving more soluble impurities behind. The final steam distillation liberates the pure base from the complex.

  • Acidic Steam Distillation : Steam distill the crude this compound from a solution containing ~1.2 equivalents of 20% H₂SO₄. Continue until about 10% of the base has been carried over, effectively removing non-basic impurities.

  • Liberation of Base : Make the remaining acidic solution alkaline with a strong base (e.g., NaOH) to liberate the free this compound.

  • Initial Drying & Distillation : Separate the organic base, dry it over NaOH or BaO, and perform a fractional distillation.

  • Urea Complex Formation : Stir 100g of the distilled lutidine with 40g of urea in 75mL of water. Cool the mixture to 5°C to induce crystallization of the urea complex.

  • Isolation of Complex : Filter the crystalline complex under suction and wash it with 75mL of cold water.

  • Liberation from Complex : Dissolve the complex in 300mL of water and steam distill the mixture until the distillate no longer shows turbidity when mixed with solid NaOH.

  • Final Isolation : Treat the final distillate with excess solid NaOH. Separate the upper organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layer and the ether extracts, dry over K₂CO₃, and distill to yield the final, high-purity product.

Chemical Reactivity and Mechanistic Considerations

This compound's reactivity is a nuanced interplay of its basic nitrogen center and the influence of its two methyl groups.

  • Sterically Hindered Basicity : The nitrogen's lone pair of electrons confers basicity, allowing it to react with acids to form salts.[16] However, the adjacent methyl groups provide significant steric hindrance. This makes this compound a poor nucleophile but an effective non-nucleophilic base, ideal for reactions where the base should deprotonate without participating in substitution, such as in protecting group chemistry.[2]

  • N-Oxidation : The nitrogen atom can be readily oxidized to this compound-N-oxide using oxidants like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).[2][17] This transformation is a critical first step in the synthesis of many pharmaceutical intermediates, as the N-oxide group activates the pyridine ring for subsequent reactions like nitration.[17][18]

  • Side-Chain Oxidation : Under the influence of strong oxidizing agents, the methyl groups can be oxidized to form carboxylic acids, yielding 2,3-pyridinedicarboxylic acid. This provides a route to other functionalized pyridine derivatives.[16]

  • Electrophilic and Nucleophilic Substitution : The pyridine ring's electron density is lower than that of benzene, particularly at the positions adjacent to the nitrogen. This allows for nucleophilic substitution reactions under specific conditions.[16] The N-oxidation step is crucial for facilitating electrophilic substitution, such as nitration, which primarily occurs at the 4-position to produce 2,3-dimethyl-4-nitropyridine-N-oxide, a key intermediate for drugs like Lansoprazole.[17]

Reaction_Pathway Lutidine This compound N_Oxide This compound-N-Oxide Lutidine->N_Oxide H₂O₂ or m-CPBA (N-Oxidation) Nitro_N_Oxide 2,3-Dimethyl-4-nitropyridine-N-Oxide N_Oxide->Nitro_N_Oxide HNO₃/H₂SO₄ (Nitration at C4) API API Precursor (e.g., for Lansoprazole) Nitro_N_Oxide->API

Caption: Key reaction pathway for producing pharmaceutical intermediates from this compound.

Applications in Drug Development and Chemical Synthesis

This compound's utility spans multiple high-value sectors, with its most significant impact in the pharmaceutical industry.

  • Pharmaceutical Intermediate : It is a cornerstone for the synthesis of several proton pump inhibitors used to treat acid-related gastrointestinal conditions.[4][16]

    • Lansoprazole & Rabeprazole : this compound is the starting material for creating the substituted pyridine core of these widely used drugs.[1][17]

    • Ilaprazole : This newer generation proton pump inhibitor also relies on a this compound-derived intermediate.[1]

  • Agrochemical Industry : It serves as an intermediate in the formulation of various pesticides, herbicides, and crop-protection agents, contributing to modern agricultural chemistry.[4]

  • Solvent and Catalyst : Its unique properties make it a valuable solvent in polymer production and as a non-nucleophilic base catalyst in sensitive organic reactions where minimizing side reactions is critical.[2][4]

  • Chemical Research : In a laboratory setting, it is widely applied as a reagent and building block for synthesizing novel compounds and as a ligand in coordination chemistry.[4][19]

Safety, Handling, and Storage: A Self-Validating Protocol

Adherence to strict safety protocols is non-negotiable when working with this compound, a flammable and hazardous chemical.[20]

Table 3: Hazard Identification

Hazard Class Statement
Flammability Flammable liquid and vapor (Category 3)[20]
Acute Toxicity Harmful if swallowed (Category 4)[20]
Skin Corrosion/Irritation Causes skin irritation (Category 2)[20]
Eye Damage/Irritation Causes serious eye damage (Category 1)[20]

| STOT - Single Exposure | May cause respiratory irritation (Category 3)[20] |

Step-by-Step Handling and Emergency Procedures
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a face shield (8-inch minimum).[20] A lab coat or chemical-resistant suit is also required.[21]

  • Fire and Explosion Prevention : Keep away from all sources of ignition, including heat, sparks, and open flames.[10] Use spark-proof tools and explosion-proof equipment. Ground and bond containers during material transfer to prevent static discharge.[10][22]

  • Accidental Release (Spills) :

    • Evacuate personnel and remove all ignition sources.[20][21]

    • Absorb the spill with an inert material (e.g., vermiculite, sand).[10]

    • Collect the absorbed material into a suitable, sealed container for disposal by a licensed professional waste disposal service.[21]

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10][20]

    • Skin : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

    • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical aid.[10]

    • Ingestion : Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.[21]

Storage Protocol
  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and sources of ignition.[10][21]

  • Keep containers tightly closed and sealed upright to prevent leakage.[21] Storing under an inert atmosphere is recommended for long-term purity.[9]

Conclusion

This compound is a fundamentally important heterocyclic compound whose value is defined by its versatile reactivity and strategic role in the synthesis of high-value chemicals. For scientists and researchers, a deep, mechanistic understanding of its properties—from its sterically influenced basicity to its role as a precursor in multi-step API synthesis—is essential for innovation. By adhering to the rigorous synthesis, purification, and safety protocols detailed in this guide, professionals can confidently and effectively leverage this compound to advance their research and development objectives.

References

Introduction: Unveiling 2,3-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Lutidine (CAS 583-61-9) for Scientific Professionals

This compound, also known by its systematic name 2,3-dimethylpyridine, is a heterocyclic aromatic organic compound with the chemical formula C₇H₉N.[1][2] As a member of the dimethylpyridine family, it consists of a pyridine ring substituted with two methyl groups at the second and third positions.[3][4] This seemingly simple molecule, naturally found in coal tar and bone charcoal, is a cornerstone reagent in modern organic synthesis.[3] It is a colorless to light yellow liquid characterized by a strong, pyridine-like aromatic odor.[1][3] Its utility spans from being a specialized solvent to a critical intermediate in the synthesis of high-value products, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][5] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, tailored for researchers and development scientists.

Section 1: Core Physicochemical Properties

The specific arrangement of the methyl groups on the pyridine ring imparts a unique set of physical and chemical properties to this compound, which are crucial for its application and handling. These properties are summarized below.

PropertyValueSource(s)
CAS Number 583-61-9[1][2][6]
Molecular Formula C₇H₉N[1][2]
Molecular Weight 107.15 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 162-163 °C[3][7]
Melting Point -15 °C[3]
Density ~0.945 g/mL at 25 °C
Refractive Index (n²⁰/D) ~1.508
Flash Point 50 °C (122 °F)[7][8][9]
Solubility Slightly soluble in water. Soluble in many organic solvents like methanol, ether, toluene, DMF, and THF.[1][3][10]

Section 2: Synthesis and Purification Protocols

The reliable acquisition of high-purity this compound is paramount for its effective use in sensitive synthetic applications. While it can be isolated from natural sources like coal tar, synthetic routes are common for industrial production.

Industrial Synthesis Methodology

A documented method for the preparation of 2,3-dimethylpyridine involves a catalytic cyclization reaction.[3] The causality behind this choice of reactants and conditions lies in forming the pyridine ring from acyclic precursors.

Protocol: Catalytic Cyclization Synthesis

  • Catalyst Preparation: A complex of ammonium phosphate is prepared with a fifth-period transition metal chloride serving as the catalyst. This catalyst is designed for high activity and can be regenerated for recycling, enhancing process efficiency.[3]

  • Reactant Feed: Propylene glycol, butanone, and ammonia are used as the primary raw materials.[3]

  • Reaction Conditions: The reactants are passed through a fixed-bed catalytic reactor at a temperature of 250-400°C to facilitate the catalytic cyclization reaction, forming the crude product.[3]

  • Initial Workup: The resulting crude product is washed with a saturated sodium chloride solution to remove water-soluble impurities. The aqueous layer is separated.[3]

  • Final Distillation: The organic layer is distilled to yield 2,3-dimethylpyridine with a reported purity suitable for many applications and a yield of over 35%.[3]

Laboratory-Scale Purification

For applications requiring very high purity, such as in pharmaceutical synthesis, crude this compound must be further purified. A common and effective method involves the formation and subsequent decomposition of a urea complex. This technique leverages the specific interaction between lutidine and urea to selectively isolate it from other closely-related impurities.

Protocol: Purification via Urea Complex Formation

  • Initial Distillation (Optional but Recommended): Steam distill the crude this compound from a solution containing approximately 1.2 equivalents of 20% H₂SO₄. This step removes non-basic impurities. Make the acidic solution alkaline, separate the base, dry it over NaOH, and perform a fractional distillation.[7][11]

  • Urea Complex Formation: Stir 100g of the distilled lutidine with 40g of urea in 75mL of water. Cool the mixture to 5°C. The this compound-urea complex will crystallize out of the solution.[7][11]

  • Isolation of the Complex: Filter the solid complex using a vacuum pump and wash it with 75mL of cold water to remove any remaining water-soluble impurities.[7][11]

  • Decomposition of the Complex: Dissolve the washed complex in 300mL of water and steam distill the mixture. Continue distillation until the distillate no longer shows turbidity when a small amount of solid NaOH is added. This indicates that all the lutidine has been recovered.[7][11]

  • Final Isolation and Drying: Treat the distillate with excess solid NaOH to salt out the this compound, which will form an upper organic layer. Separate this layer. Extract the remaining aqueous layer with diethyl ether to recover any dissolved product.[7]

  • Final Distillation: Combine the initial organic layer and the ether extracts. Dry the combined solution over anhydrous K₂CO₃ and distill through a short column to obtain highly purified this compound.[7] A final purification can be achieved by fractional crystallization through partial freezing.[7]

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the basicity of the nitrogen atom and the presence of the two methyl groups, which create significant steric hindrance around the nitrogen.

Sterically Hindered, Non-Nucleophilic Base

The primary utility of this compound in organic synthesis is as a sterically hindered, non-nucleophilic base.[3] The methyl groups at the 2 and 3 positions physically obstruct the nitrogen atom, making it difficult to act as a nucleophile and attack electrophilic centers. However, it remains sufficiently basic (pKa ≈ 6.57) to act as an acid scavenger, neutralizing acidic byproducts generated in reactions.[3][11] This property is invaluable in reactions where a competing nucleophilic attack from the base is undesirable, such as in silylation reactions for protecting hydroxyl groups.[3]

G cluster_0 This compound as a Hindered Base ROH R-OH ROTMS R-O-TMS ROH->ROTMS + TMSOTf TMSOTf TMS-OTf Lut This compound LutH [Lutidine-H]⁺OTf⁻ Lut->LutH + H⁺OTf⁻ p1 p2 p3 p4

Caption: Role of this compound in silyl ether formation.

Oxidation to N-Oxides

The nitrogen atom in this compound can be readily oxidized to the corresponding N-oxide using appropriate oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.[3][12] This transformation is a critical first step in the synthesis of various pharmaceutical intermediates, as the N-oxide group can then direct further functionalization of the pyridine ring.[13]

Ring Functionalization

The 2,3-dimethylpyridine-N-oxide is an important intermediate for introducing other functional groups onto the pyridine ring. For example, it can undergo nitration using a mixture of concentrated nitric and sulfuric acids to produce 2,3-dimethyl-4-nitropyridine-N-oxide.[13] This nitro-substituted compound is a key precursor for pharmaceuticals like Lansoprazole.[7][11][13]

Caption: Synthetic workflow from this compound to a key pharmaceutical intermediate.

Section 4: Applications in Research and Drug Development

This compound is a versatile building block with significant applications across multiple sectors of the chemical industry.

  • Pharmaceutical Industry: It is a crucial intermediate in the synthesis of various APIs.[1][5] Its most notable role is in the production of proton pump inhibitors like lansoprazole and omeprazole.[7][11][]

  • Agrochemical Industry: It serves as a precursor in the formulation of pesticides and herbicides, contributing to the development of modern crop protection agents.[1][5]

  • Chemical Research & Development: In laboratory settings, it is widely applied as a non-nucleophilic base and a specialized solvent for organic reactions.[1][15]

  • Specialty Chemicals: It is also used in the manufacturing of dyes, resins, and other fine chemicals.[1]

  • Flavoring Agent: this compound is used in trace amounts as a food additive for flavoring purposes.[7][16]

Section 5: Safety, Handling, and Storage

Proper handling and storage of this compound are essential due to its hazardous properties. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[12][8][17][18] It can also cause serious skin and eye irritation or damage.[8][17][18][19]

Hazard CategoryGHS Classification & Precautionary Statements
Flammability H226: Flammable liquid and vapour.[18][19] Prevention: P210: Keep away from heat, sparks, open flames. No smoking.[6][19][20] P233: Keep container tightly closed.[6][19][20] P240: Ground/bond container and receiving equipment.[6][19][20]
Acute Toxicity H302: Harmful if swallowed.[18][19] Prevention: P270: Do not eat, drink or smoke when using this product.[19][20] Response: P301+P317: IF SWALLOWED: Get medical help. Rinse mouth.[6][19]
Skin Irritation H315: Causes skin irritation.[18][19] Prevention: P280: Wear protective gloves/protective clothing.[18][19][20] Response: P302+P352: IF ON SKIN: Wash with plenty of water.[19]
Eye Damage H318: Causes serious eye damage.[18][19] Prevention: P280: Wear eye protection/face protection.[18][19][20] Response: P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses. Continue rinsing.[18][19]
Respiratory Irritation H335: May cause respiratory irritation.[18][19] Prevention: P261: Avoid breathing vapours. Use only outdoors or in a well-ventilated area.[19][20] Response: P304+P340: IF INHALED: Remove person to fresh air.[6][19]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9][19]

  • Hand Protection: Wear suitable chemical-resistant gloves.[17]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[17][19]

  • Respiratory Protection: Use a full-face respirator with an appropriate filter (e.g., type ABEK) if exposure limits are exceeded.[9][17]

Handling and Storage
  • Handling: Use only in a well-ventilated area and with non-sparking tools. Take precautionary measures against static discharge.[6][17][18] Avoid contact with skin, eyes, and clothing.[20]

  • Storage: Store in a cool, dry, and well-ventilated place.[1][20] Keep the container tightly closed and store locked up.[6][19][20] Keep away from heat and sources of ignition.[20]

Conclusion

This compound (CAS 583-61-9) is more than just a simple pyridine derivative; it is a highly versatile and enabling reagent in modern chemistry. Its unique characteristic as a sterically hindered base allows for clean and efficient reactions that are fundamental to pharmaceutical and agrochemical synthesis. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for any scientist aiming to leverage its full potential in research and development. From its synthesis and purification to its critical role as a molecular scaffold, this compound remains an indispensable tool in the synthetic chemist's arsenal.

References

discovery and history of lutidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Lutidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutidines, the dimethyl-substituted derivatives of pyridine, represent a fascinating chapter in the history of heterocyclic chemistry. From their initial discovery in the complex mixtures of bone and coal distillates to their current indispensable role as bespoke reagents and pharmaceutical precursors, their journey encapsulates the evolution of organic chemistry itself. This guide provides a comprehensive technical overview of the discovery, isolation, and synthetic history of the six lutidine isomers. We will explore the early challenges of separating these closely related compounds, the development of elegant synthetic pathways that enabled access to pure isomers, and the physicochemical properties that underpin their diverse applications, particularly the pivotal role of steric hindrance in isomers like 2,6-lutidine. This paper is intended for professionals in the chemical and pharmaceutical sciences, offering field-proven insights and detailed experimental context.

The Dawn of Pyridine Bases: Discovery and Early Isolation

The story of lutidines begins in the mid-19th century, an era defined by the chemical exploration of natural products. In 1851, Scottish chemist Thomas Anderson, while investigating the complex, pungent liquid known as "Dippel's oil" (an animal bone distillate), first identified a new class of basic organic compounds.[1] He named them "lutidines," an approximate anagram of "toluidine," with which they share the empirical formula C₇H₉N.[1][2]

Initially, lutidines were not isolated as single, pure compounds but as a fraction of pyridine bases obtained from the destructive distillation of coal tar and bone oil.[3][4] This crude fraction, a complex mixture of pyridine, picolines (methylpyridines), and lutidines, presented a significant analytical and preparative challenge. The primary sources were:

  • Coal Tar: A byproduct of coking coal, fractional distillation of its "light oil" fraction yielded a basic component rich in pyridine and its alkylated homologs.[5][6]

  • Bone Oil: Produced by the destructive distillation of bones, this was the original source from which Anderson made his discovery.[3][4]

The separation of these bases from the tar was rudimentary, relying on their basicity. The crude oil was washed with dilute sulfuric acid, which protonated the heterocyclic amines, rendering them water-soluble and allowing for their extraction from the non-polar hydrocarbon matrix. Subsequent treatment of the aqueous layer with a stronger base, such as sodium hydroxide, would "spring" the free pyridine bases, which could then be separated and further purified by fractional distillation.[7] However, the boiling points of the various lutidine isomers are often very close, making efficient separation by distillation alone nearly impossible. This challenge spurred the development of more sophisticated separation techniques.

Historical Protocol 1: Conceptual Overview of Pyridine Base Extraction from Coal Tar

This protocol outlines the classical acid-extraction methodology used to isolate the pyridine base fraction, including lutidines, from coal tar light oil.

Objective: To separate the basic nitrogen-containing heterocyclic compounds from the neutral hydrocarbon oil.

Methodology:

  • Acid Extraction: The crude light oil fraction is agitated with a solution of dilute sulfuric acid (typically 10-20%). The pyridine bases (Py) react to form water-soluble pyridine sulfate salts.

    • Py (oil) + H₂SO₄ (aq) → [PyH]⁺HSO₄⁻ (aq)

  • Phase Separation: The mixture is allowed to settle, and the lower aqueous layer containing the pyridine sulfates is separated from the upper oil layer.[7]

  • Liberation of Bases: The aqueous sulfate solution is treated with an excess of a strong base, such as aqueous sodium hydroxide or ammonia gas, to deprotonate the pyridinium ions and regenerate the free bases.[7]

    • [PyH]⁺HSO₄⁻ (aq) + 2 NaOH (aq) → Py (oil) + Na₂SO₄ (aq) + 2 H₂O

  • Initial Purification: The liberated bases, now forming a separate, less dense layer, are separated from the aqueous salt solution. This "crude pyridine" fraction is then dried using agents like solid potassium hydroxide.

  • Fractional Distillation: The dried crude base mixture is subjected to fractional distillation. While this can separate pyridine (B.P. 115°C) from picolines (B.P. ~128-135°C) and lutidines (B.P. ~144-172°C), it is ineffective at resolving the individual lutidine isomers from one another.

This historical process highlights a core challenge: while the class of compounds was accessible, obtaining a specific, pure isomer was a formidable task that awaited the advent of targeted synthesis.

The Isomer Problem and the Rise of Synthesis

The shared molecular formula C₇H₉N gives rise to six structural isomers of lutidine, each with unique physical and chemical properties dictated by the substitution pattern of the two methyl groups on the pyridine ring.

Table 1: Physicochemical Properties of Lutidine Isomers
IsomerSystematic NameCAS NumberBoiling Point (°C)Melting Point (°C)pKa (of conjugate acid)
2,3-Lutidine2,3-Dimethylpyridine583-61-9161.2-17.96.57
2,4-Lutidine2,4-Dimethylpyridine108-47-4157-606.84
2,5-Lutidine2,5-Dimethylpyridine589-93-5157-156.51
2,6-Lutidine2,6-Dimethylpyridine108-48-5144-5.86.72[3]
3,4-Lutidine3,4-Dimethylpyridine583-58-4165-10.56.46
3,5-Lutidine3,5-Dimethylpyridine591-22-0171.9-6.56.15[8]

Data compiled from references[1][3][8][9].

The inability of classical methods to cleanly separate these isomers drove chemists to devise methods to build the pyridine ring from acyclic precursors with the desired substitution pattern already in place. This shift from isolation to synthesis marked a critical turning point in the history of lutidines.

The Hantzsch Synthesis: A Paradigm Shift for 2,6-Lutidine

One of the most enduring and elegant methods for constructing substituted pyridines is the Hantzsch pyridine synthesis. A laboratory route for 2,6-lutidine involves a multi-component condensation of an aldehyde (formaldehyde), a β-ketoester (ethyl acetoacetate), and an ammonia source.[3][4] This reaction proceeds via a 1,4-dihydropyridine intermediate, which is subsequently oxidized and saponified/decarboxylated to yield the final aromatic product.

dot```dot

Hantzsch_Synthesis_Workflow

Caption: Applications of specific lutidine isomers in synthesis.

2,6-Lutidine: The Sterically Hindered Base

The two methyl groups flanking the nitrogen atom in 2,6-lutidine are its defining feature. They create significant steric bulk, which hinders the nitrogen's ability to act as a nucleophile while having a lesser effect on its ability to act as a proton scavenger (a base). [3][4]This property is invaluable in organic synthesis. In reactions where a base is needed to neutralize an acid byproduct, but a competing nucleophilic attack on an electrophilic center must be avoided, 2,6-lutidine is often the reagent of choice.

A classic application is in the protection of alcohols as silyl ethers using silyl triflates (e.g., TBS-OTf). [3][4]The reaction generates triflic acid, which must be neutralized. A less hindered base, like pyridine, could act as a nucleophile and compete with the alcohol for the silyl group. 2,6-Lutidine, however, is too bulky to do so, efficiently scavenging the acid without interfering in the desired reaction. [4]

3,5-Lutidine: A Gateway to Pharmaceuticals

In contrast to the sterically crowded 2,6-isomer, 3,5-lutidine has an unhindered nitrogen atom and reactive methyl groups. It is a critical building block in the pharmaceutical industry. Most notably, it serves as a precursor to the blockbuster anti-ulcer drug omeprazole. [8]Industrial synthesis of 3,5-lutidine is often achieved through a condensation reaction of acrolein, formaldehyde, and ammonia. [8]

Other Isomers in Drug Synthesis

The utility of lutidines is not limited to these two isomers. Other derivatives serve as crucial intermediates:

  • This compound: Used in the synthesis of other proton pump inhibitors such as rabeprazole and lansoprazole. [1]* 3,4-Lutidine: A key component in the synthesis of a wide range of benzomorphan opioid analgesics, including pentazocine and phenazocine. [1]

Conclusion

The history of lutidines is a microcosm of the progress of organic chemistry. It began with the challenging task of isolating compounds from a complex natural matrix, a process that yielded mixtures and spurred the development of basic extraction techniques. The "isomer problem" then drove the field toward the more controlled and predictable world of chemical synthesis, exemplified by the Hantzsch reaction, which provided access to pure, single isomers for the first time. This breakthrough allowed for the detailed study of their properties, revealing the profound impact of steric hindrance and leading to the rational application of isomers like 2,6-lutidine as specialized tools in organic synthesis. Today, lutidines are foundational components in the agrochemical and pharmaceutical industries, demonstrating a remarkable journey from a curious component of bone oil to a cornerstone of modern molecular design and development.

References

A Technical Guide to the Natural Occurrence of 2,3-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dimethylpyridine, also known as 2,3-lutidine, is a heterocyclic aromatic organic compound that contributes to the sensory profiles of various natural and processed materials. While it is a valuable intermediate in pharmaceutical and chemical synthesis, its natural occurrence is primarily a result of complex chemical transformations, most notably the Maillard reaction during the heating of foodstuffs. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the natural origins of 2,3-dimethylpyridine, its formation pathways, validated analytical methodologies for its detection, and its biological significance.

Introduction to 2,3-Dimethylpyridine

2,3-Dimethylpyridine (C7H9N) is a substituted pyridine derivative with a molecular weight of 107.15 g/mol .[1] It exists as a colorless to light yellow liquid with a characteristic pungent odor.[2] This compound and its isomers, collectively known as lutidines, are recognized for their roles as flavoring agents, intermediates in organic synthesis, and ligands in coordination chemistry.[2][3] In the context of drug development, the pyridine scaffold is a privileged structure, and understanding the natural presence and potential bioactivity of its derivatives is of significant interest.[4][5][6] This guide focuses specifically on the genesis and detection of 2,3-dimethylpyridine from natural sources.

Table 1: Physicochemical Properties of 2,3-Dimethylpyridine

Property Value Reference
CAS Number 583-61-9 [1]
Molecular Formula C7H9N [1]
Molecular Weight 107.15 g/mol
Appearance Colorless to slightly yellow liquid [2][7]
Boiling Point 160-163 °C [8][9]
Melting Point -15 °C [9]
Density ~0.945 g/mL at 25 °C [8]
Solubility in Water 95 g/L (26 °C) [7]
Flash Point 50 °C (122 °F) [10]

| Odor/Flavor Profile | Coffee, caramellic, nutty, roasted |[3] |

Natural Occurrence and Formation

The presence of 2,3-dimethylpyridine in nature is predominantly associated with thermally processed foods. It is not typically biosynthesized de novo by plants or animals but is rather a product of chemical reactions between precursor molecules during cooking.

Food Sources

2,3-Dimethylpyridine is a known volatile flavor compound identified in a variety of cooked and roasted foods. Its formation is a hallmark of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures.[11]

  • Cooked Meats: The high temperatures used in frying, grilling, and roasting meats provide ideal conditions for the Maillard reaction, leading to the formation of numerous flavor compounds, including alkylpyridines.[12][13] Heterocyclic amines (HAAs), a class of compounds that includes pyridine derivatives, are formed from the reaction of creatine or creatinine, amino acids, and sugars present in meat.[13][14][15]

  • Coffee: The roasting of green coffee beans is a complex process that generates hundreds of aromatic compounds. 2,3-Dimethylpyridine contributes to the characteristic nutty and roasted flavor profile of coffee.[3][16][17]

  • Beer: While present in smaller quantities, 2,3-dimethylpyridine and other pyrazines and pyridines are found in beer, contributing to the overall flavor profile. These compounds can be formed during the kilning of malt, a process involving the heating of germinated barley.[18]

  • Other Sources: Trace amounts have also been reported in other food items like dried squid and tea.[3] The compound has also been identified in tobacco (Nicotiana tabacum).[7][19]

Table 2: Reported Occurrence of 2,3-Dimethylpyridine in Various Sources

Source Reported Concentration Reference
Pork 0.00008 mg/kg [3]
Tea 2 mg/kg [3]

| Tobacco (Nicotiana tabacum) | Presence reported |[7][19] |

Microbial Origins

While the primary route of formation in food is thermally driven, some microorganisms have demonstrated the ability to metabolize pyridine compounds. Certain soil and sewage bacteria, such as species of Achromobacter and Nocardia, can degrade pyridine and its derivatives.[20] Although direct microbial synthesis of 2,3-dimethylpyridine is not extensively documented, the metabolic pathways for pyridine ring transformation exist in the microbial world, suggesting a potential, albeit minor, contribution to its environmental presence.[20]

Mechanism of Formation: The Maillard Reaction

The synthesis of 2,3-dimethylpyridine in food is intrinsically linked to the Maillard reaction. This complex cascade of reactions is responsible for the color, aroma, and flavor of browned foods. For professionals in drug development, understanding this pathway is crucial for identifying potential dietary sources of bioactive compounds or confounding factors in metabolic studies.

The Maillard reaction proceeds in three main stages:[21]

  • Initial Stage: Condensation of a reducing sugar's carbonyl group with the amino group of an amino acid to form an N-substituted glycosylamine. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketosamine.[11][16][22]

  • Intermediate Stage: The Amadori compound undergoes dehydration and fragmentation to form highly reactive intermediates like dicarbonyls (e.g., pyruvaldehyde, diacetyl).[11]

  • Final Stage: These reactive intermediates undergo further reactions, including Strecker degradation with other amino acids, aldol condensation, and polymerization, to produce a vast array of heterocyclic compounds, including pyridines, pyrazines, and furans, as well as brown nitrogenous polymers known as melanoidins.[11][22]

The formation of alkylpyridines like 2,3-dimethylpyridine is thought to occur through the condensation of dicarbonyl compounds with aldehydes and ammonia, which are generated during the intermediate and final stages of the Maillard reaction.

Maillard_Pathway cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing Sugar Reducing Sugar Glycosylamine Glycosylamine Reducing Sugar->Glycosylamine Condensation Amino Acid Amino Acid Amino Acid->Glycosylamine Amadori Compound Amadori Compound Glycosylamine->Amadori Compound Rearrangement Dicarbonyls Dicarbonyls Amadori Compound->Dicarbonyls Dehydration/ Fragmentation Strecker Aldehydes Strecker Aldehydes Dicarbonyls->Strecker Aldehydes Strecker Degradation (+ Amino Acids) Ammonia Ammonia Dicarbonyls->Ammonia Alkylpyridines Alkylpyridines Dicarbonyls->Alkylpyridines Strecker Aldehydes->Alkylpyridines Condensation Ammonia->Alkylpyridines

Caption: Simplified pathway of the Maillard reaction leading to alkylpyridines.

Analytical Methodologies

Accurate detection and quantification of 2,3-dimethylpyridine in complex matrices like food and biological samples require sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[23]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes a common workflow for the analysis of volatile compounds like 2,3-dimethylpyridine from a solid or liquid matrix. HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from the headspace above a sample.

Rationale: This method is chosen for its high sensitivity, minimal sample preparation, and reduced solvent usage. The SPME fiber selectively adsorbs analytes from the sample's headspace, which are then thermally desorbed into the GC inlet for separation and detection by MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a homogenized sample (e.g., 1-5 grams of ground coffee or cooked meat) into a 20 mL headspace vial.

    • For liquid samples (e.g., beer), pipette a defined volume (e.g., 5-10 mL) into the vial.

    • Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated pyridine analog) for accurate quantification.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray equipped with an agitator and heater.

    • Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15 minutes) with agitation to facilitate the release of volatiles into the headspace.

    • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the heated injection port of the GC (e.g., 250 °C).

    • Analytes are thermally desorbed from the fiber onto the GC column (e.g., a mid-polar column like DB-5ms).

    • The GC oven temperature is programmed to separate the compounds based on their boiling points and column interactions. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 240 °C at 5 °C/min.

    • The separated compounds elute from the column and enter the mass spectrometer.[24]

  • Mass Spectrometry Detection:

    • The MS is typically operated in electron ionization (EI) mode at 70 eV.[24]

    • Data can be acquired in full scan mode (e.g., m/z 35-350) for qualitative identification by comparing mass spectra to libraries (e.g., NIST).[1]

    • For quantitative analysis, selected ion monitoring (SIM) mode is used to monitor specific, characteristic ions of 2,3-dimethylpyridine (e.g., m/z 107, 92) and the internal standard, providing higher sensitivity and selectivity.

Analytical_Workflow A Sample Homogenization B Vial Sealing & Internal Standard Addition A->B C Headspace Equilibration (Heating & Agitation) B->C D SPME Fiber Exposure (Extraction) C->D E Thermal Desorption in GC Inlet D->E F GC Separation E->F G MS Detection (EI, Scan/SIM) F->G H Data Analysis (Identification & Quantification) G->H

Caption: Typical workflow for HS-SPME-GC-MS analysis of volatile compounds.

Biological Activity and Significance

While primarily known as a flavor compound, the pyridine nucleus is a common motif in pharmacologically active molecules. Research into the biological activities of simple pyridine derivatives is an active area.

  • Potential Bioactivity: Studies on various dimethylpyridine derivatives have explored their potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[25] Other pyridine derivatives have been investigated for antioxidant and antitumor activities.[] While specific data on the bioactivity of naturally occurring 2,3-dimethylpyridine is limited, its structural similarity to pharmacologically relevant compounds warrants further investigation.

  • Sensory Impact: The most well-established role of 2,3-dimethylpyridine is its contribution to the aroma and flavor of food. Its "coffee" and "caramellic" notes are considered desirable in many roasted and baked products.[3] Understanding its formation helps food scientists to control and optimize flavor development during processing.

  • Drug Development Context: For professionals in drug development, the natural occurrence of 2,3-dimethylpyridine in common dietary items like meat and coffee is an important consideration. It could represent a background level of exposure to a potentially bioactive pyridine structure, which may be relevant in preclinical and clinical studies of new pyridine-based drug candidates.

Conclusion

2,3-Dimethylpyridine is a naturally occurring compound, primarily formed through the Maillard reaction during the thermal processing of food. Its presence is integral to the desirable flavor profiles of cooked meats, roasted coffee, and other processed foods. The analytical workflow for its detection is well-established, with HS-SPME-GC-MS providing the necessary sensitivity and selectivity for quantification in complex matrices. While its primary significance lies in food science, the potential biological activities of the pyridine scaffold suggest that the dietary intake of 2,3-dimethylpyridine may be of interest to researchers in pharmacology and drug development. Future research should focus on quantifying its presence in a wider range of foods and exploring its potential metabolic fate and bioactivity in vivo.

References

An In-Depth Technical Guide to 2,3-Lutidine (C₇H₉N) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,3-Lutidine, systematically named 2,3-dimethylpyridine, is a heterocyclic aromatic organic compound belonging to the dimethylpyridine family. While it occurs naturally in sources like coal tar, its primary value lies in its role as a versatile and critical intermediate in the synthesis of high-value chemicals, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structural arrangement, featuring two methyl groups adjacent to the nitrogen atom on the pyridine ring, imparts specific reactivity and steric properties that are expertly leveraged in complex organic synthesis.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates core molecular data, explores key reactivity and synthesis protocols, and highlights its pivotal applications, with a particular focus on its role as a foundational building block for active pharmaceutical ingredients (APIs).[1] The information presented herein is grounded in authoritative sources to ensure scientific accuracy and practical utility in a laboratory and industrial context.

Core Molecular Profile

A thorough understanding of a reagent begins with its fundamental properties. This compound is a colorless to light yellow liquid with a distinct, pungent pyridine-like odor.[1][3][4] Its core identity and physicochemical characteristics are summarized below.

Chemical Identity
PropertyValueSource(s)
Molecular Formula C₇H₉N[3][5][6]
Molecular Weight 107.15 g/mol [3][5][7]
IUPAC Name 2,3-dimethylpyridine[3]
CAS Number 583-61-9[1][5][6]
Synonyms 2,3-Dimethylpyridine, o-Lutidine[1][3]
SMILES CC1=C(N=CC=C1)C[3]
InChI Key HPYNZHMRTTWQTB-UHFFFAOYSA-N[3]
Physicochemical Properties
PropertyValueSource(s)
Appearance Colorless to light yellow liquid[3][6]
Boiling Point 162-163 °C[6][8]
Melting Point -15 °C[6][8]
Density 0.945 g/mL at 25 °C[6]
Solubility Slightly soluble in water; soluble in most organic solvents[1][4]
Flash Point 50 °C (122 °F) - Closed Cup[7]
Refractive Index (n²⁰/D) 1.508[6]

Spectroscopic and Analytical Characterization

The identity and purity of this compound are routinely confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is characteristic, showing distinct signals for the two methyl groups and the three aromatic protons on the pyridine ring, allowing for unambiguous structural confirmation.[9]

  • ¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight, with the molecular ion peak (M+) appearing at m/z = 107.

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic C-H stretching vibrations from the methyl and aromatic groups, as well as C=C and C=N stretching vibrations typical of the pyridine ring.

Caption: Molecular structure of this compound (2,3-dimethylpyridine).

Synthesis and Purification Strategies

While this compound can be isolated from natural sources, chemical synthesis is the primary method for producing high-purity material for pharmaceutical and research applications.[2]

Common Synthetic Routes

A prevalent industrial synthesis involves the catalytic cyclization reaction of simple precursors. One documented method uses propylene glycol, butanone, and ammonia as raw materials in a fixed-bed catalytic reactor.[2] This approach allows for the construction of the dimethylpyridine ring system in a controlled manner.

Synthesis_Workflow raw_materials Raw Materials (e.g., Propylene Glycol, Butanone, Ammonia) reactor Catalytic Reactor (250-400 °C) raw_materials->reactor catalyst Transition Metal Catalyst (Fixed-Bed) catalyst->reactor Catalyst Bed crude Crude this compound reactor->crude purification Purification (Distillation, Crystallization) crude->purification final_product High-Purity This compound (>99%) purification->final_product

Caption: Generalized workflow for the catalytic synthesis of this compound.

Detailed Protocol: Laboratory-Scale Purification

For many applications, commercial this compound requires further purification to remove trace impurities. The following protocol, adapted from established methods, is effective for achieving high purity.[6]

Objective: To purify commercial-grade this compound by removing non-basic impurities and water.

Methodology:

  • Acidification and Steam Distillation:

    • In a round-bottom flask equipped for steam distillation, combine 100 g of commercial this compound with a solution containing approximately 1.2 molar equivalents of 20% sulfuric acid.

    • Causality: The lutidine, being basic, will form a non-volatile salt (2,3-lutidinium sulfate). Non-basic, volatile impurities will be removed with the steam.

    • Perform steam distillation until about 10% of the initial volume has been carried over, effectively removing the volatile impurities.

  • Liberation of the Free Base:

    • Cool the acidic solution remaining in the distillation flask in an ice bath.

    • Carefully make the solution strongly alkaline by adding solid sodium hydroxide (NaOH) pellets until no more dissolve. The this compound will separate as an upper organic layer.

    • Causality: The strong base deprotonates the lutidinium salt, regenerating the free base which is poorly soluble in the saturated aqueous salt solution.

  • Extraction and Drying:

    • Separate the upper lutidine layer using a separatory funnel.

    • Extract the remaining aqueous layer with diethyl ether (2 x 50 mL) to recover any dissolved product.

    • Combine the initial organic layer with the ether extracts.

    • Dry the combined organic phase over anhydrous potassium carbonate (K₂CO₃) or barium oxide (BaO).

    • Causality: The drying agent removes residual water, which is critical before the final distillation step.

  • Final Fractional Distillation:

    • Filter off the drying agent.

    • Assemble a fractional distillation apparatus. It is crucial to use an efficient column to separate the lutidine from any remaining impurities with close boiling points.

    • Distill the dried liquid, collecting the fraction that boils at 162-163 °C. This fraction is the high-purity this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of both the pyridine ring and the two methyl substituents.

  • Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form salts.[4] This is fundamental to its use as an acid scavenger in reactions.

  • N-Oxidation: The nitrogen atom can be selectively oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).[2][10] This transformation is a critical activating step in the synthesis of many pharmaceutical intermediates, as it alters the electron density of the pyridine ring, facilitating subsequent reactions like nitration.[10][11]

  • Side-Chain Reactivity: The methyl groups, particularly the one at the 2-position, are activated by the adjacent nitrogen atom. This allows for deprotonation with strong bases to form a nucleophilic species that can react with electrophiles, enabling side-chain functionalization.[12]

Reactivity_Pathways lutidine This compound salt 2,3-Lutidinium Salt lutidine->salt + Acid (e.g., HCl) n_oxide This compound-N-Oxide lutidine->n_oxide + Oxidant (e.g., H₂O₂) side_chain Side-Chain Functionalized Product lutidine->side_chain 1. Strong Base 2. Electrophile (E+)

Caption: Key reactivity pathways of this compound in organic synthesis.

Applications in Drug Discovery and Development

This compound is a cornerstone intermediate in the pharmaceutical industry, most notably in the production of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related gastrointestinal disorders.

Role as a Key Building Block for Proton Pump Inhibitors

It serves as the starting material for blockbuster drugs such as Lansoprazole and Rabeprazole.[6][10][] The synthesis of these complex molecules relies on a multi-step pathway that begins with the modification of the this compound core. A crucial step is the N-oxidation followed by nitration at the 4-position of the pyridine ring to produce 2,3-dimethyl-4-nitropyridine-N-oxide, a key intermediate.[10][11]

PPI_Synthesis A This compound B This compound-N-Oxide A->B Oxidation C 2,3-Dimethyl-4-nitropyridine -N-Oxide B->C Nitration D Further Intermediates C->D E API (e.g., Lansoprazole) D->E Coupling & Elaboration

Caption: Simplified synthetic pathway from this compound to a PPI API.

Other Industrial Applications

Beyond its primary role in pharmaceuticals, this compound is utilized in:

  • Agrochemicals: As an intermediate in the synthesis of certain pesticides and herbicides.[1]

  • Chemical Research: Employed as a non-nucleophilic base, a catalyst, and a solvent in various organic reactions.[1][2]

  • Materials Science: Used as a building block for synthesizing polymer materials with specialized thermal or optical properties.[4]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. It is a flammable liquid and is harmful if ingested or inhaled.[7][14][15]

Hazard Identification
Hazard ClassGHS StatementH-Code
Flammability Flammable liquid and vapourH226
Acute Toxicity Harmful if swallowedH302
Skin Corrosion/Irritation Causes skin irritationH315
Eye Damage/Irritation Causes serious eye damageH318
STOT (Single Exp.) May cause respiratory irritationH335

Source: ECHEMI Safety Data Sheet[15]

Recommended Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][16]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[15]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) and inspect them before use.[16]

    • Skin Protection: Wear a lab coat or other suitable protective clothing.[15]

Storage and Disposal Guidelines
  • Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[15][17] Containers should be kept upright to prevent leakage.[17]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15][16]

References

2,3-Lutidine reaction with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction of 2,3-Lutidine with Electrophiles

Abstract

This compound (2,3-dimethylpyridine) is a heterocyclic compound of significant interest in organic synthesis, serving as a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Its reactivity towards electrophiles is a nuanced subject, governed by the interplay between the electron-withdrawing pyridine nitrogen and the activating, directing effects of the two methyl substituents. This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of this compound, emphasizing mechanistic principles, field-proven experimental protocols, and the critical role of N-oxidation in modulating reactivity and directing selectivity. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile building block.

Core Principles: Understanding the Reactivity of this compound

This compound is a colorless to light yellow liquid with a characteristic pyridine-like odor.[1] Its chemical behavior is dictated by its unique electronic and steric structure.

1.1. Electronic and Steric Landscape

The pyridine ring is isoelectronic with benzene, but the replacement of a CH group with a more electronegative nitrogen atom renders the ring electron-deficient. This "π-deficient" character makes the pyridine nucleus significantly less susceptible to electrophilic aromatic substitution (SEAr) than benzene.[3] The nitrogen atom's lone pair readily complexes with Lewis acids and protonates under acidic conditions, further deactivating the ring towards electrophilic attack.

In this compound, two methyl groups are present on the pyridine ring. Methyl groups are electron-donating through an inductive effect and hyperconjugation, which partially counteracts the deactivating effect of the nitrogen atom.[4][5] They are classified as activating, ortho, para-directing groups in classical electrophilic aromatic substitution.[5][6] The steric hindrance provided by the methyl group at the 2-position also influences its use as a non-nucleophilic base in certain organic reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₉N[7]
Molar Mass107.15 g/mol [7]
AppearanceColorless to slightly yellow liquid[1][8]
Density0.945 g/mL at 25 °C[8]
Boiling Point162-163 °C[8]
Melting Point-15 °C[8]
Refractive Indexn20/D 1.508

1.2. The N-Oxide Strategy: Activating the Pyridine Ring

Direct electrophilic substitution on this compound is often challenging and requires harsh conditions, leading to low yields. A cornerstone strategy to overcome this is the conversion of the pyridine nitrogen to an N-oxide. The oxidation of this compound, typically with reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), yields this compound-N-oxide.[1]

This transformation has a profound impact on the ring's electronic properties:

  • Enhanced Reactivity: The N-oxide group is a powerful activating group. The oxygen atom can donate electron density back into the pyridine ring through resonance, increasing the ring's nucleophilicity.

  • Altered Selectivity: Electrophilic attack is strongly directed to the 4-position (para to the nitrogen) and to a lesser extent, the 2-position (ortho). In this compound-N-oxide, the 2-position is blocked, making the 4-position the primary site of reaction.

G cluster_0 Direct Substitution on this compound cluster_1 N-Oxide Mediated Substitution Lutidine This compound Deactivation N-Protonation/ Complexation (Deactivating) Lutidine->Deactivation Acidic Conditions (E+ source) Intermediate_L Highly Unstable Cationic Intermediate Product_L Low Yield of Substituted Product Deactivation->Product_L Reaction Inhibited Lutidine_O This compound N_Oxide This compound-N-Oxide Lutidine_O->N_Oxide Oxidation (e.g., H₂O₂) Intermediate_O Resonance-Stabilized Cationic Intermediate (Attack at C4) N_Oxide->Intermediate_O Electrophile (E+) Product_O High Yield of 4-Substituted Product Intermediate_O->Product_O -H+ G Start This compound Step1 Step 1: N-Oxidation Start->Step1 Intermediate This compound-N-Oxide Step1->Intermediate Step2 Step 2: Nitration Intermediate->Step2 End 2,3-Dimethyl-4-nitropyridine-N-oxide Step2->End

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,3-Lutidine in Silyl Ether Formation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The choice of base in these transformations is critical, dictating reaction efficiency, selectivity, and scope. This technical guide provides an in-depth exploration of 2,3-lutidine, a sterically hindered, non-nucleophilic base, and its strategic application in silyl ether formation protocols. We will dissect the mechanistic rationale for its use, particularly with highly reactive silyl triflates, and provide detailed, field-proven protocols for researchers.

Introduction: The Imperative of Hydroxyl Group Protection

In multi-step organic synthesis, the hydroxyl group is a ubiquitous and highly reactive functionality. Its nucleophilic and acidic nature necessitates a temporary masking or "protection" to prevent unwanted side reactions during transformations elsewhere in the molecule. Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of installation, general stability across a range of reaction conditions, and selective removal under mild protocols.[1][2] Common examples include the trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), and triisopropylsilyl (TIPS) ethers.[3]

The formation of a silyl ether, or silylation, involves the reaction of an alcohol with a silylating agent, typically a silyl halide (R₃SiCl) or a more reactive silyl trifluoromethanesulfonate (R₃SiOTf).[3][4] This reaction requires a base to serve two essential functions:

  • Proton Abstraction: The base deprotonates the alcohol, increasing its nucleophilicity and facilitating its attack on the electrophilic silicon atom.

  • Acid Neutralization: The base scavenges the acidic byproduct generated during the reaction (e.g., HCl or HOTf), driving the equilibrium towards product formation.

The Unique Role of this compound: A Sterically Hindered, Non-Nucleophilic Base

While common bases like imidazole and triethylamine are effective in many silylation reactions, the choice of base becomes paramount when dealing with highly reactive silylating agents or sterically demanding substrates.[5][6] This is where this compound (2,3-dimethylpyridine) emerges as a strategic choice.

Key Properties and Mechanistic Rationale

This compound is an aromatic heterocyclic amine with physical and chemical properties that make it highly suitable for specific silylation protocols.

  • Basicity: With a pKa of its conjugate acid around 6.57, this compound is sufficiently basic to deprotonate alcohols and neutralize strong acids like triflic acid.[7][8]

  • Steric Hindrance: The presence of a methyl group at the C2 position, adjacent to the nitrogen atom, imparts significant steric bulk.[9] This steric hindrance is the defining feature of this compound, rendering it a poor nucleophile . This non-nucleophilic character is critical, as it prevents the base from competing with the alcohol and attacking the electrophilic silicon center of the silylating agent—a common side reaction with less hindered bases, especially when using highly reactive silyl triflates.[10][11]

This combination of moderate basicity and significant steric hindrance makes this compound an ideal partner for powerful silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) and triisopropylsilyl trifluoromethanesulfonate (TIPSOTf).[12][13] These reagents are often required to silylate sterically congested secondary or tertiary alcohols where less reactive silyl chlorides fail.[4]

The Silylation Mechanism with this compound

The reaction proceeds via a well-defined pathway where the base's non-nucleophilic nature is key to success. The process ensures that the silylating agent is consumed exclusively by the intended alcohol substrate.

silylation_mechanism cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) step1 Proton Abstraction ROH->step1 Lut This compound (Base) Lut->step1 SiOTf R'3SiOTf (Silyl Triflate) step2 Nucleophilic Attack SiOTf->step2 SilylEther R-O-SiR'3 (Silyl Ether) LutH Lutidinium Triflate (Salt) step1->step2 Forms Alkoxide (R-O⁻) step2->SilylEther step2->LutH Forms Salt Byproduct

Caption: Mechanism of silyl ether formation using a silyl triflate and this compound.

Comparative Data of Common Bases in Silylation

The selection of a base is a critical parameter in designing a silylation protocol. The following table provides a comparative summary to guide this choice.

BaseStructurepKa (Conjugate Acid)Steric HindrancePrimary Application / Paired Reagent
Imidazole ~7.0LowCatalytic promoter with silyl chlorides (e.g., TBSCl) in DMF (Corey Protocol).[3][14]
Pyridine ~5.2LowStoichiometric base and solvent for silyl chlorides. Can act as a nucleophilic catalyst.[6][15]
Triethylamine (TEA) ~10.7ModerateCommon, inexpensive organic base for neutralizing HCl from silyl chlorides.[16]
2,6-Lutidine ~6.7HighHighly hindered, non-nucleophilic base. Classic choice for silyl triflates (e.g., TBSOTf).[1][4]
This compound ~6.6HighHindered, non-nucleophilic base. Excellent alternative to 2,6-lutidine for use with silyl triflates.[7][9]

Experimental Protocols

The following protocols are provided as robust starting points for the silylation of alcohols using this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Silylation of a Hindered Secondary Alcohol using TIPSOTf and this compound

This protocol is ideal for the protection of sterically demanding alcohols that are resistant to silylation under milder conditions.[13]

Materials:

  • Sterically hindered secondary alcohol (1.0 equiv)

  • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.2-1.5 equiv)

  • This compound (1.5-2.0 equiv), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add this compound (1.5-2.0 equiv) via syringe.

  • Add TIPSOTf (1.2-1.5 equiv) dropwise to the cold solution over 5-10 minutes. A white precipitate (lutidinium triflate) may form.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with 1M HCl (2x, to remove excess lutidine and its salt), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the pure TIPS ether.

Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Flame-dry flask under N2/Ar Add_Substrate 2. Add Alcohol & DCM Setup->Add_Substrate Cool 3. Cool to 0 °C Add_Substrate->Cool Add_Base 4. Add this compound Cool->Add_Base Add_Silyl 5. Add TIPSOTf dropwise Add_Base->Add_Silyl Stir 6. Stir at 0 °C Monitor by TLC Add_Silyl->Stir Quench 7. Quench with NaHCO3 Stir->Quench Extract 8. Wash with HCl, NaHCO3, Brine Quench->Extract Dry 9. Dry (Na2SO4) & Concentrate Extract->Dry Purify 10. Flash Chromatography Dry->Purify Product Pure Silyl Ether Purify->Product

Caption: General experimental workflow for silylation using this compound.

Safety and Handling

  • This compound: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[17][18] Handle in a fume hood with appropriate gloves and eye protection.

  • Silyl Triflates (e.g., TIPSOTf): Corrosive and moisture-sensitive. Reacts with water to release triflic acid. Must be handled under anhydrous conditions. Causes severe skin burns and eye damage.

  • Workup: The acidic wash (1M HCl) is crucial for removing the basic this compound and its salt but should be performed carefully.

Conclusion

This compound is a powerful, non-nucleophilic base that serves as an excellent tool in the synthetic chemist's arsenal for silyl ether formation. Its steric properties make it the base of choice for reactions involving highly electrophilic silylating agents, such as silyl triflates, enabling the efficient protection of even sterically encumbered alcohols. By understanding the mechanistic principles behind its use and employing robust, validated protocols, researchers can leverage this compound to overcome synthetic challenges and streamline the construction of complex molecules.

References

applications of 2,3-Lutidine in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 2,3-Lutidine in Pharmaceutical Synthesis

Introduction: The Strategic Importance of this compound

This compound (2,3-dimethylpyridine) is a heterocyclic organic compound that has emerged from its origins in coal tar to become a pivotal reagent in modern pharmaceutical synthesis.[1] Its utility is not derived from sheer reactivity, but rather from a nuanced combination of basicity and steric hindrance. The strategic placement of two methyl groups on the pyridine ring, adjacent to the nitrogen atom, imbues it with unique properties that allow chemists to exert precise control over complex reaction pathways. This guide provides an in-depth exploration of its primary applications, moving from its foundational role as a specialized base to its function as a core structural component in blockbuster active pharmaceutical ingredients (APIs). We will examine the causality behind its use, provide detailed protocols, and present data to empower researchers in leveraging this versatile molecule.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation.

PropertyValueReference
Chemical Formula C₇H₉N[2]
Molecular Weight 107.15 g/mol [2]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 162-163 °C[1][4]
Melting Point -15 °C[1][3]
Density 0.945 g/mL at 25 °C[3][4]
pKa of Conjugate Acid 6.57 (at 25 °C)[3]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether, DMF, THF.[1][2]

Safety and Handling: this compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[5][6] It may also cause respiratory irritation.[5][6][7] Handling requires a well-ventilated area, away from ignition sources, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[5][7][8]

Application 1: The Sterically Hindered, Non-Nucleophilic Base

The most prevalent application of this compound is as a sterically hindered, non-nucleophilic base. This functionality is a direct consequence of its molecular architecture.

Causality and Mechanism of Action: The methyl groups at the C2 and C3 positions flank the nitrogen atom, creating significant steric bulk.[1] This steric shield effectively prevents the nitrogen's lone pair of electrons from participating in nucleophilic attacks on electrophilic carbon centers. However, the lone pair remains accessible enough to abstract protons, particularly from acidic byproducts generated during a reaction. Its moderate basicity (pKa of the conjugate acid is ~6.7) is often ideal for neutralizing strong acids without creating a harshly basic environment that could degrade sensitive functional groups or catalyze unwanted side reactions.[9]

This contrasts with less-hindered pyridines, which can compete as nucleophiles, leading to undesired byproducts and reduced yields.

Protocol: Silyl Ether Protection of a Primary Alcohol

One of the quintessential uses of this compound is as an acid scavenger during the protection of alcohols as silyl ethers, particularly when using highly reactive silyl triflates.

Objective: To protect a primary alcohol using tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), where this compound neutralizes the triflic acid byproduct.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Work-up & Purification A 1. Dissolve alcohol & this compound in dry DCM B 2. Cool solution to 0 °C under N2 A->B C 3. Add TBSOTf dropwise B->C D 4. Stir at 0 °C to RT (monitor by TLC) C->D E 5. Quench with saturated aq. NaHCO3 D->E F 6. Separate layers, extract aqueous with DCM E->F G 7. Combine organics, dry (Na2SO4), filter F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by flash chromatography H->I

Caption: Experimental workflow for TBS protection of an alcohol.

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol): 1.0 eq

  • This compound: 1.5 eq

  • TBSOTf: 1.2 eq

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous DCM.

  • Base Addition: Add this compound (1.5 eq) to the solution and stir.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Silylating Agent Addition: Slowly add TBSOTf (1.2 eq) dropwise to the stirred solution. A white precipitate of 2,3-lutidinium triflate may form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure silyl ether.

Mechanism Visualization:

G ROH R-OH Intermediate [Transition State] ROH->Intermediate Nucleophilic attack TBSOTf TBS-OTf TBSOTf->Intermediate Lutidine This compound Salt 2,3-Lutidinium OTf⁻ Lutidine->Salt Abstracts H⁺ Product R-O-TBS Intermediate->Product Forms product Intermediate->Salt H⁺ transfer

Caption: Role of this compound in silyl ether formation.

Application 2: A Core Building Block for Proton Pump Inhibitors (PPIs)

This compound is a critical starting material for the synthesis of several widely-prescribed proton pump inhibitors, such as Lansoprazole and Rabeprazole.[3][4][][11] In this context, the lutidine ring forms a key part of the final API structure.

General Synthetic Pathway: The synthesis begins with the functionalization of the this compound core. A common and crucial first step is the oxidation of the pyridine nitrogen, followed by nitration at the C4 position. This "activated" intermediate, 2,3-dimethyl-4-nitropyridine-N-oxide, is then elaborated to construct the final drug molecule.[11]

Synthetic Workflow:

G A This compound B This compound-N-oxide A->B Oxidation (e.g., H₂O₂) C 2,3-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (HNO₃/H₂SO₄ or KNO₃/H₂SO₄) D Further Elaboration C->D Substitution & Coupling Reactions E API (e.g., Lansoprazole) D->E

Caption: Synthesis of PPI intermediates from this compound.

Protocol: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

This two-step protocol details the preparation of a key intermediate for PPI synthesis, based on established industrial methods.[11]

Part A: N-Oxidation of this compound

Objective: To oxidize the nitrogen atom of this compound to form this compound-N-oxide.

Materials:

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • Suitable catalyst (as described in literature, often proprietary or involving specific acids)

Step-by-Step Methodology:

  • Charging Reactor: Charge this compound into a suitable reactor.

  • Reagent Addition: Under controlled temperature conditions, add hydrogen peroxide and a catalyst. This reaction is exothermic and requires careful monitoring.

  • Reaction: Maintain the reaction at a specific temperature until completion, monitored by techniques like HPLC or GC.

  • Work-up: The work-up typically involves neutralizing any remaining acid, removing excess peroxide, and extracting the N-oxide product.

  • Isolation: The product is often isolated through distillation or crystallization.

Part B: Nitration of this compound-N-oxide

Objective: To introduce a nitro group at the C4 position of the pyridine ring. A greener method using potassium nitrate instead of nitric acid is presented here.[11]

Materials:

  • This compound-N-oxide: 1.0 eq (e.g., 12.3 g)

  • Concentrated Sulfuric Acid (98%): ~7.5 parts by mass relative to N-oxide

  • Potassium Nitrate (KNO₃): ~1.15 eq

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound-N-oxide (12.3 g) in concentrated sulfuric acid (92 g) in a flask, maintaining the temperature between -10 °C and -5 °C.

  • Nitrating Agent Addition: Prepare a solution of potassium nitrate (14.15 g) in concentrated sulfuric acid (100 g). Add this solution dropwise to the N-oxide solution, ensuring the temperature remains below -5 °C.

  • Reaction: After the addition is complete, heat the mixture to 80-85 °C and maintain for approximately 2 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Quenching and Isolation: Cool the reaction mixture to room temperature and pour it into water with stirring. Filter any solids.

  • Extraction: Extract the aqueous filtrate three times with dichloromethane.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure to yield the product, 2,3-dimethyl-4-nitropyridine-N-oxide.

Summary of Reaction Conditions (Nitration Step):

ParameterValueReference
Starting Material This compound-N-oxide[11]
Nitrating Agent KNO₃ in H₂SO₄[11]
Mole Ratio (KNO₃:SM) ~1.15 : 1[11]
Reaction Temperature 80-85 °C[11]
Reaction Time ~2 hours[11]
Reported Yield ~92.9%[11]

Application 3: Ligand and Base in Catalytic Reactions

While not as common as phosphine-based ligands, pyridine derivatives like this compound can play a role in metal-catalyzed reactions, primarily in palladium-catalyzed cross-coupling.

Dual Functionality:

  • Acid Scavenger: In reactions like Suzuki, Heck, or Sonogashira couplings, an acidic byproduct (H-X) is generated. This acid can protonate the active catalyst, reducing its efficacy, or cause degradation of substrates. This compound acts as an efficient scavenger for this acid, maintaining optimal reaction conditions.[12][13]

  • Ligand: The nitrogen atom can coordinate to the metal center (e.g., Palladium), influencing its electronic properties and reactivity. While its steric bulk can hinder coordination compared to pyridine, this can sometimes be advantageous in controlling selectivity.

Illustrative Catalytic Cycle:

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII->TM R'-M PdII_R R-Pd(II)-R' L₂ TM->PdII_R HX H-X (byproduct) TM->HX RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R' Base This compound Salt Lutidinium-X⁻ Base->Salt Scavenges acid HX->Salt

Caption: Role of this compound as an acid scavenger in a generic cross-coupling cycle.

References

2,3-Lutidine: A Sterically Hindered Catalyst for Strategic Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Steric Hindrance

In the intricate landscape of organic synthesis, the choice of a base can dictate the success or failure of a transformation. While basicity is often the primary consideration, the nucleophilicity of a base can lead to undesired side reactions, compromising yields and purity. 2,3-Lutidine, a dimethyl-substituted pyridine, emerges as a valuable tool for the discerning chemist. Its unique structural feature—a methyl group at the 2-position adjacent to the nitrogen atom—imparts significant steric hindrance, rendering it a potent, non-nucleophilic base. This characteristic allows it to efficiently function as a proton scavenger while minimizing its participation in nucleophilic attack on electrophilic centers.[1][2]

This technical guide provides an in-depth exploration of this compound as a catalyst in key organic reactions, offering detailed application notes, step-by-step protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C₇H₉N[3]
Molecular Weight 107.15 g/mol [3]
Appearance Colorless to slightly yellow liquid[2]
Boiling Point 162-163 °C[2]
Melting Point -15 °C[2]
Density 0.945 g/mL at 25 °C[4]
pKa of Conjugate Acid 6.57 (at 25 °C)[4]

The pKa of its conjugate acid indicates that this compound is a moderately strong base, capable of neutralizing acidic byproducts generated in a variety of reactions. Its steric bulk, however, is the defining feature that governs its utility as a selective catalyst.

Application I: Silylation of Alcohols - Protecting Group Chemistry

The protection of hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. This compound is an excellent choice as an acid scavenger in these reactions, particularly when employing highly reactive silylating agents like silyl triflates.

Mechanistic Rationale

The silylation of an alcohol with a silyl halide or triflate generates a strong acid (e.g., HCl or triflic acid) as a byproduct. This acid can catalyze undesired side reactions, such as the cleavage of acid-sensitive protecting groups or rearrangement of the substrate. The role of this compound is to stoichiometrically neutralize this acid as it is formed, driving the reaction to completion and preserving the integrity of the desired product.[5] The steric hindrance around the nitrogen atom of this compound prevents it from competing with the alcohol as a nucleophile for the silylating agent.

Acylation_Mechanism cluster_0 Catalytic Cycle AcylX Acylating Agent (RCO-X) AcylLut Acyl-Lutidinium Ion [RCO-Lutidine]+ X- AcylX->AcylLut Activation Lutidine This compound Lutidine->AcylLut AcylLut->Lutidine Regeneration Product Amide/Ester (RCO-NR'H or RCO-OR') AcylLut->Product Nucleophilic Attack NuH Nucleophile (R'-NH2 or R'-OH) NuH->Product Byproduct Lutidinium Salt [Lutidine-H]+ X- Product->Byproduct Byproduct->Lutidine E2_vs_SN2 cluster_E2 E2 Pathway (Favored) cluster_SN2 SN2 Pathway (Disfavored) E2_Start Alkyl Halide + this compound E2_TS E2 Transition State E2_Start->E2_TS Proton Abstraction E2_Product Alkene E2_TS->E2_Product SN2_Start Alkyl Halide + this compound SN2_TS SN2 Transition State (Sterically Hindered) SN2_Start->SN2_TS Nucleophilic Attack SN2_Product Substitution Product SN2_TS->SN2_Product

References

Application Note & Protocols for Reactions Utilizing 2,3-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the experimental applications of 2,3-Lutidine. It explores the compound's unique chemical properties, focusing on its role as a sterically hindered, non-nucleophilic base and as a ligand in organic synthesis. This document furnishes field-proven insights into its practical applications, complete with detailed, step-by-step protocols for key reactions. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Versatility of this compound

This compound, systematically named 2,3-dimethylpyridine, is a heterocyclic organic compound that has found extensive use as a vital reagent in a myriad of chemical transformations.[1] As a dimethyl-substituted pyridine, its utility stems from a unique combination of moderate basicity and significant steric hindrance imparted by the two methyl groups adjacent to the nitrogen atom. This structural feature is pivotal, rendering the nitrogen atom accessible for proton abstraction while minimizing its propensity to act as a nucleophile, thereby preventing unwanted side reactions.[2][3]

This application note will delve into the practical aspects of employing this compound, with a focus on its application as a non-nucleophilic base in protecting group chemistry and as a ligand in transition metal-catalyzed reactions. The protocols provided herein are designed to be self-validating systems, offering a robust starting point for laboratory experimentation.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 583-61-9
Molecular Formula C₇H₉N[4]
Molecular Weight 107.15 g/mol [4]
Appearance Colorless to slightly yellow liquid[1][2]
Boiling Point 162-163 °C[2][5]
Melting Point -15 °C[2][5]
Density 0.945 g/mL at 25 °C[5]
pKa of Conjugate Acid ~6.57[6]
Solubility Soluble in water and most organic solvents like ethanol and ether.[1][7]
Safety and Handling

This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[8][9][10] It can cause serious eye and skin irritation.[8][9] Therefore, stringent safety protocols must be adhered to when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[8][11] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[8][11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[8][11]

Core Application: this compound as a Non-Nucleophilic Base

The primary application of this compound in organic synthesis is as a non-nucleophilic base. The steric hindrance provided by the two methyl groups on the pyridine ring prevents the nitrogen atom from participating in nucleophilic attack on electrophilic centers, while its basicity allows it to effectively scavenge acidic byproducts generated during a reaction.[2][3]

This property is particularly valuable in reactions that are sensitive to the presence of acid, such as the silylation of alcohols.

Silylation of Alcohols: A Detailed Protocol

The protection of hydroxyl groups as silyl ethers is a cornerstone of multi-step organic synthesis. Highly reactive silylating agents, such as silyl triflates (e.g., TBSOTf), are often employed for this transformation. These reactions generate a strong acid (triflic acid) as a byproduct, which can lead to undesired side reactions. This compound is an excellent choice of base to neutralize this acid in situ.[3]

Diagram 1: General Workflow for Silylation of an Alcohol using this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve alcohol in anhydrous DCM B Add this compound A->B 1.2-1.5 eq. C Cool reaction mixture to 0 °C B->C D Add silylating agent dropwise C->D 1.1 eq. E Monitor reaction by TLC D->E F Quench with saturated aq. NaHCO₃ E->F Upon completion G Extract with DCM F->G H Dry organic layer G->H I Purify by column chromatography H->I G M Metal Center P Product M->P Lut This compound Lut->M S Substrate S->M

References

Application Notes & Protocols: 2,3-Lutidine as a High-Performance Solvent for Advanced Polymer Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,3-lutidine (2,3-dimethylpyridine) as a specialized solvent for the synthesis of high-performance polymers. We will delve into the unique physicochemical properties of this compound that make it an advantageous medium for specific polymerization reactions, particularly in the production of engineering thermoplastics like polysulfones and polycarbonates. This document offers a blend of theoretical grounding and practical, field-proven protocols for researchers, scientists, and professionals in drug development and materials science. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Advantage of this compound in Polymer Synthesis

The selection of a solvent is a critical parameter in polymer chemistry, profoundly influencing reaction kinetics, polymer molecular weight, polydispersity, and even morphology. While common solvents have their place, the synthesis of advanced polymers with tailored properties often necessitates a solvent with a specific combination of characteristics. This compound, a dimethyl-substituted pyridine, emerges as a compelling choice for several reasons.[1]

Its primary advantages stem from a combination of a high boiling point, moderate polarity, and unique steric hindrance around the nitrogen atom. The high boiling point allows for polymerization reactions to be conducted at elevated temperatures, which is often necessary to achieve high monomer conversion and desirable polymer properties.[2][3] The steric hindrance provided by the methyl groups at the 2 and 3 positions makes this compound a non-nucleophilic base.[1] This characteristic is crucial as it can effectively scavenge acidic byproducts generated during polycondensation reactions (like HCl) without interfering with electrophilic centers on the monomers or the growing polymer chain.[1] Furthermore, its ability to dissolve a range of organic monomers and the resulting polymers makes it a versatile medium for homogeneous polymerization.[1][2]

This guide will provide the necessary data, protocols, and safety information to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Their Implications for Polymerization

The utility of this compound as a polymerization solvent is directly linked to its physical and chemical properties. A summary of these properties is presented below.

PropertyValueSignificance in Polymer Production
Molecular Formula C₇H₉N-
Molar Mass 107.15 g/mol Influences stoichiometry calculations.[2][4]
Appearance Colorless to slightly yellow liquidVisual cue for purity.[1][2]
Boiling Point 162-163 °CEnables reactions at high temperatures, driving reactions to completion and dissolving high-melting-point monomers.[3]
Melting Point -15 °CWide liquid range suitable for various reaction setups.[3]
Density 0.945 g/mL at 25 °CImportant for mass-to-volume conversions and reactor loading calculations.[3]
Solubility Soluble in many organic solvents; slightly soluble in water.Good solubility for a wide range of organic monomers and polymers, promoting homogeneous reaction conditions.[2][4]
Flash Point 50 °C (closed cup)Flammable liquid requiring appropriate safety precautions for handling and storage.[2]
Basicity (pKa of conjugate acid) ~6.6Sufficiently basic to neutralize acidic byproducts (e.g., HCl) from condensation polymerization.
Steric Hindrance HighThe methyl groups adjacent to the nitrogen make it a non-nucleophilic base, preventing side reactions.[1]

Core Applications in Polymer Synthesis

This compound serves dual roles in many polymerization reactions: as a high-boiling aprotic solvent and as an acid scavenger.[1] Its application is particularly noteworthy in polycondensation reactions where acidic byproducts are formed.

Synthesis of Aromatic Polysulfones

Aromatic polysulfones are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. Their synthesis often involves a nucleophilic aromatic substitution reaction between a bisphenol salt and a dihalide, typically an activated dihalodiphenyl sulfone. In this context, this compound can be used as a solvent and base to facilitate the reaction.

Polycarbonate Production via Transesterification

While the most common industrial production of polycarbonates involves phosgene, a transesterification route is also employed, especially in non-phosgene processes.[5][6] This typically involves the reaction of a bisphenol with a carbonate source like diphenyl carbonate at high temperatures. High-boiling solvents can be beneficial in this process, and the basic nature of this compound can also play a catalytic role.

Experimental Protocols

The following protocols are provided as a starting point for researchers. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Purification of this compound

For polymerization, the purity of the solvent is paramount to prevent premature termination or side reactions. Commercial this compound should be purified before use.

Objective: To obtain high-purity, anhydrous this compound suitable for polymerization.

Materials:

  • Commercial grade this compound

  • Calcium hydride (CaH₂)

  • Standard distillation apparatus

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk flasks or similar storage vessels

Procedure:

  • Pre-drying: Place the commercial this compound in a round-bottom flask. Add calcium hydride (approx. 10 g per 1 L of solvent) to the flask.

    • Causality: Calcium hydride is an effective drying agent for basic solvents like lutidines. It reacts with water to produce hydrogen gas and calcium hydroxide, which are easily separated.

  • Refluxing: Equip the flask with a reflux condenser under a positive pressure of an inert gas. Stir the mixture and gently reflux for at least 4 hours. This ensures complete reaction of the drying agent with any residual water.

  • Distillation: After refluxing, allow the mixture to cool slightly. Set up the apparatus for distillation under an inert atmosphere. Discard the first 5-10% of the distillate, as it may contain more volatile impurities.

  • Collection and Storage: Collect the main fraction distilling at a constant temperature (around 162-163 °C). Store the purified, anhydrous this compound in a tightly sealed Schlenk flask over activated molecular sieves (4Å) under an inert atmosphere to prevent moisture reabsorption.

Protocol for Synthesis of a Polysulfone

This protocol describes a lab-scale synthesis of a polysulfone from Bisphenol A and 4,4'-dichlorodiphenyl sulfone (DCDPS) using this compound as the solvent and acid scavenger.

Workflow Diagram:

Polysulfone_Synthesis cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Isolation & Purification A Charge Reactor: - Bisphenol A - DCDPS - this compound B Heat to 180-200°C under Nitrogen A->B Inert Atmosphere C Monitor Viscosity (4-8 hours) B->C Stirring D Cool and Dilute (e.g., with NMP) C->D Reaction Complete E Precipitate in Methanol D->E F Filter and Wash E->F G Dry under Vacuum F->G

Caption: Workflow for polysulfone synthesis using this compound.

Materials:

  • Bisphenol A

  • 4,4'-dichlorodiphenyl sulfone (DCDPS)

  • Purified, anhydrous this compound (from Protocol 4.1)

  • Methanol

  • N-Methyl-2-pyrrolidone (NMP), if needed for dilution

  • Multi-neck reaction flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and a condenser.

Procedure:

  • Reactor Charging: In a flame-dried, multi-neck flask under a positive nitrogen atmosphere, charge equimolar amounts of Bisphenol A and DCDPS.

  • Solvent Addition: Add enough purified this compound to create a solution with a solids concentration of 20-30% (w/v).

    • Causality: This concentration range is typically optimal for achieving a high molecular weight. Too dilute, and the reaction rate will be slow; too concentrated, and the viscosity may become unmanageable.

  • Polymerization: With vigorous stirring, heat the reaction mixture to 180-200°C. The this compound will act as both the solvent and the scavenger for the HCl that is eliminated during the reaction, forming 2,3-lutidinium hydrochloride.

  • Monitoring: The progress of the polymerization can be monitored by the significant increase in the viscosity of the reaction mixture. Maintain the temperature for 4-8 hours.

  • Isolation: Once the desired viscosity is reached, cool the reaction mixture to about 80-100°C. If the solution is too viscous, it can be diluted with a co-solvent like NMP.

  • Precipitation: Slowly pour the polymer solution into a large volume of vigorously stirred methanol (a non-solvent) to precipitate the polysulfone. A fibrous white polymer should form.

    • Causality: Precipitation separates the polymer from the solvent, unreacted monomers, and the 2,3-lutidinium hydrochloride salt.[7]

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120°C until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structural confirmation.[7]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[8][9][10] It may also cause respiratory irritation.[9][10]

Logical Relationship of Safety Measures:

Safety_Protocol cluster_hazard Identified Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedures H1 Flammable Liquid S2 Ground Equipment H1->S2 Mitigated by S3 No Ignition Sources H1->S3 Mitigated by H2 Harmful if Swallowed S4 Avoid Inhalation/Contact H2->S4 H3 Skin/Eye Irritant P1 Chemical Goggles & Face Shield H3->P1 Mitigated by P2 Protective Gloves H3->P2 Mitigated by P3 Lab Coat H3->P3 Mitigated by H3->S4 Mitigated by H4 Respiratory Irritant P4 Respirator (if needed) H4->P4 Mitigated by S1 Work in Fume Hood H4->S1 Mitigated by H4->S4 Mitigated by

Caption: Relationship between hazards and mitigation strategies for this compound.

Key Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8][10]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, nitrile or butyl rubber gloves, and a flame-retardant lab coat.[9][11]

  • Fire Safety: Keep away from heat, sparks, and open flames.[10][12] Use explosion-proof electrical equipment.[10] Suitable extinguishing media include dry chemical powder, alcohol-resistant foam, and carbon dioxide.[8][10] Do not use a heavy water stream.[8][10]

  • Handling: Avoid breathing vapors.[8][9] Avoid contact with skin and eyes.[9][11] Ground all containers and receiving equipment to prevent static discharge.[10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[11]

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., clay, sand) and place it in a suitable container for disposal.[8][10]

Conclusion

This compound is a highly effective, albeit specialized, solvent for the synthesis of advanced polymers. Its unique combination of a high boiling point and non-nucleophilic basicity makes it particularly well-suited for high-temperature polycondensation reactions that generate acidic byproducts. By understanding its properties and adhering to the detailed protocols and safety guidelines presented in this document, researchers can leverage this compound to produce high-performance polymers with desired characteristics. The provided protocols for purification and polymerization serve as a robust foundation for further innovation in materials science and polymer chemistry.

References

synthesis of N-oxides from 2,3-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2,3-Lutidine N-Oxide for Pharmaceutical Intermediates

Introduction

This compound N-oxide, also known as 2,3-dimethylpyridine N-oxide, is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its primary significance lies in its role as a precursor to blockbuster proton pump inhibitors (PPIs) such as lansoprazole and rabeprazole, which are widely used to treat acid-related gastrointestinal disorders[1][2]. The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, activating it for subsequent chemical transformations that are otherwise challenging to achieve with the parent this compound molecule.

This guide provides a comprehensive overview of the principles, detailed experimental protocols, and analytical considerations for the synthesis of this compound N-oxide. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven methodologies.

Core Principles of Pyridine N-Oxidation

The conversion of a pyridine derivative to its corresponding N-oxide is a classic example of an oxidation reaction where the nucleophilic nitrogen atom of the pyridine ring attacks an electrophilic oxygen source. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a dipole moment that significantly influences the reactivity of the aromatic ring. The N-O moiety enhances the electrophilic character of the carbon atoms at the C2 and C4 positions, facilitating subsequent reactions like nitration[3].

A variety of oxidizing agents can be employed for this purpose, with the choice often dictated by factors such as cost, safety, substrate tolerance, and desired yield[4][5]. Common reagents include:

  • Hydrogen Peroxide (H₂O₂): Often used in conjunction with an acid like glacial acetic acid or a catalyst, H₂O₂ is a cost-effective and environmentally benign choice, producing only water as a byproduct[4][6].

  • Peroxyacids (e.g., m-CPBA): Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective and often result in excellent yields under mild conditions. However, they can be more expensive and less chemoselective, potentially oxidizing other functional groups in the molecule[4][5][6].

  • Other Oxidants: Reagents such as potassium peroxymonosulfate (Oxone), sodium perborate, and magnesium monoperoxyphthalate offer alternative routes, sometimes with advantages in safety and ease of handling[4].

The general mechanism involves the donation of an electron pair from the pyridine nitrogen to the peroxide's oxygen atom, leading to the formation of the N-O bond and cleavage of the weak O-O bond in the oxidant.

N-Oxidation_Mechanism cluster_reactants Reactants cluster_product Products Lutidine This compound (Nucleophile) N_Oxide This compound N-Oxide Lutidine->N_Oxide Nucleophilic Attack on Oxygen Oxidant Oxidizing Agent (e.g., R-COOOH) (Electrophilic Oxygen) Byproduct Byproduct (e.g., R-COOH) Oxidant->Byproduct O-O Bond Cleavage

Caption: General mechanism for the N-oxidation of this compound.

Experimental Protocols

This section details two robust protocols for the synthesis of this compound N-oxide, providing researchers with options based on available reagents and equipment.

Protocol 1: Catalytic N-Oxidation with Hydrogen Peroxide

This method utilizes a catalyst to achieve high efficiency and yield with the economical and safe oxidant, hydrogen peroxide[7]. It is well-suited for larger-scale preparations.

Workflow Overview

Workflow_Protocol_1 start Start setup Charge Reactor with This compound & Catalyst start->setup addition Slowly Add H₂O₂ at 45°C setup->addition reaction Heat to 85°C and Incubate for 5h addition->reaction workup Cool and Perform Vacuum Distillation reaction->workup product Collect this compound N-Oxide Product workup->product end End product->end

Caption: Experimental workflow for catalytic N-oxidation.

Step-by-Step Methodology:

  • Reactor Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add this compound (50.0 g, 467 mmol) and phosphotungstic acid (2.0 g, ~0.7 mmol).

  • Reagent Addition: Begin stirring the mixture and heat to 45°C. Slowly add 35% hydrogen peroxide (49.9 g, 514 mmol) dropwise via the addition funnel over a period of 3 hours, ensuring the temperature is maintained.

  • Reaction Incubation: After the addition is complete, raise the temperature of the reaction mixture to 85°C and maintain it for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to 50°C. Transfer the mixture to a distillation apparatus and perform vacuum distillation. The product, this compound N-oxide, should be collected at a temperature ≤ 85°C under reduced pressure (-0.1 to -0.08 MPa)[7].

  • Analysis: Characterize the final product for purity and identity. The expected yield is typically very high, around 99%[7].

Quantitative Data Summary (Protocol 1)

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Ratio
This compound107.1550.0 g4671.0
35% Hydrogen Peroxide34.0149.9 g5141.1
Phosphotungstic Acid~28802.0 g~0.7Catalyst
Protocol 2: N-Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a classic and highly reliable method for laboratory-scale synthesis, known for producing high yields of N-oxides[4][5].

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (10.0 g, 93.3 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Oxidant Addition: Add m-CPBA (approx. 70-77% purity, ~24.0 g, ~102.6 mmol, 1.1 eq.) portion-wise over 30-60 minutes. Monitor the internal temperature to prevent it from rising significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Quantitative Data Summary (Protocol 2)

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Ratio
This compound107.1510.0 g93.31.0
m-CPBA (~75%)172.57~24.0 g~102.61.1
Dichloromethane-200 mL-Solvent

Product Characterization

Confirming the successful synthesis and purity of this compound N-oxide is critical.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect a downfield shift of the aromatic protons compared to the starting this compound due to the electron-withdrawing effect of the N-O group. The methyl group signals will also be affected.

    • ¹³C NMR: The aromatic carbon signals will show characteristic shifts. A signal for the methyl groups is typically observed around 18 ppm[8].

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₉NO, MW: 123.16 g/mol )[9].

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. This is particularly important in pharmaceutical applications where impurity profiles must be strictly controlled[1][2].

  • Melting Point (MP): If the product is further derivatized, for instance to 4-nitro-2,3-lutidine N-oxide, a sharp melting point (e.g., 94-98 °C) can be an indicator of high purity.

Safety and Handling

  • Oxidizing Agents: Both hydrogen peroxide and m-CPBA are strong oxidizers. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. m-CPBA can be shock-sensitive and should be handled with care.

  • Solvents: Dichloromethane and chloroform are hazardous. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thermal Hazards: The N-oxidation reaction is exothermic. Controlled addition of the oxidizing agent and external cooling are crucial to prevent thermal runaway.

Conclusion

The synthesis of this compound N-oxide is a fundamental step in the production of important pharmaceuticals. The choice between a catalytic hydrogen peroxide method and a peroxyacid-based approach depends on the scale of the reaction, cost considerations, and available laboratory facilities. Both protocols presented in this guide are reliable and well-documented. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently and safely produce this valuable synthetic intermediate.

References

Application Notes & Protocols: The Strategic Role of 2,3-Lutidine in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Lutidine (2,3-dimethylpyridine) is a heterocyclic organic compound that serves as a highly versatile and strategic building block in the synthesis of modern agrochemicals.[1][2][3] Its unique substitution pattern allows for selective functionalization, leading to the creation of complex molecular scaffolds essential for herbicidal and insecticidal activity. This guide provides an in-depth exploration of this compound's application in synthesizing key agrochemical intermediates, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. We will dissect two primary synthetic pathways: the oxidation to 2,3-pyridinedicarboxylic acid for imidazolinone herbicides and the transformation into chlorinated pyridine precursors for diamide insecticides.

Introduction: The Chemical Value of this compound

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1][2] Its utility in agrochemical synthesis stems from the reactivity of its two methyl groups and the pyridine ring. These sites can be selectively targeted to build more complex functional groups, making it a crucial starting material or intermediate.[4]

Key Physicochemical Properties:

PropertyValueReference
CAS Number 583-61-9[1][5]
Molecular Formula C₇H₉N[1][5]
Molecular Weight 107.15 g/mol [1][5]
Boiling Point 162-163 °C[5]
Density 0.945 g/mL at 25 °C[5]
Solubility Slightly soluble in water, soluble in organic solvents.[1]

The pyridine nitrogen atom imparts basicity and allows for coordination with metal catalysts, while the adjacent methyl groups can be oxidized or halogenated to introduce carboxylic acid or halomethyl functionalities, respectively.[3][4] This dual reactivity is the cornerstone of its application in producing high-value agrochemical intermediates.

Major Synthetic Pathways in Agrochemicals

The strategic importance of this compound is best illustrated through its role in the synthesis of two major classes of agrochemicals: imidazolinone herbicides and anthranilic diamide insecticides.

G cluster_0 Pathway 1: Herbicides cluster_1 Pathway 2: Insecticides Lutidine This compound Oxidation Oxidation Lutidine->Oxidation Halogenation Multi-step Halogenation & Functionalization Lutidine->Halogenation PyridineDCA 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid) Oxidation->PyridineDCA Cyclization Cyclization & Condensation PyridineDCA->Cyclization Imazapyr Imazapyr / Imazethapyr (Imidazolinone Herbicides) Cyclization->Imazapyr DichloroPy 2,3-Dichloropyridine (Key Precursor) Halogenation->DichloroPy Coupling Hydrazinolysis, Cyclization, & Amide Coupling DichloroPy->Coupling Chloran Chlorantraniliprole (Anthranilic Diamide Insecticide) Coupling->Chloran G PyridineDCA 2,3-Pyridinedicarboxylic Acid Dehydration Dehydration (e.g., Acetic Anhydride) PyridineDCA->Dehydration Anhydride Pyridine-2,3-dicarboxylic anhydride Dehydration->Anhydride Condensation Condensation with 2-amino-2,3-dimethylbutanamide Anhydride->Condensation Cyclization Base-mediated Cyclization Condensation->Cyclization Imazapyr Imazapyr Cyclization->Imazapyr

References

Application Notes & Protocols: The Strategic Role of 2,3-Lutidine in the Synthesis of Rabeprazole and Ilaprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 2,3-lutidine as a critical starting material in the synthesis of the proton pump inhibitors (PPIs) rabeprazole and ilaprazole. We will explore the synthetic pathways, provide detailed experimental protocols, and offer expert insights into the causality behind key procedural choices. The protocols are designed to be self-validating, with a strong emphasis on scientific integrity, supported by authoritative references.

Introduction: The Centrality of the Pyridine Ring in Modern PPIs

Rabeprazole and ilaprazole are substituted benzimidazole derivatives that belong to the class of proton pump inhibitors, a cornerstone in the treatment of acid-related gastrointestinal disorders such as peptic ulcer disease and gastroesophageal reflux disease (GERD)[1][2]. Their mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (the proton pump) in parietal cells, effectively suppressing gastric acid secretion[1][3].

The molecular architecture of these drugs consists of two key heterocyclic moieties: a benzimidazole core and a substituted pyridine ring, linked by a methylsulfinyl bridge. The specific substitution pattern on the pyridine ring is crucial for the drug's efficacy, stability, and pharmacokinetic profile. This compound (2,3-dimethylpyridine), a readily available and cost-effective organic reagent, serves as an ideal and strategic starting point for constructing the complex pyridine fragments required for both rabeprazole and ilaprazole[4][5][6]. This guide delineates the multi-step transformations that convert this simple building block into the advanced pyridine intermediates essential for the final drug synthesis.

The Synthetic Blueprint: From this compound to Key Pyridine Intermediates

The overall strategy involves the functionalization of the this compound core to introduce the necessary substituents and a reactive "handle" (typically a chloromethyl group) at the 2-position of the pyridine ring. This activated intermediate is then coupled with the appropriate benzimidazole-2-thiol, followed by a controlled oxidation of the resulting thioether to the pharmacologically active sulfoxide.

The initial and most critical step in activating the this compound ring for subsequent functionalization is its oxidation to the corresponding N-oxide. This transformation serves two primary purposes:

  • Activation for Electrophilic Substitution: The N-oxide group is strongly activating, directing electrophiles (like nitrating agents) predominantly to the 4-position.

  • Facilitating C-2 Methyl Group Functionalization: The N-oxide can be rearranged (e.g., using acetic anhydride) to functionalize the adjacent methyl group at the 2-position, a key step in creating the chloromethyl handle for coupling.

The specific synthetic pathways for rabeprazole and ilaprazole diverge in the subsequent substitutions on the pyridine ring, as detailed below.

Pathway to the Ilaprazole Intermediate: 3-methyl-4-methoxy-2-chloromethylpyridine

The synthesis of the key pyridine intermediate for ilaprazole from this compound is a well-established route involving N-oxidation, nitration, nucleophilic substitution, rearrangement, and chlorination.

Ilaprazole_Pyridine_Synthesis Lutidine This compound N_Oxide 2,3-Dimethylpyridine-N-oxide Lutidine->N_Oxide  H₂O₂ / Acetic Acid Nitro 2,3-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitro  H₂SO₄ / HNO₃ Methoxy_N_Oxide 2,3-Dimethyl-4-methoxypyridine-N-oxide Nitro->Methoxy_N_Oxide  NaOH / Methanol Methanol_Intermediate 3-Methyl-4-methoxypyridine-2-methanol Methoxy_N_Oxide->Methanol_Intermediate  1. Acetic Anhydride  2. NaOH (Hydrolysis) Chloro_Intermediate 3-Methyl-4-methoxy-2-chloromethylpyridine (Ilaprazole Intermediate) Methanol_Intermediate->Chloro_Intermediate  SOCl₂

Caption: Synthetic pathway from this compound to the key pyridine intermediate for ilaprazole.

Pathway to the Rabeprazole Intermediate: 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

The synthesis of the rabeprazole pyridine intermediate also begins with the activated 2,3-dimethyl-4-nitropyridine-N-oxide derived from this compound[6]. This common intermediate is then converted to a 4-chloro derivative, which undergoes nucleophilic substitution with 3-methoxypropanol. The subsequent steps mirror the ilaprazole pathway, involving rearrangement and chlorination to yield the final intermediate.

Rabeprazole_Pyridine_Synthesis Nitro 2,3-Dimethyl-4-nitropyridine-N-oxide (from this compound) Chloro_N_Oxide 4-Chloro-2,3-dimethylpyridine-N-oxide Nitro->Chloro_N_Oxide  POCl₃ Methoxypropoxy_N_Oxide 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide Chloro_N_Oxide->Methoxypropoxy_N_Oxide  3-Methoxypropanol / NaH Methanol_Intermediate [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol Methoxypropoxy_N_Oxide->Methanol_Intermediate  1. Acetic Anhydride  2. Hydrolysis Chloro_Intermediate 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (Rabeprazole Intermediate) Methanol_Intermediate->Chloro_Intermediate  SOCl₂

Caption: Synthetic pathway from a this compound derivative to the key pyridine intermediate for rabeprazole.

Experimental Protocols & Methodologies

The following protocols are presented as comprehensive, step-by-step guides. The causality and rationale behind critical steps are explained to enhance reproducibility and understanding.

Protocol 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide (Common Intermediate)

This protocol details the first two steps common to both syntheses, starting from this compound.

Step 1a: N-Oxidation of this compound

  • Procedure:

    • To a stirred solution of this compound (1.0 mol) in glacial acetic acid (3.0 mol), add hydrogen peroxide (35% aq., 1.2 mol) dropwise while maintaining the temperature below 70°C.

    • After the addition is complete, heat the mixture to 70-75°C and maintain for 24 hours.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize with a saturated sodium carbonate solution.

    • Extract the product with dichloromethane (3 x 200 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethylpyridine-N-oxide.

  • Expert Insight: The use of acetic acid as a solvent and catalyst facilitates the formation of peracetic acid in situ, which is the active oxidizing agent. Careful temperature control is crucial to prevent runaway exothermic reactions.

Step 1b: Nitration of 2,3-Dimethylpyridine-N-oxide

  • Procedure:

    • To a mixture of concentrated sulfuric acid (98%, 4.0 mol) and fuming nitric acid (2.0 mol), cooled to 0°C, slowly add 2,3-dimethylpyridine-N-oxide (1.0 mol) while keeping the temperature below 10°C.

    • After addition, allow the mixture to warm to room temperature and then heat to 90°C for 4-6 hours.

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • Neutralize with a cold aqueous sodium hydroxide solution to pH 7-8.

    • The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 2,3-dimethyl-4-nitropyridine-N-oxide[3][6][7].

  • Expert Insight: The N-oxide group strongly activates the pyridine ring towards electrophilic nitration at the C4 position. The use of a strong acid mixture is necessary for the reaction to proceed efficiently.

Protocol 2: Synthesis of 3-Methyl-4-methoxy-2-chloromethylpyridine (for Ilaprazole)

Step 2a: Methoxylation

  • Procedure:

    • Suspend 2,3-dimethyl-4-nitropyridine-N-oxide (1.0 mol) in methanol (10 volumes).

    • Add a solution of sodium hydroxide (1.2 mol) in methanol dropwise at room temperature.

    • Heat the mixture to reflux for 5-7 hours until the starting material is consumed (monitored by TLC).

    • Cool the mixture and evaporate the methanol under reduced pressure.

    • Add water to the residue and extract the product with chloroform.

    • Dry the organic layer and concentrate to obtain 2,3-dimethyl-4-methoxypyridine-N-oxide[3][7].

  • Expert Insight: This is a nucleophilic aromatic substitution where the methoxide ion displaces the nitro group. The N-oxide functionality facilitates this displacement.

Step 2b: Rearrangement and Hydrolysis

  • Procedure:

    • Heat a mixture of 2,3-dimethyl-4-methoxypyridine-N-oxide (1.0 mol) and acetic anhydride (5.0 mol) at 100-110°C for 3 hours.

    • Cool the mixture and remove excess acetic anhydride under vacuum.

    • To the resulting crude acetate, add an aqueous solution of sodium hydroxide (10%) and heat to reflux for 2 hours to hydrolyze the ester.

    • Cool the solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 3-methyl-4-methoxypyridine-2-methanol[3][7].

  • Expert Insight: The Boekelheide rearrangement occurs when the N-oxide is heated with acetic anhydride, functionalizing the C2-methyl group to an acetoxymethyl group. Subsequent basic hydrolysis yields the desired alcohol.

Step 2c: Chlorination

  • Procedure:

    • Dissolve 3-methyl-4-methoxypyridine-2-methanol (1.0 mol) in dichloromethane (10 volumes) and cool to 0°C.

    • Add thionyl chloride (1.2 mol) dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 2 hours.

    • Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude hydrochloride salt of the product.

    • The product, 3-methyl-4-methoxy-2-chloromethylpyridine hydrochloride, can be purified by recrystallization from an ethanol/ether mixture[3][7][8].

  • Expert Insight: Thionyl chloride is a standard and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate.

Protocol 3: Final Assembly and Oxidation (General)

The final steps involve coupling the synthesized pyridine chloride intermediate with the appropriate benzimidazole-2-thiol, followed by oxidation.

Step 3a: Thioether Formation (Condensation)

  • Procedure:

    • To a solution of the relevant benzimidazole-2-thiol (e.g., 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole for ilaprazole) (1.0 mol) in methanol or ethanol, add sodium hydroxide (2.1 mol) and stir until dissolved.

    • Add a solution of the appropriate 2-chloromethylpyridine hydrochloride intermediate (1.0 mol) in the same solvent.

    • Heat the mixture to reflux for 3-5 hours.

    • Cool the reaction mixture and add water to precipitate the thioether product.

    • Filter the solid, wash with water, and dry. The product is the sulfide precursor to the final drug[3][8].

  • Expert Insight: This is a standard S_N2 reaction where the thiolate anion, formed by deprotonating the benzimidazole-2-thiol with NaOH, acts as a nucleophile and displaces the chloride from the pyridine intermediate.

Step 3b: Sulfide Oxidation

  • Procedure:

    • Dissolve the thioether intermediate (1.0 mol) in a suitable solvent like chloroform or dichloromethane.

    • Cool the solution to 0-5°C.

    • Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 mol) or aqueous sodium hypochlorite, dropwise.

    • Stir the reaction at low temperature for 1-2 hours.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Wash the organic layer with sodium bicarbonate solution and then with brine.

    • Dry the organic layer, concentrate, and purify the crude product (rabeprazole or ilaprazole base) by crystallization[2][3][9].

  • Expert Insight: The oxidation of the sulfide to a sulfoxide is a critical step that must be controlled to prevent over-oxidation to the sulfone impurity. m-CPBA is a common choice for this selective oxidation. Temperature control is paramount for achieving high selectivity and purity.

Quantitative Data Summary

The following table summarizes typical reagents and conditions for the key transformations. Yields can vary based on scale and purification methods.

Transformation Step Key Reagents Solvent Temp. Typical Yield Reference
Lutidine N-Oxidation H₂O₂, Acetic AcidAcetic Acid70-75°C>85%[3][7]
N-Oxide Nitration H₂SO₄, HNO₃-90°C~80%[6]
Nitro to Methoxy (Ilaprazole) NaOH, MethanolMethanolRefluxHigh[3][7]
Nitro to Chloro (Rabeprazole) POCl₃Dichloromethane25°C~80%[10]
Alcohol Formation Acetic Anhydride, NaOH- / Water110°C / Reflux>70% (2 steps)[3]
Alcohol Chlorination Thionyl Chloride (SOCl₂)Dichloromethane0°C to RT>90%[11][12]
Condensation NaOH, Benzimidazole-thiolMethanol/EthanolReflux>90%[2][8]
Oxidation to Sulfoxide m-CPBA or NaOClDichloromethane0-5°C>80%[3][9]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Lutidine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Lutidine (2,3-dimethylpyridine). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound from complex reaction mixtures. As a critical intermediate in pharmaceutical and agrochemical synthesis, its purity is paramount for reaction efficiency and final product quality.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of crude this compound largely depends on its synthesis route, which can originate from coal tar or synthetic pathways.[3] Common contaminants include:

  • Isomeric Lutidines and Picolines: Other dimethylpyridine isomers (e.g., 2,6-lutidine, 3,4-lutidine) and methylpyridines (picolines) are the most challenging impurities due to their very similar physical properties.[4][5]

  • Water: this compound is hygroscopic and can absorb atmospheric moisture. It is also slightly soluble in water.[1][6]

  • Non-Basic Compounds: Synthesis byproducts or unreacted starting materials that lack the basic pyridine nitrogen.[2][7]

  • Oxidation Products: Pyridine rings can be sensitive to oxidation, leading to colored impurities or N-oxides, especially if the material has been stored improperly.[6][8]

Q2: What are the key physical properties I should consider for purification?

Separating this compound from its isomers is difficult because their boiling points are very close. This makes standard fractional distillation inefficient without a highly efficient column. Understanding these properties is the first step in designing a robust purification strategy.

PropertyThis compound2,6-Lutidine3-Picoline4-Picoline
Boiling Point (°C) 162-163[9]~144[10]~144~145
Melting Point (°C) -15[2]-6-183.6
Density (g/mL at 25°C) ~0.945[2]~0.92~0.957~0.955
Solubility in Water Slightly soluble (95 g/L at 26°C)[2][9]SolubleMiscibleMiscible
pKa (of conjugate acid) 6.57[2]6.75.686.02
Q3: What are the essential safety precautions when handling this compound?

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[8][11] Always consult the latest Safety Data Sheet (SDS) before use.[12][13][14] Key hazards include:

  • Flammability: It is a flammable liquid and vapor.[13] Keep away from heat, sparks, and open flames.[11]

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[14]

  • Irritation: Causes skin irritation and serious eye damage.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during your experiments, providing both the causal explanation and a validated solution.

Problem 1: My final product is contaminated with isomeric lutidines and picolines after fractional distillation.

Causality: As shown in the table above, the boiling points of lutidine and picoline isomers are extremely close, rendering separation by simple or even standard fractional distillation ineffective. Achieving high purity requires either a very high-efficiency distillation column or a method that exploits chemical differences rather than physical ones.

Solution Pathway:

  • Chemical Conversion to a Solid Derivative: Convert the mixture of lutidine isomers into a solid derivative. The subtle structural differences between isomers often lead to significant differences in crystal packing and solubility, allowing for separation by crystallization.

    • Urea Complexation: this compound can form a crystalline complex with urea.[5][7] This method is effective for separating it from other isomers that may not form complexes as readily.

    • Picrate Salt Formation: Reaction with picric acid forms crystalline picrate salts, which can be recrystallized to high purity.[5][7] The free base is then regenerated by treatment with a strong base.

    • Dicarboxylic Acid Salt Formation: A patented method involves forming salts with dicarboxylic acids in an alcohol solvent, which can then be purified by crystallization.[3][15]

  • Fractional Freezing: This technique leverages differences in melting points. By slowly cooling the liquid mixture, the component with the highest melting point will crystallize first. Given the melting points, this can be effective but requires precise temperature control.[2][7]

Problem 2: My this compound is wet, and standard drying agents seem inefficient or cause product loss.

Causality: this compound's slight solubility in water can lead to persistent moisture.[1][16] Some common drying agents like magnesium sulfate or sodium sulfate may not be aggressive enough, while others might react or adsorb the product.

Solution Pathway:

  • Initial "Salting Out": Before using a drying agent, dissolve the wet this compound in a suitable organic solvent (like diethyl ether) and wash with a saturated brine solution. This reduces the amount of dissolved water in the organic phase. A more direct method is to add solid sodium hydroxide (NaOH) to the wet lutidine; this both dries the liquid and decreases its solubility in any remaining water, causing it to separate out more cleanly.[2][7]

  • Selection of a Strong Drying Agent: For final drying, use a strong, basic drying agent.

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): Very effective for pyridine bases. Let the lutidine stand over KOH or NaOH pellets for several hours, then decant or filter.[5]

    • Barium Oxide (BaO) or Calcium Hydride (CaH₂): These are highly efficient drying agents. Refluxing the this compound over BaO or CaH₂ followed by distillation is a common method for achieving anhydrous conditions.[5][7]

  • Azeotropic Distillation: If applicable, an entrainer like benzene or toluene can be used to form a lower-boiling azeotrope with water, effectively removing it via distillation.[17][18] This is a more advanced technique typically used on an industrial scale.

Problem 3: I have significant non-basic, volatile impurities in my crude product.

Causality: These impurities often stem from starting materials or side reactions during synthesis and will co-distill with the product, making simple distillation ineffective.

Solution Pathway:

The most robust method is to exploit the basicity of the pyridine nitrogen.

  • Acidification and Steam Distillation: This is a classic and highly effective technique.[2][7]

    • Mechanism: The crude this compound is dissolved in a dilute strong acid (e.g., H₂SO₄). This protonates the basic nitrogen, forming a non-volatile salt (2,3-lutidinium sulfate).

    • Process: Steam is passed through this acidic solution. The volatile, non-basic impurities are carried over with the steam and removed.

    • Recovery: After the non-basic impurities are removed, the acidic solution is cooled and made strongly alkaline with NaOH or KOH. This deprotonates the salt, liberating the free this compound base, which can then be separated (often as an upper layer) and further purified by distillation.

Visualized Workflows and Protocols

To assist in experimental design, the following diagrams and protocols outline the most effective purification strategies.

Decision-Making for Purification Strategy

This diagram helps you select the best purification method based on your primary contaminant.

G start Crude this compound isomeric Primary Impurity: Isomers / Picolines? start->isomeric water Primary Impurity: Water? isomeric->water No deriv Chemical Derivatization (Urea, Picrate, or Acid Salt) isomeric->deriv Yes nonbasic Primary Impurity: Non-Basic Volatiles? water->nonbasic No drying Dry over KOH/BaO or CaH2 water->drying Yes distill Fractional Distillation nonbasic->distill No steam Acidify & Steam Distill nonbasic->steam Yes recryst Recrystallization deriv->recryst regen Regenerate Free Base recryst->regen regen->distill drying->distill final_product Pure this compound distill->final_product basify Basify & Separate steam->basify basify->distill

Caption: Decision tree for selecting a this compound purification method.

Experimental Protocols

Protocol 1: Purification by Steam Distillation and Acid/Base Treatment

This method is ideal for removing non-basic, volatile impurities.[2][7]

G cluster_acid Acidification & Steam Distillation cluster_base Liberation & Extraction cluster_final Final Purification a1 1. Dissolve crude this compound in ~1.2 eq. 20% H2SO4 a2 2. Pass steam through the acidic solution a1->a2 a3 3. Collect and discard distillate (contains non-basic impurities) a2->a3 b1 4. Cool the acidic residue a3->b1 b2 5. Make strongly alkaline with solid NaOH b1->b2 b3 6. Separate the liberated This compound layer b2->b3 c1 7. Dry the organic layer (e.g., over KOH pellets) b3->c1 c2 8. Perform final fractional distillation c1->c2

Caption: Workflow for purification via steam distillation.

Step-by-Step Methodology:

  • Acidification: In a steam distillation apparatus, combine your crude this compound with approximately 1.2 equivalents of 20% sulfuric acid. Ensure the mixture is homogenous.

  • Steam Distillation: Pass steam through the acidic solution. The non-basic, volatile impurities will co-distill with the water. Continue until about 10% of the initial volume has been distilled over and collected.[7] Discard this distillate.

  • Basification: Allow the acidic solution remaining in the distillation flask to cool. Carefully make the solution strongly alkaline by adding solid sodium hydroxide (NaOH) pellets or a concentrated NaOH solution. The this compound free base will be liberated and typically form a separate upper layer.

  • Separation & Drying: Separate the organic layer. Dry the this compound using a suitable agent like solid KOH or BaO.[7]

  • Final Distillation: Perform a final fractional distillation of the dried product to obtain pure this compound.

Protocol 2: High-Purity Purification via Urea Complex Formation

This method is highly selective for this compound and is excellent for removing isomeric impurities.[2][5][7]

G cluster_complex Complex Formation cluster_decomp Decomposition & Recovery cluster_final Final Workup a1 1. Stir distilled lutidine mixture with urea in water a2 2. Cool the solution to ~5°C to induce crystallization a1->a2 a3 3. Filter the solid urea complex and wash with cold water a2->a3 b1 4. Dissolve the complex in hot water a3->b1 b2 5. Steam distill the solution. Pure this compound co-distills b1->b2 b3 6. Continue until distillate is no longer turbid with NaOH b2->b3 c1 7. 'Salt out' lutidine from distillate with excess solid NaOH b3->c1 c2 8. Separate, dry, and perform a final distillation c1->c2

References

Technical Support Center: Navigating the Challenges of 2,3-Lutidine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 2,3-Lutidine in large-scale synthesis. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered with this versatile yet demanding reagent. Here, we move beyond simple protocols to explain the underlying chemistry and provide robust troubleshooting strategies to ensure the success of your large-scale campaigns.

PART 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and applications of this compound.

Q1: What are the key physical and chemical properties of this compound that are critical for large-scale synthesis?

A1: this compound, also known as 2,3-dimethylpyridine, is a colorless to slightly yellow liquid with a characteristic pyridine-like odor.[1][2] Its properties are crucial for process design and safety considerations in large-scale operations.

PropertyValueSignificance in Large-Scale Synthesis
Molecular Weight107.15 g/mol [3]Essential for stoichiometric calculations.
Boiling Point162-163 °C[1][2]Its relatively high boiling point can complicate removal by simple distillation from lower-boiling products but aids in its separation from highly volatile impurities.
Melting Point-15 °C[1][2]Remains liquid under most standard laboratory and plant conditions, simplifying material transfer.
Density0.945 g/mL at 25 °C[2]Important for volume-to-mass conversions during reactor charging.
Flash Point50 °C (122 °F)[4]Classified as a flammable liquid, requiring careful handling and storage to prevent ignition.[5]
pKa6.57 (at 25 °C)[6]Its basicity is a key factor in its role as a non-nucleophilic base and catalyst.[1][7]
SolubilitySlightly soluble in water. Miscible with many organic solvents like DMF, THF, methanol, and ether.[1][7]Influences the choice of reaction and work-up solvents.
Q2: What are the primary applications of this compound in industrial synthesis?

A2: this compound is a versatile reagent in organic synthesis, primarily utilized for its non-nucleophilic basicity, which is a consequence of the steric hindrance provided by the two methyl groups adjacent to the nitrogen atom.[1] Its main applications include:

  • Non-nucleophilic Base: It is widely used to scavenge acids generated in reactions without interfering as a nucleophile. This is particularly valuable in silylation reactions, for example, protecting hydroxyl groups with reagents like trimethylsilyl trifluoromethanesulfonate.[1]

  • Catalyst: It can act as a catalyst in various organic transformations.[1][7]

  • Solvent: Due to its thermal stability and ability to dissolve a range of organic compounds, it can be used as a solvent in certain polymer production processes.[1][8]

  • Intermediate: It serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][9] For instance, it is an intermediate in the production of the proton pump inhibitor, lansoprazole.[2][10]

Q3: What are the critical safety and handling precautions for this compound on a large scale?

A3: Safe handling of this compound is paramount in an industrial setting. It is a flammable liquid and harmful if swallowed.[5][11] It can cause skin and eye irritation and may cause respiratory irritation.[5][11][12] Key safety measures include:

  • Ventilation: Always handle in a well-ventilated area to avoid inhalation of vapors.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and flame-retardant clothing.[11][13][14]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][13][14]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[13][14]

  • Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[13]

PART 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the use of this compound in large-scale synthesis.

Q4: My reaction is sluggish or incomplete when using this compound as a base. What are the potential causes and solutions?

A4: A sluggish or incomplete reaction can be attributed to several factors related to the quality and handling of this compound.

Potential Causes:

  • Impurity Profile: The presence of impurities in this compound can significantly impact reaction kinetics.[15][16] Water is a common impurity that can react with acid scavengers or catalysts. Other organic impurities may also interfere with the desired transformation.

  • Insufficient Basicity: While this compound is a useful non-nucleophilic base, its basicity (pKa ≈ 6.57) may be insufficient for deprotonating very weak acids.

  • Steric Hindrance: The very steric hindrance that makes this compound non-nucleophilic can sometimes impede its ability to effectively scavenge protons from a sterically congested reaction center.

Troubleshooting Steps:

  • Verify Purity: Ensure the purity of the this compound using techniques like GC-MS or NMR. If impurities are detected, purify the reagent before use. (See Protocol 1 for a detailed purification procedure).

  • Drying: If water is suspected, dry the this compound over a suitable drying agent like potassium hydroxide (KOH) or barium oxide (BaO) followed by distillation.

  • Consider a Stronger, Non-Nucleophilic Base: If the acidity of your substrate is the issue, consider a stronger, sterically hindered base. A comparison is provided below:

BasepKa of Conjugate AcidComments
This compound6.57[6]Moderately basic, good for many applications.
2,6-Lutidine6.64Slightly more basic and sterically hindered.
2,4,6-Collidine7.43More basic and highly hindered.
Diisopropylethylamine (DIPEA)10.75Significantly more basic, but can introduce its own set of challenges.
  • Optimize Reaction Conditions: Increasing the reaction temperature or changing the solvent to one that better solubilizes all components can sometimes improve reaction rates.

Q5: I am observing unexpected by-products in my reaction. Could this compound be the cause?

A5: Yes, this compound, while generally non-nucleophilic, can participate in side reactions under certain conditions.

Potential Side Reactions:

  • N-Oxidation: The nitrogen atom in this compound can be oxidized to the corresponding N-oxide by strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA).[1] If your reaction involves an oxidant, this could be a competing pathway.

  • Methyl Group Reactivity: The methyl groups on the pyridine ring can undergo reactions. For example, under strongly oxidizing conditions, they can be oxidized to carboxylic acids.[7]

  • Coordination to Metal Centers: The nitrogen atom can act as a ligand, coordinating to metal ions.[7] This can sometimes inhibit a metal-catalyzed reaction or lead to the formation of undesired metal complexes.

Investigative Workflow:

G start Unexpected By-product Observed check_oxidants Are strong oxidants present? start->check_oxidants check_metals Is a metal catalyst used? check_oxidants->check_metals No n_oxide By-product could be this compound N-oxide. check_oxidants->n_oxide Yes check_reaction_conditions Are reaction conditions harsh (high T, strong base/acid)? check_metals->check_reaction_conditions No metal_complex By-product could be a metal-lutidine complex. check_metals->metal_complex Yes methyl_oxidation By-product could be an oxidized derivative. check_reaction_conditions->methyl_oxidation Yes other Consider other reaction components as the source. check_reaction_conditions->other No

Workflow for By-product Investigation.

Q6: How can I efficiently remove this compound and its salts from my reaction mixture during work-up on a large scale?

A6: The removal of this compound and its corresponding salts (e.g., 2,3-lutidinium hydrochloride) is a common challenge in process chemistry. Several strategies can be employed:

  • Aqueous Acid Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl, 10% citric acid). The basic this compound will be protonated to form a water-soluble salt that partitions into the aqueous phase. Multiple washes may be necessary for complete removal.

  • Azeotropic Removal: For the free base, azeotropic distillation can be effective. Toluene is a common solvent for this purpose.[17]

  • Crystallization/Precipitation: If your product is a solid, crystallization can be an effective purification method, leaving the this compound in the mother liquor.

  • Complexation: In some cases, forming a complex can aid in removal. For example, reacting with urea can form a solid complex that can be filtered off.[6][18]

(See Protocol 2 for a detailed procedure on removing this compound via an acid wash).

PART 3: Experimental Protocols

Protocol 1: Large-Scale Purification of this compound

This protocol describes a method for purifying technical-grade this compound to remove common impurities.

Materials:

  • Technical-grade this compound

  • Ethanol

  • Dicarboxylic acid (e.g., oxalic acid or succinic acid)

  • Sodium hydroxide (NaOH) solution (e.g., 50%)

  • Saturated sodium chloride (brine) solution

  • Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)

  • Distillation apparatus suitable for large volumes

Procedure:

  • Salt Formation: In a suitable reactor, dissolve the technical-grade this compound in ethanol. Add a stoichiometric amount of a dicarboxylic acid to form the corresponding salt.

  • Crystallization: Cool the mixture to induce crystallization of the 2,3-lutidinium dicarboxylate salt. This process selectively crystallizes the desired base, leaving many impurities in the mother liquor.

  • Isolation: Isolate the crystalline salt by filtration and wash with cold ethanol.

  • Liberation of the Free Base: Suspend the purified salt in water and add a strong base, such as a 50% NaOH solution, until the pH is highly alkaline. This will liberate the free this compound.

  • Extraction: Extract the liberated this compound into a suitable organic solvent like diethyl ether or dichloromethane.

  • Washing: Wash the organic extract with a saturated brine solution to remove residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like K₂CO₃ or MgSO₄.

  • Distillation: Filter off the drying agent and distill the this compound under atmospheric or reduced pressure to obtain the purified product.

Protocol 2: Removal of this compound from a Reaction Mixture via Acid Wash

This protocol outlines the steps for removing this compound from an organic reaction mixture.

Materials:

  • Organic reaction mixture containing this compound

  • Dilute aqueous acid (e.g., 1M HCl, 1M H₂SO₄, or 10% citric acid)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Separatory funnel or reactor with a bottom outlet

Procedure:

  • Dilution: Dilute the organic reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity and facilitate phase separation.

  • First Acid Wash: Transfer the diluted organic mixture to a separatory funnel or reactor. Add an equal volume of the dilute aqueous acid solution.

  • Extraction: Agitate the mixture thoroughly for several minutes to ensure efficient partitioning of the protonated this compound into the aqueous layer.

  • Phase Separation: Allow the layers to separate completely. Drain and collect the lower aqueous layer.

  • Repeat Acid Washes: Repeat the acid wash (steps 3 and 4) one to three more times, or until the pH of the aqueous layer remains acidic after washing.

  • Neutralization Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to isolate the product.

PART 4: Technical Data

Safety Information
Hazard StatementGHS CodePrecautionary StatementGHS Code
Flammable liquid and vaporH226Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P210[13]
Harmful if swallowedH302Do not eat, drink or smoke when using this product.P270[13]
Causes skin irritationH315Wash skin thoroughly after handling.P264[13]
Causes serious eye damageH318Wear eye protection/face protection.P280[13]
May cause respiratory irritationH335Avoid breathing dust/fume/gas/mist/vapors/spray.P261[13]

PART 5: Visual Guides

Work-up: Removal of this compound via Acid Wash.

PART 6: References

  • Guidechem. (n.d.). How is this compound synthesized and purified?. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound SDS, 583-61-9 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 99%. Retrieved from --INVALID-LINK--

  • Loba Chemie. (2012). 2, 3-LUTIDINE FOR SYNTHESIS MSDS. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). This compound CAS No 583-61-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). This compound. Retrieved from --INVALID-LINK--

  • Loba Chemie. (n.d.). 2, 3-LUTIDINE. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 583-61-9. Retrieved from --INVALID-LINK--

  • Pipzine Chemicals. (n.d.). 2,3-dimethylpyridine(this compound). Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2010). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102382044A - Purification method for 2,3-dimethylpyridine. Retrieved from --INVALID-LINK--

  • Kavya Pharma. (n.d.). This compound manufacturers and suppliers in India. Retrieved from --INVALID-LINK--

  • Nordmann. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Hanumanthu, R., Sharma, P., Ethridge, A., et al. (2021). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. Journal of the American Chemical Society.

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104892493A - Separation and purification method of 2,3-dimethylpyridine. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (2025). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation.

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). JPH04312574A - Method for separating and purifying 2,6-lutidine. Retrieved from --INVALID-LINK--

  • Chemical Communications. (2021). A lutidine-promoted photoredox catalytic atom-transfer radical cyclization reaction for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones.

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Retrieved from --INVALID-LINK--

  • Technology Networks. (2018). Exploring Challenges in the Synthesis of Pharmaceutical Drugs. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society, Faraday Transactions. (1995). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study.

  • The Journal of Organic Chemistry. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

  • National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Solvent-Assisted Desorption of 2,5-Lutidine from Polyurethane Films. Retrieved from --INVALID-LINK--

  • Docuchem. (2024). Impact of Solvent Quality in the outcome of the API purification processes. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Yields with 2,3-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction yields when employing 2,3-lutidine as a base. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile, sterically hindered base. Here, we address common challenges and frequently asked questions to help you enhance the efficiency and success of your chemical transformations.

Introduction to this compound: A Balancing Act of Basicity and Steric Hindrance

This compound, a dimethyl-substituted pyridine, is a valuable tool in the organic chemist's arsenal. Its utility stems from a unique combination of moderate basicity and significant steric bulk around the nitrogen atom. This steric hindrance renders it a poor nucleophile, making it an excellent choice as a proton scavenger in reactions where nucleophilic attack by the base would lead to unwanted side products.[1][2]

However, like any reagent, its successful application requires a thorough understanding of its properties and potential pitfalls. This guide will provide you with the insights needed to troubleshoot and optimize your reactions.

Key Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental to its effective use.

PropertyValueSignificance in Synthesis
Molecular Formula C₇H₉N
Molecular Weight 107.15 g/mol Essential for accurate molar calculations.
pKa of Conjugate Acid ~6.57Moderately basic, suitable for scavenging strong acids generated in situ without creating a harshly basic environment that could degrade sensitive functional groups.[3]
Boiling Point 162-163 °CRelatively high boiling point can complicate removal under reduced pressure.[1]
Density 0.945 g/mL at 25 °CUseful for volume-based measurements.[3]
Solubility Soluble in water (95 g/L at 26 °C), methanol, and ether.[3]Water solubility can be a factor in aqueous workups.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when using this compound and provides actionable solutions based on established chemical principles.

Issue 1: Incomplete or Sluggish Reactions

Q: My acylation/silylation reaction is not going to completion, or is proceeding very slowly, even with a stoichiometric amount of this compound. What are the likely causes and how can I fix this?

A: This is a common issue that can often be traced back to a few key factors:

  • Insufficient Basicity: While this compound is an effective acid scavenger, its moderate pKa may not be sufficient to neutralize the acidic byproduct and drive the equilibrium towards the product, especially if the alcohol is not very acidic.

  • Steric Hindrance: The steric bulk of this compound, while beneficial in preventing nucleophilic attack, can sometimes hinder its ability to effectively deprotonate a sterically congested substrate or interact with the acidic species generated in the reaction.

  • Reagent Quality: The purity of this compound is crucial. The presence of moisture or other impurities can quench your reagents or inhibit the reaction.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

Troubleshooting Workflow:

start Incomplete Reaction check_purity Verify this compound Purity (distillation, NMR) start->check_purity check_reagents Ensure Anhydrous Reagents & Solvents check_purity->check_reagents If pure increase_equivalents Increase Equivalents of This compound (1.5-2.0 eq.) check_reagents->increase_equivalents If dry increase_temp Increase Reaction Temperature increase_equivalents->increase_temp If still incomplete end Reaction Optimized increase_equivalents->end Complete change_solvent Change Solvent (e.g., DCM to MeCN) increase_temp->change_solvent If still incomplete increase_temp->end Complete change_base Consider a Stronger, Hindered Base (e.g., 2,6-lutidine, DBU) change_base->end Complete change_solvent->change_base If still incomplete change_solvent->end Complete

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Solutions:

  • Verify Reagent Purity: If you suspect impurities in your this compound, consider purification by distillation.[1][3] Commercial sources can sometimes contain isomeric impurities or oxidation byproducts.

  • Ensure Anhydrous Conditions: Pyridine-based solvents are hygroscopic. Ensure your this compound and reaction solvent are rigorously dried, as water will consume your acylating or silylating agent.

  • Increase Stoichiometry: A slight excess of this compound (e.g., 1.5-2.0 equivalents) can often help to drive the reaction to completion by ensuring complete scavenging of the acid byproduct.

  • Elevate the Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier, particularly with sterically hindered substrates. Monitor for potential decomposition of starting materials or products.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. For silylations, a switch from a non-polar solvent like dichloromethane (DCM) to a more polar one like acetonitrile (MeCN) can sometimes be beneficial.

  • Alternative Bases: If the issue persists, consider a stronger, non-nucleophilic base. For instance, 2,6-lutidine is slightly more basic (pKa of conjugate acid ~6.7) and offers greater steric hindrance.[2] For very challenging cases, a much stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary, but be mindful of its potential to cause elimination side reactions.[2][4]

Issue 2: Formation of Side Products

Q: I am observing unexpected side products in my reaction. Could this compound be the cause?

A: While this compound is designed to be non-nucleophilic, under certain conditions, it can participate in or promote side reactions.

  • N-Acylation/Silylation of this compound: Although sterically hindered, the nitrogen of this compound can, in rare cases with highly reactive electrophiles, undergo acylation or silylation, consuming your reagent and generating a pyridinium salt.

  • Elimination Reactions: As a base, this compound can promote elimination reactions, especially with substrates prone to forming stable alkenes.

  • Reactions of Impurities: Impurities in the this compound could be the source of the side products.

Troubleshooting Steps:

  • Analyze the Side Products: Isolate and characterize the side products. This will provide crucial clues about the undesired reaction pathway.

  • Lower the Reaction Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can often improve selectivity.

  • Use a More Hindered Base: If you suspect nucleophilic attack by the base, switching to a more sterically hindered base like 2,6-di-tert-butylpyridine could be a solution, although its basicity is significantly lower.[2]

  • Purify the this compound: As mentioned before, distillation can remove reactive impurities.[1][3]

Issue 3: Difficult Workup and Purification

Q: I am having trouble removing this compound and its corresponding salt from my reaction mixture. What is the best way to purify my product?

A: The relatively high boiling point and water solubility of this compound can make its removal challenging.

Workup and Purification Protocol:

start Reaction Mixture (Product, this compound, Salt) acid_wash Dilute with Organic Solvent (e.g., EtOAc, DCM) Wash with dilute aq. HCl or aq. NH4Cl start->acid_wash base_wash Wash with aq. NaHCO3 (to neutralize excess acid) acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 or MgSO4 brine_wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Chromatography concentrate->chromatography end Pure Product chromatography->end

Caption: Recommended workup protocol for reactions using this compound.

Detailed Explanation:

  • Acidic Wash: The most effective way to remove this compound and its protonated form is through an acidic aqueous wash. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute solution of hydrochloric acid (e.g., 1M HCl) or a saturated solution of ammonium chloride (for more acid-sensitive products). The this compound will be protonated to form the water-soluble lutidinium salt, which will partition into the aqueous layer.

  • Neutralizing Wash: After the acidic wash, it is crucial to wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: A final wash with brine (saturated aqueous NaCl) will help to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If impurities remain, purification by flash column chromatography is typically effective.

Caution: If your product is acid-sensitive, a very dilute acid wash or repeated washes with water may be necessary. In some cases, azeotropic removal of this compound with a high-boiling solvent like toluene under reduced pressure can be attempted, but this is often less efficient than an acidic wash.[5]

Frequently Asked Questions (FAQs)

Q1: When should I choose this compound over other bases like pyridine, triethylamine, or 2,6-lutidine?

A1: The choice of base is critical for reaction success.

  • Pyridine vs. This compound: Choose this compound when you need to avoid the nucleophilicity of pyridine. Pyridine can act as a nucleophile and lead to side products in some reactions.

  • Triethylamine vs. This compound: Triethylamine is a stronger base (pKa of conjugate acid ~10.75) but is also more nucleophilic than this compound. This compound is preferred when a milder, less nucleophilic base is required.

  • 2,6-Lutidine vs. This compound: 2,6-Lutidine is more sterically hindered and slightly more basic than this compound. It is an excellent choice for reactions where maximum steric hindrance around the nitrogen is needed to prevent any possibility of nucleophilic attack. However, its increased steric bulk might sometimes lead to slower reaction rates compared to this compound.

Q2: Can I use this compound as a solvent?

A2: While this compound is a liquid at room temperature, it is generally not recommended as a primary solvent due to its high boiling point, which makes it difficult to remove.[1] It is typically used in stoichiometric amounts as a base in a co-solvent like dichloromethane, chloroform, or acetonitrile.

Q3: My reaction requires a catalytic amount of a nucleophilic catalyst like DMAP in addition to a stoichiometric base. Can I use this compound in this system?

A3: Yes, this compound is an excellent choice as the stoichiometric base in reactions catalyzed by 4-(dimethylamino)pyridine (DMAP). In such cases, DMAP acts as the nucleophilic catalyst to activate the acylating or silylating agent, while this compound serves as the non-nucleophilic proton scavenger to neutralize the acidic byproduct. This combination is often very effective for acylating sterically hindered alcohols.

Q4: How should I store this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[6][7] It is best to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. The container should be tightly sealed.[6]

References

Technical Support Center: Managing 2,3-Lutidine Toxicity and Safety Hazards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the safe handling and management of 2,3-Lutidine. As Senior Application Scientists, we understand that robust safety protocols are the bedrock of innovative and successful research. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common challenges encountered when working with this chemical. Our goal is to move beyond mere checklists and explain the causality behind each safety recommendation, ensuring a self-validating system of protocols for your laboratory.

Section 1: Hazard Identification & Core Safety Principles (FAQs)

This section addresses the most frequently asked questions regarding the intrinsic hazards of this compound. A foundational understanding of these properties is critical for risk assessment and the development of safe experimental designs.

Q1: What are the primary hazards associated with this compound?

A1: this compound (also known as 2,3-Dimethylpyridine) is a flammable liquid and vapor that poses several health risks.[1][2][3][4][5] According to the Globally Harmonized System (GHS), its primary classifications include:

  • Flammable Liquid (Category 3): It can be ignited under moderate heating or exposure to ignition sources.[1][5][6]

  • Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion can lead to significant health issues.[1][2][3][4]

  • Causes Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3][4]

  • Causes Serious Eye Damage (Category 1): This is a critical hazard. Direct contact can cause irreversible damage to the eyes.[1][2][3][5]

  • May Cause Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): Inhalation of vapors may irritate the respiratory system.[1][2][3][5][7]

The causality here is linked to its chemical nature. As a pyridine derivative, it can interact with biological tissues, leading to irritation and damage upon contact. Its volatility contributes to the inhalation hazard, and its flammability is a significant physical risk.

Q2: What are the key physical and chemical properties I should be aware of for experimental planning?

A2: Understanding the physicochemical properties of this compound is essential for designing safe experiments, particularly concerning heating, distillation, and solvent compatibility. Below is a summary of its key quantitative data.

PropertyValueSignificance & Experimental ImplicationSource
CAS Number 583-61-9Unique identifier for ensuring you are working with the correct chemical.[3][6]
Molecular Formula C₇H₉NHelps in calculating molar quantities and reaction stoichiometry.[6][8]
Molecular Weight 107.16 g/mol Essential for accurate measurements and concentration calculations.[6][8]
Appearance Colorless to light yellow liquidA significant color change may indicate degradation or contamination.[1][9]
Boiling Point 161-163 °C (322-325 °F)Plan distillations and reactions below this temperature to avoid uncontrolled boiling.[1][10]
Flash Point 49-50 °C (120-122 °F)Vapors can form an ignitable mixture with air at or above this temperature. All work should be conducted away from ignition sources.[8][10][11]
Density ~0.945 g/mL at 25 °CNecessary for converting between mass and volume.[6]
Vapor Pressure 2.69 mm HgIndicates its volatility; requires handling in well-ventilated areas to avoid vapor accumulation.[9]

Q3: Are there established occupational exposure limits for this compound?

A3: Currently, there are no specific occupational exposure limits (PELs or TLVs) established by major regulatory bodies like OSHA for this compound.[8][12] The absence of a formal limit does not imply safety. The causality for this lack of specific regulation is often related to a compound's less widespread industrial use compared to chemicals like benzene or toluene. Therefore, a conservative approach is mandatory. All handling should be performed under engineering controls (e.g., a chemical fume hood) designed to keep airborne concentrations as low as reasonably achievable.[8][12][13]

Q4: What chemicals or conditions are incompatible with this compound?

A4: To prevent hazardous reactions, this compound must be stored and handled away from incompatible materials. The primary incompatibilities are:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

  • Strong Acids: Can lead to exothermic reactions.[6]

  • Heat, Flames, and Sparks: As a flammable liquid, it must be kept away from all sources of ignition.[3][6][8] This includes static discharge, which must be prevented by grounding and bonding containers during transfer.[8][13]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable. This section provides troubleshooting for common PPE challenges, emphasizing the logic behind each choice.

Q1: How do I select the right gloves for handling this compound? My standard nitrile gloves feel flimsy.

A1: This is an excellent and critical question. Standard thin nitrile gloves may not offer sufficient protection. The choice of glove material must be based on chemical compatibility data, specifically breakthrough time and permeation rate. While specific data for this compound is not always readily available, a conservative approach based on its chemical class (pyridine derivative) is necessary.

  • Recommended: Butyl rubber or Viton® gloves are generally recommended for pyridine and its derivatives due to their higher resistance.

  • Acceptable for short-term use: Thicker nitrile gloves (>8 mil) can be used for incidental contact, but they should be inspected before use and replaced immediately upon any sign of degradation or contamination.[2]

  • Protocol: Always handle with gloves and inspect them prior to use.[2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] After handling, wash and dry your hands thoroughly.[2]

Q2: When is a respirator required, and what type should I use?

A2: A respirator is required when engineering controls (like a fume hood) are insufficient to maintain a safe breathing zone or during emergency situations like a large spill.

  • Causality: this compound vapors can cause respiratory irritation.[2][6] A respirator protects you by filtering these vapors from the air you breathe.

  • Selection: If a risk assessment determines that a respirator is necessary, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[2][6] If the respirator is the sole means of protection, a full-face supplied-air respirator should be used.[2][6]

  • Important: You must be medically cleared, trained, and fit-tested to wear a respirator. Do not use a respirator without following your institution's respiratory protection program.[7]

Q3: My safety glasses fog up when I'm working in the hood. What are the best practices for eye protection?

A3: Eye protection is critical because this compound can cause serious, irreversible eye damage.[1][3] Fogging is a common issue that compromises safety by obscuring vision.

  • Minimum Requirement: Tightly fitting safety goggles are mandatory.[1][2][6] They provide a seal around the eyes to protect from splashes and vapors.

  • Troubleshooting Fogging:

    • Anti-fog coatings: Use goggles with a manufacturer-applied anti-fog coating.

    • Indirectly vented goggles: These are designed to reduce fogging while still protecting from chemical splashes.

    • Face Shield: For tasks with a high splash hazard, wear a face shield in addition to safety goggles.[2][6] A face shield provides a secondary barrier and can help reduce the direct impact of air currents that cause fogging.

PPE_Selection_Workflow cluster_assessment 1. Task Risk Assessment cluster_ppe 2. PPE Selection cluster_details 3. Specific Equipment Start Assess Task: Handling this compound TaskType What is the scale and splash potential? Start->TaskType Eyes Eye/Face Protection TaskType->Eyes Low Splash (e.g., small transfer) TaskType->Eyes High Splash (e.g., large reaction) Skin Skin/Body Protection TaskType->Skin Respiratory Respiratory Protection TaskType->Respiratory Goggles Tightly-fitting Safety Goggles Eyes->Goggles FaceShield Goggles + Face Shield Eyes->FaceShield Gloves Chemical-Resistant Gloves (e.g., Butyl Rubber) Skin->Gloves Clothing Flame-Retardant Lab Coat or Full Suit Skin->Clothing NoRespirator Not Required (Work in Fume Hood) Respiratory->NoRespirator Good Ventilation Respirator ABEK Cartridge Respirator (Fit-tested) Respiratory->Respirator Poor Ventilation or Spill

Section 3: Safe Handling & Storage Procedures

These troubleshooting guides address common procedural questions to prevent exposures and accidents during routine lab work.

Q1: What are the most critical steps for safely transferring this compound between containers to avoid static discharge?

A1: Preventing static discharge is paramount because this compound is a flammable liquid.[3][8] A static spark can ignite its vapors.

  • Protocol for Safe Transfer:

    • Work Area: Conduct the transfer inside a chemical fume hood.[13]

    • Grounding and Bonding: Ensure both the source and receiving containers are properly grounded and bonded.[8][10][13] This equalizes the electrical potential between the containers, preventing a static spark from jumping the gap.

    • Use Non-Sparking Tools: Use tools made of materials like bronze or plastic that do not generate sparks upon impact.[1][8][10][13]

    • Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors.[2][6][8]

    • Controlled Pouring: Pour slowly and carefully to minimize splashing and vapor generation.

Q2: My lab has limited general ventilation. What are the absolute minimum engineering controls I need to work with this compound?

A2: Working with this compound without adequate engineering controls is a significant safety risk. The absolute minimum requirement is to handle the chemical within a properly functioning chemical fume hood.[13] This is not negotiable. A fume hood provides localized exhaust ventilation that captures vapors at the source, protecting you from inhalation and reducing the concentration of flammable vapors in the lab.[8] General lab ventilation alone is insufficient to provide adequate protection.

Q3: How should I properly store a partially used container of this compound?

A3: Proper storage is crucial to maintain chemical integrity and prevent accidents.

  • Container: Keep the container tightly closed to prevent vapors from escaping.[1][6][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][6]

  • Location: Store in a cool, dry, and well-ventilated place.[1][6][8]

  • Cabinet: Use a designated flammables storage cabinet.

  • Segregation: Store away from incompatible materials, especially strong acids and oxidizing agents.[1][6][8]

  • Ignition Sources: Ensure the storage area is free from heat, sparks, and open flames.[3][8][13]

Section 4: Emergency Response & Spill Management

Knowing precisely what to do in an emergency can prevent a minor incident from becoming a major accident.

Q1: What are the immediate first aid steps for an accidental exposure?

A1: Speed is essential. Anyone working with this compound should know the location of the nearest safety shower and eyewash station. Always have the Safety Data Sheet (SDS) available for emergency responders.[2][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][13] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention from an ophthalmologist.[3]

  • Skin Contact: Take off immediately all contaminated clothing.[1][3] Flush skin with plenty of soap and water for at least 15 minutes.[2][3][13] If skin irritation occurs, get medical help.[1][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3][6] If breathing is difficult or stops, provide artificial respiration.[2][13] Get medical help if you feel unwell.[1][3]

  • Ingestion: Do NOT induce vomiting.[2][6] Rinse the mouth with water.[1][2][3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[8][13] Never give anything by mouth to an unconscious person.[2][13] Seek immediate medical attention.[1][3][8]

Q2: How do I handle a small spill (<100 mL) versus a large spill (>1 L) of this compound in the lab?

A2: The response procedure is dictated by the volume and the associated risk.

  • Small Spill (<100 mL) - Manageable by Trained Lab Personnel:

    • Alert: Alert personnel in the immediate area.

    • Isolate: Ensure all ignition sources are removed from the area.[2][6][8][13]

    • PPE: Don appropriate PPE, including chemical-resistant gloves, goggles, a lab coat, and if ventilation is poor, a respirator.

    • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[3][8][14] Start from the outside and work your way in to prevent spreading.

    • Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[8][15]

    • Decontaminate: Clean the spill area with soap and water.[15]

    • Dispose: Dispose of the waste container and any contaminated PPE through your institution's hazardous waste program.[1][6]

  • Large Spill (>1 L) or Any Spill Outside a Fume Hood - Requires Emergency Response:

    • Evacuate: Immediately evacuate the laboratory, closing the doors behind you to contain the vapors.[2][6][15]

    • Alert: Activate the nearest fire alarm and alert your institution's emergency response team (e.g., call 911 or your internal emergency number).[14][15][16]

    • Report: From a safe location, provide responders with the chemical name, quantity spilled, exact location, and any known hazards.[14]

    • Isolate: Prevent personnel from entering the hazardous area.

    • Do Not Attempt to Clean Up: A large spill of a flammable liquid poses a significant fire and health risk that requires specialized equipment and training to manage.[15]

Spill_Response_Workflow cluster_small Small Spill Response cluster_large Large Spill Response Spill This compound Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (<100mL) Inside Fume Hood Assess->SmallSpill Small LargeSpill Large Spill (>1L) or Outside Hood Assess->LargeSpill Large AlertSmall Alert Nearby Personnel SmallSpill->AlertSmall Evacuate EVACUATE AREA LargeSpill->Evacuate PPE Don Appropriate PPE AlertSmall->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect with Non-Sparking Tools Contain->Collect Decon Decontaminate Area Collect->Decon DisposeSmall Dispose as Hazardous Waste Decon->DisposeSmall AlertLarge Activate Alarm / Call 911 Evacuate->AlertLarge Report Report Details to Responders AlertLarge->Report Isolate Isolate Area / Prevent Entry Report->Isolate DoNot DO NOT ATTEMPT CLEANUP Isolate->DoNot

Q3: What should be in a dedicated this compound spill kit?

A3: Having a readily accessible spill kit is a cornerstone of preparedness. It should contain:

  • Absorbent Material: Vermiculite, sand, or chemical absorbent pads/pillows.[14][15]

  • Personal Protective Equipment (PPE): A pair of chemical-resistant gloves (e.g., Butyl rubber), splash goggles, and a disposable apron or coverall.

  • Cleanup Tools: A non-sparking scoop or dustpan and brush.[15]

  • Waste Disposal: Heavy-duty plastic bags or a sealable bucket labeled for hazardous waste.[15]

  • Instructions: A copy of the spill cleanup procedure.

Section 5: Waste Disposal

Q1: How do I properly dispose of waste this compound and contaminated materials (e.g., used gloves, absorbent)?

A1: All waste containing this compound is considered hazardous waste.

  • Causality: Improper disposal can contaminate the environment and poses a risk to public health.

  • Protocol:

    • Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's waste management plan.

    • Collection: Collect all liquid waste and contaminated solids (absorbent material, gloves, paper towels) in a clearly labeled, leak-proof, and sealed hazardous waste container.[15]

    • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]

    • Professional Disposal: Arrange for pickup and disposal through a licensed professional waste disposal company or your institution's Environmental Health & Safety (EHS) department.[2][6] Do not pour this compound down the drain.[2][6]

References

Technical Support Center: A Researcher's Guide to 2,3-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2,3-Lutidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to preemptively address challenges and troubleshoot issues, ensuring the integrity and success of your experiments. This is not a simple collection of protocols; it is a curated knowledge base built on expertise to explain the causality behind experimental choices.

Section 1: Fundamentals - Frequently Asked Questions (FAQs)

This section addresses the core principles of this compound, providing the foundational knowledge necessary for its effective use.

Q1: What is this compound and what is its primary role in organic synthesis?

A: this compound, also known as 2,3-dimethylpyridine, is a heterocyclic organic compound.[1] In synthesis, it primarily functions as a sterically hindered, non-nucleophilic base.[2][3] Its main purpose is to act as an "acid scavenger" or proton acceptor. In many reactions, such as the formation of silyl ethers from alcohols and silyl chlorides, a stoichiometric amount of acid (e.g., HCl) is generated.[4][5] This acid can catalyze side reactions or degrade sensitive products. This compound neutralizes this acid as it forms, driving the reaction to completion without introducing a strongly nucleophilic species that could compete with the desired reaction pathway.[3][6]

Q2: How does the steric hindrance and basicity of this compound compare to other common bases?

A: The choice of base is critical and depends on a balance between basicity (the ability to accept a proton) and nucleophilicity (the ability to attack an electrophilic center). The two methyl groups in this compound are adjacent, creating moderate steric bulk around the nitrogen atom. This hindrance is key to its function, making it a poorer nucleophile than pyridine but less hindered than bases like 2,6-Lutidine or N,N-Diisopropylethylamine (DIPEA).[7][8] Its basicity is relatively mild, with a pKa of its conjugate acid around 6.57.[9] This makes it suitable for reactions that do not require a very strong base to deprotonate the substrate but need an effective acid trap.

Table 1: Comparison of Common Amine Bases
BaseStructurepKa (Conjugate Acid)Key Features & Use Cases
Pyridine~5.2Minimally hindered; can act as a nucleophilic catalyst in acylations.[10][11]
This compound ~6.6Moderately hindered; good general-purpose acid scavenger with low nucleophilicity.[9]
2,6-Lutidine~6.7Highly hindered due to flanking methyl groups; excellent non-nucleophilic base.[3]
DIPEA (Hünig's Base)~10.8Very highly hindered and more basic; cannot be alkylated.[7]
Triethylamine (TEA)~10.8Acyclic, moderately hindered, and a stronger base than pyridines.[12]

Q3: Can this compound act as a nucleophile?

A: Yes, under specific circumstances. The term "non-nucleophilic" is relative. While the steric hindrance from the methyl groups significantly diminishes its ability to attack electrophilic carbons compared to pyridine, it is not completely inert.[3] With highly reactive electrophiles, such as acyl chlorides, sulfonyl chlorides, or small alkylating agents, the nitrogen atom of this compound can still act as a nucleophile, leading to the formation of a lutidinium salt byproduct. This is a common cause of unexpected side reactions and yield loss.

Q4: My reaction is sensitive. How important is the purity of this compound?

A: Purity is critical. Commercial this compound can contain water, other pyridine isomers, or oxidation byproducts that can interfere with sensitive reactions, particularly those involving organometallics or water-sensitive reagents.[2][9] If you are performing a high-stakes synthesis, purifying the lutidine before use is a self-validating step that eliminates a significant variable. A common and effective method involves steam distillation from an acidic solution to remove non-basic impurities, followed by basification, extraction, and distillation.[9][13]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is structured in a problem-and-solution format to directly address challenges you may encounter during your experiments.

Problem 1: Low Yield or Incomplete Conversion

Your reaction has stalled, or the conversion to the desired product is significantly lower than expected.

  • Q: My silylation of a secondary alcohol is incomplete. Is this compound not a strong enough base?

    • Plausible Cause & Explanation: This is unlikely to be an issue of basicity. Silylation of an alcohol does not require deprotonation before reaction; the base's role is to neutralize the HCl byproduct.[5] A more likely cause is steric hindrance. A bulky secondary or tertiary alcohol combined with a bulky silylating agent (e.g., TIPS-Cl) and the moderately hindered this compound can result in a sterically congested transition state, slowing the reaction dramatically.

    • Recommended Action:

      • Switch to a less hindered base: Consider using pyridine. While more nucleophilic, it is less bulky and may facilitate the reaction. Monitor carefully for side products.

      • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier.

      • Use a more powerful silylating agent: For very difficult substrates, switching from a silyl chloride (e.g., TBS-Cl) to a silyl triflate (e.g., TBS-OTf) can dramatically increase reactivity.[14] When using a silyl triflate, a more hindered base like 2,6-Lutidine is strongly recommended to prevent nucleophilic attack on the highly reactive triflate reagent.

G start Low Yield / Stalled Reaction q1 Is the substrate sterically hindered? start->q1 Check q2 Is the reagent highly reactive (e.g., Acyl Chloride)? q1->q2 No sol1 Cause: Steric Congestion Actions: 1. Switch to a less hindered base (Pyridine). 2. Increase reaction temperature. 3. Use a more reactive reagent (e.g., Silyl Triflate). q1->sol1 Yes sol2 Cause: Nucleophilic Side Reaction Actions: 1. Switch to a MORE hindered base (2,6-Lutidine). 2. Lower reaction temperature. 3. Add reagent slowly. q2->sol2 Yes sol3 Cause: Insufficient Basicity Actions: 1. Check pKa requirements. 2. Switch to a stronger base (e.g., DIPEA, DBU). 3. Re-evaluate solvent choice. q2->sol3 No

Caption: Decision workflow for troubleshooting low-yield reactions.

Problem 2: Formation of an Unexpected Byproduct

Post-reaction analysis (TLC, LC-MS, NMR) shows a significant byproduct that complicates purification and reduces yield.

  • Q: In my acylation reaction using acetyl chloride and this compound, I see a byproduct with a mass corresponding to [Lutidine+Acetyl]⁺. What happened?

    • Plausible Cause & Explanation: You have observed direct evidence of this compound acting as a nucleophile. Acyl chlorides are highly electrophilic. The nitrogen of this compound has attacked the carbonyl carbon of acetyl chloride, forming an N-acetyl-2,3-lutidinium chloride salt. This salt is now the byproduct, and it has consumed both your base and your reagent, halting the desired reaction. While pyridine is often used as a nucleophilic catalyst for this purpose, this compound is typically chosen to avoid this pathway.[10] However, if the alcohol substrate is a poor nucleophile (e.g., sterically hindered), this side reaction can become competitive.

    • Recommended Action:

      • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Add the acyl chloride slowly via syringe pump to keep its instantaneous concentration low.

      • Switch to a More Hindered Base: The best solution is to use a base that is significantly more sterically hindered, such as 2,6-Lutidine or DIPEA.[7][15] The two groups flanking the nitrogen in these bases make this side reaction far less favorable.

      • Use a Less Reactive Acylating Agent: If possible, switch from the acyl chloride to the corresponding anhydride. Anhydrides are less electrophilic and are less prone to this side reaction.

Problem 3: Difficult Workup and Purification

The reaction is complete, but removing the lutidine and its salt is proving difficult.

  • Q: How do I effectively remove 2,3-lutidinium hydrochloride from my organic product?

    • Plausible Cause & Explanation: The 2,3-lutidinium hydrochloride salt is polar and should be water-soluble. However, if your product has some polarity, emulsions can form, or the salt can be partially soluble in your extraction solvent (especially solvents like ethyl acetate).

    • Recommended Action: A standard acidic wash is the most effective method. The lutidinium salt is already acidic, but a dilute acid wash (e.g., 1M HCl or 5% citric acid solution) will ensure that any remaining free this compound is also protonated and drawn into the aqueous layer.

    • Step-by-Step Protocol: See Protocol 3 below for a detailed extraction workflow.

Section 3: Key Protocols & Methodologies

Protocol 1: General Procedure for Silylation of a Primary Alcohol with TBS-Cl

This protocol is a self-validating system for the protection of a primary alcohol, minimizing side reactions.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Addition of Base: Add this compound (1.5 eq) to the solution. Stir for 5 minutes. Causality Check: Using a slight excess of base ensures that all generated HCl is quenched immediately.

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at room temperature. Causality Check: Portion-wise addition prevents a large exotherm and minimizes potential side reactions with other functional groups.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. A complete reaction is confirmed by the disappearance of the starting alcohol spot.

  • Workup & Purification: Once the reaction is complete, proceed with the workup as described in Protocol 3.

Protocol 2: Purification of Commercial this compound

This protocol removes common impurities like water and other isomers.[9][13]

  • Acidification & Steam Distillation: In a flask equipped for steam distillation, add commercial this compound (100 mL). Add 20% H₂SO₄ until the solution is acidic to litmus paper. Steam distill the mixture to remove non-basic impurities. Discard the initial distillate.

  • Basification: Cool the acidic solution in an ice bath. Carefully make the solution strongly alkaline by adding solid NaOH pellets until no more dissolves.

  • Separation: The purified this compound will separate as a lighter, upper layer. Separate this layer using a separatory funnel.

  • Drying: Dry the organic layer over anhydrous potassium carbonate (K₂CO₃) or barium oxide (BaO).

  • Final Distillation: Filter the dried liquid and perform a fractional distillation under an inert atmosphere. Collect the fraction boiling at 162-163 °C. Store the purified this compound over molecular sieves under an inert atmosphere.

Protocol 3: Standard Aqueous Workup to Remove this compound
  • Quenching: Cool the reaction mixture to room temperature. Dilute with the reaction solvent (e.g., DCM or Ethyl Acetate).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with cold 1M HCl (2 x volume of organic layer). This step protonates any remaining free lutidine and removes the lutidinium salt. Check the aqueous layer with pH paper to ensure it is acidic.

  • Neutral Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.

Caption: A standard experimental and workup workflow.

References

Technical Support Center: High-Purity 2,3-Lutidine Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Lutidine. This guide is designed for researchers, chemists, and process development professionals who require high-purity this compound for applications such as pharmaceutical and agrochemical synthesis.[1] As a key intermediate, the purity of this compound is critical, yet its distillation presents unique challenges, primarily due to the presence of closely boiling isomers.

This document provides field-proven insights and solutions to common problems encountered during the distillation process, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to distillation?

A1: Understanding the physical properties of this compound is the foundation of a successful purification strategy. Its boiling point, density, and solubility dictate the choice of distillation method and conditions. This compound is a colorless to slightly yellow liquid with a characteristic pungent, pyridine-like odor.[2][3]

Key Physical Properties of this compound:

  • CAS Number: 583-61-9

  • Molecular Formula: C₇H₉N[1]

  • Molecular Weight: 107.15 g/mol [1]

  • Boiling Point: 162-163 °C

  • Melting Point: -15 °C

  • Density: ~0.945 g/mL at 25 °C

  • Flash Point: ~50 °C (122 °F)[4]

  • Water Solubility: Slightly soluble[3]

It is crucial to note that this compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents, acids, and acid chlorides.[5] Storage under an inert atmosphere is recommended to prevent degradation.

Q2: Why is it so challenging to purify this compound from its isomers by distillation?

A2: The primary challenge lies in the close boiling points of the six lutidine isomers.[1] Simple distillation is ineffective when the boiling points of components differ by less than 25 °C. As shown in the table below, all lutidine isomers have boiling points that are too similar for easy separation, necessitating advanced techniques like high-efficiency fractional distillation.

Lutidine Isomer Systematic Name CAS Number Boiling Point (°C)
This compound2,3-Dimethylpyridine583-61-9162-163
2,4-Lutidine2,4-Dimethylpyridine108-47-4157-159[6][7][8]
2,5-Lutidine2,5-Dimethylpyridine589-93-5157[9]
2,6-Lutidine2,6-Dimethylpyridine108-48-5144-145[3][10][11][12][13][14][15]
3,4-Lutidine3,4-Dimethylpyridine583-58-4176-179[16][17][18][19]
3,5-Lutidine3,5-Dimethylpyridine591-22-0169-172[2][4][20][21][22]

This narrow range of boiling points requires a distillation column with a high number of theoretical plates to achieve effective separation.

Q3: What are the primary types of impurities found in crude this compound?

A3: Besides the isomers listed above, crude this compound may contain:

  • Water: Pyridine and its derivatives are often hygroscopic and can form azeotropes with water, complicating removal by simple distillation.[5]

  • Other Pyridine Homologues: Picolines (methylpyridines) and collidines (trimethylpyridines) may be present from the manufacturing process.

  • Non-basic Impurities: Depending on the synthesis route (e.g., from coal tar), other non-basic organic compounds might be present.[10]

  • Oxidation Byproducts: Exposure to air, especially at high temperatures, can lead to the formation of colored impurities.

Q4: What analytical methods are recommended for assessing the purity of distilled this compound?

A4: Gas Chromatography (GC) is the preferred method for purity analysis due to its ability to separate volatile compounds.[23][24]

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) is standard.

  • Column Choice: A polar capillary column, such as one with a wax-based stationary phase (e.g., HP-Innowax), provides good separation for pyridine compounds.[24]

  • Analysis: The purity is determined by calculating the peak area percentage. The retention time of each peak is used to identify the compound by comparing it to a known standard.[25] For complex mixtures where isomers co-elute, comprehensive two-dimensional gas chromatography (GCxGC) can provide the necessary resolution.[26]

Troubleshooting Guide for this compound Distillation

This section addresses specific issues you may encounter during your experiments. The underlying logic is to systematically diagnose the problem by observing symptoms and then applying a targeted solution.

TroubleshootingLogic Start Problem Observed During Distillation Problem1 Low Purity / Poor Isomer Separation Start->Problem1 Problem2 Low Product Yield Start->Problem2 Problem3 Distillate is Discolored (Yellow/Brown) Start->Problem3 Problem4 Bumping / Unstable Boiling Start->Problem4 Sol1_1 Increase column efficiency (more theoretical plates) Problem1->Sol1_1 Sol1_2 Optimize reflux ratio (increase reflux) Problem1->Sol1_2 Sol1_3 Reduce distillation rate (slower heating) Problem1->Sol1_3 Sol1_4 Ensure stable head temperature Problem1->Sol1_4 Sol2_1 Check for leaks in the apparatus Problem2->Sol2_1 Sol2_2 Ensure proper insulation of column Problem2->Sol2_2 Sol2_3 Avoid excessive heating (prevents decomposition) Problem2->Sol2_3 Sol2_4 Collect fractions narrowly around the target boiling point Problem2->Sol2_4 Sol3_1 Distill under an inert atmosphere (N2 or Ar) Problem3->Sol3_1 Sol3_2 Ensure starting material is not degraded Problem3->Sol3_2 Sol3_3 Avoid excessive temperatures in the pot Problem3->Sol3_3 Sol4_1 Add fresh boiling chips or a magnetic stir bar Problem4->Sol4_1 Sol4_2 Ensure even heating with a mantle or oil bath Problem4->Sol4_2 Sol4_3 Degas the liquid if dissolved gases are an issue Problem4->Sol4_3 PurificationWorkflow cluster_prep Pre-Treatment cluster_distill Fractional Distillation cluster_analysis Analysis & Storage Crude Crude this compound (Contains isomers, water, etc.) PreDry Pre-drying over KOH pellets (Removes bulk water) Crude->PreDry Setup Assemble High-Efficiency Fractional Distillation Apparatus (e.g., packed column) PreDry->Setup Decant dried lutidine Inert Flush system with N2/Ar Setup->Inert Heat Heat gradually to boiling Inert->Heat CollectForerun Collect & Discard Forerun (T < 162°C) Heat->CollectForerun CollectProduct Collect Pure Fraction (Stable T at 162-163°C) CollectForerun->CollectProduct Stop Stop Distillation (T rises > 163°C) CollectProduct->Stop GC Purity Analysis by GC-FID CollectProduct->GC Analyze purity Store Store pure product under inert atmosphere in amber vial GC->Store

References

stability issues of 2,3-Lutidine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,3-Lutidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered during its use in chemical reactions. The following sections provide in-depth answers to frequently asked questions and a systematic guide to resolving common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the fundamental properties, handling, and reactivity of this compound.

Q1: What are the primary applications and chemical roles of this compound in synthesis?

This compound (2,3-dimethylpyridine) is a versatile heterocyclic compound widely used as a reagent and solvent in organic synthesis.[1][2] Its primary functions stem from its basicity and steric properties. Due to the steric hindrance provided by the two methyl groups adjacent to the nitrogen atom, it is often employed as a non-nucleophilic base.[1] This characteristic allows it to effectively scavenge protons or neutralize acidic byproducts in reactions, such as nucleophilic substitutions and eliminations, without competing as a nucleophile.[3] It is a key intermediate in the synthesis of pharmaceuticals, such as lansoprazole, and agrochemicals.[2][4] Furthermore, it serves as a ligand in organometallic chemistry, where it can influence the reactivity and stability of metal catalysts.[5][6]

Q2: What are the ideal storage and handling conditions to ensure the stability of this compound?

To maintain its chemical integrity, this compound should be stored under an inert atmosphere in a cool, dry, and well-ventilated place.[7] The container must be kept tightly closed to prevent exposure to moisture and air.[7] It is crucial to avoid conditions such as direct sunlight, heat, open flames, and sparks, as this compound is a flammable liquid and its vapor can form explosive mixtures with air.[8][9][10] Proper grounding procedures should be followed to prevent static discharge during transfer.[8]

Q3: What are the known chemical incompatibilities of this compound?

This compound is stable under recommended storage conditions but exhibits reactivity with certain classes of compounds.[9] Key incompatibilities include:

  • Strong Acids: As a base, it will react exothermically with strong acids.[7][9]

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions. The methyl side chains and the nitrogen atom are susceptible to oxidation.[1][3]

  • Heat Sources: High temperatures can promote degradation and increase vapor pressure, posing a fire and explosion hazard.[9][10]

Q4: What are the common degradation pathways for this compound under reaction conditions?

Degradation of this compound typically occurs via oxidation. Two primary pathways are observed:

  • N-Oxidation: The nitrogen atom on the pyridine ring can be oxidized by appropriate oxidants, such as m-chloroperbenzoic acid (m-CPBA), to form this compound-N-oxide.[1][11]

  • Side-Chain Oxidation: While the pyridine ring itself is relatively stable, the methyl groups are susceptible to oxidation under certain conditions, especially in the presence of strong oxidizing agents.[3] Under fire or extreme thermal stress, decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a systematic, cause-and-effect approach to resolving specific problems encountered during reactions involving this compound.

Issue 1: My reaction is proceeding slowly or not at all when using this compound as an acid scavenger.

Potential Cause 1: Impure Starting Material Commercial this compound can contain impurities, including other lutidine isomers or water, which can interfere with your reaction. Water, in particular, can hydrolyze sensitive reagents.

Recommended Action:

  • Purity Verification: Check the purity of your this compound using Gas Chromatography (GC) or ¹H NMR.

  • Purification Protocol: If impurities are detected, purify the reagent. A standard lab procedure involves steam distillation from a slightly acidic solution to remove non-basic impurities, followed by basification, extraction, drying over NaOH or BaO, and fractional distillation.[4][12]

Potential Cause 2: In situ Protonation If your reaction generates a strong acid, it may be protonating the this compound, effectively neutralizing your base and halting its function as an acid scavenger. The pKa of the conjugate acid of this compound is approximately 6.57.[4]

Recommended Action:

  • Stoichiometry Check: Ensure you are using a sufficient stoichiometric excess of this compound to neutralize all acidic species generated.

  • Alternative Base: If the generated acid is very strong, consider a stronger, non-nucleophilic base.

Issue 2: I am observing unexpected side products, and I suspect this compound is the cause.

Potential Cause 1: N-Alkylation by Electrophiles Although sterically hindered, this compound can react with highly reactive electrophiles (e.g., alkyl triflates, primary alkyl halides under forcing conditions) to form a lutidinium salt.[13] This salt may be an unexpected byproduct or, in some cases, act as a catalyst or intermediate, leading to different reaction pathways.[13]

Recommended Action:

  • Reaction Monitoring: Use techniques like TLC, LC-MS, or NMR to monitor the reaction for the appearance of new, more polar spots or signals consistent with a quaternary ammonium salt.

  • Lower Temperature: Running the reaction at a lower temperature can often disfavor this side reaction.

  • Alternative Base: If N-alkylation is persistent, switch to a more sterically hindered base like 2,6-di-tert-butylpyridine.

Potential Cause 2: Participation in Catalysis In reactions involving transition metals or visible light photoredox catalysis, this compound may not be an innocent base. It can act as a co-catalyst, forming radical species or altering the catalytic cycle, leading to unforeseen products.[13][14]

Recommended Action:

  • Control Experiments: Run the reaction in the absence of this compound (if possible) or with an alternative base (e.g., a tertiary amine like triethylamine or an inorganic base like K₂CO₃) to see if the side product still forms.

  • Literature Review: Search for literature precedents where lutidines participate in similar catalytic systems to understand potential alternative mechanisms.

Issue 3: My metal-catalyzed cross-coupling reaction is inefficient or fails when using this compound.

Potential Cause: Ligand Poisoning or Alteration this compound can act as a ligand and coordinate to the metal center.[6] This coordination may be too strong, displacing a desired ligand from the catalytic cycle and effectively poisoning the catalyst. Alternatively, it could stabilize a low-valent metal intermediate, altering the intended catalytic pathway.[14]

Recommended Action:

  • Change the Base: Substitute this compound with an inorganic base (e.g., Cs₂CO₃, K₃PO₄) or a different organic base that is known to be less coordinating.

  • Modify Ligand: If this compound must be used, consider using a more strongly coordinating primary ligand on your metal catalyst to prevent displacement.

Part 3: Data Summaries & Workflow Diagrams

Data Presentation

Table 1: Key Physicochemical Properties and Stability Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₉N[2]
Molecular Weight 107.15 g/mol [8]
Appearance Colorless to slightly yellow liquid[1][12]
Boiling Point 162-163 °C[9][12]
Melting Point -15 °C[1][12]
Density ~0.945 g/mL at 25 °C[9][12]
pKa (conjugate acid) 6.57[4]
Flash Point 50 °C (closed cup)[9]
Key Incompatibilities Strong acids, Strong oxidizing agents, Heat, Sparks[7][9][10]
Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[9]

Table 2: Troubleshooting Matrix for this compound Related Issues

Observed ProblemPotential CauseRecommended DiagnosticSolution
Low Reaction Yield / No Reaction Impure this compoundGC or ¹H NMR analysis of the reagent.Purify by distillation or obtain a higher purity grade.
Protonation of base by strong acid byproduct.Check pKa of byproduct acid vs. lutidinium.Increase stoichiometry of lutidine or use a stronger base.
Formation of Unknown Byproducts N-alkylation of this compound.LC-MS to look for a product with M+R⁺.Lower reaction temperature; use a more hindered base.
Unintended catalytic role of lutidine.Run control experiments with alternative bases.Switch to an inorganic base or a different organic base.
Catalyst Deactivation Catalyst poisoning by lutidine coordination.N/A (deduced from reaction failure).Replace this compound with a non-coordinating inorganic base.
Degradation of lutidine under reaction conditions.Analyze crude reaction mixture for lutidine-N-oxide.Run reaction under inert atmosphere; avoid oxidizing conditions.
Visualizations

Diagram 1: Key Degradation Pathways of this compound

Lutidine This compound SideChainOx Side-Chain Oxidation (e.g., Carboxylic Acid) Lutidine->SideChainOx [O] NOxide This compound-N-Oxide Lutidine->NOxide [O] Decomp Decomposition Products (COx, NOx) Lutidine->Decomp Oxidant1 Strong Oxidant (e.g., H₂O₂) Oxidant1->SideChainOx Oxidant2 Peroxy Acid (e.g., m-CPBA) Oxidant2->NOxide Heat High Heat (Combustion) Heat->Decomp

Caption: Primary degradation routes for this compound.

Diagram 2: Troubleshooting Workflow for this compound Reactions

Start Reaction Issue Observed (Low Yield, Side Products) CheckPurity Verify this compound Purity (GC, NMR) Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure Purify Purify Reagent (Distillation) IsPure->Purify No CheckConditions Review Reaction Conditions (Temp, Reagents, Catalyst) IsPure->CheckConditions Yes ReRun Re-run Experiment Purify->ReRun IsMetalCat Is it a Metal-Catalyzed Rxn? CheckConditions->IsMetalCat IsStrongE Strong Electrophile Present? IsMetalCat->IsStrongE No SwitchBase Action: Switch to Inorganic Base IsMetalCat->SwitchBase Yes SwitchBase2 Action: Use More Hindered Base IsStrongE->SwitchBase2 Yes IsStrongE->ReRun No SwitchBase->ReRun SwitchBase2->ReRun

Caption: Systematic workflow for diagnosing reaction issues.

References

Technical Support Center: Safe Disposal Methods for 2,3-Lutidine Waste

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist

Welcome to the technical support guide for the safe handling and disposal of 2,3-Lutidine waste. As professionals dedicated to research and development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. This compound (also known as 2,3-dimethylpyridine) is a valuable reagent, but its hazardous properties demand a rigorous and informed approach to waste management. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering you to make safe, compliant decisions in your laboratory. We will move from hazard identification to practical, step-by-step protocols for waste collection, spill management, and ultimate disposal.

Section 1: Hazard Identification & Core Safety Principles (FAQs)

This section addresses the fundamental hazards of this compound, which inform all subsequent handling and disposal protocols.

Question: What are the primary hazards associated with this compound waste?

Answer: this compound waste must be treated as hazardous due to the inherent properties of the compound.[1][2] The primary hazards are officially classified and summarized below. Understanding these is the first step in preventing laboratory incidents.

Hazard ClassGHS Hazard StatementPictogramCausality & Implication for Disposal
Flammable Liquid H226: Flammable liquid and vapor.[3][4][5]🔥Waste must be stored away from all ignition sources (heat, sparks, open flames).[1][3][6] Use non-sparking tools and ensure electrical equipment is explosion-proof.[3][7][8] Vapors can accumulate and form explosive mixtures with air.[1][7]
Acute Toxicity (Oral) H302: Harmful if swallowed.[3][4][5]Accidental ingestion is a significant risk. Strict hygiene measures, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab, are mandatory.[3][5][7]
Skin Irritation H315: Causes skin irritation.[3][4][5]Direct contact can cause inflammation and irritation. This necessitates the use of appropriate chemical-resistant gloves and protective clothing during handling and disposal.[5][9]
Serious Eye Damage H318: Causes serious eye damage.[3][4][5]corrosiveThe risk of irreversible eye damage is high. Chemical safety goggles in combination with a face shield are required when handling waste.[5][6] Eyewash stations must be immediately accessible.[1]
Respiratory Irritation H335: May cause respiratory irritation.[3][4][5]Inhalation of vapors can irritate the respiratory tract.[5][7] All handling of open containers of this compound waste should be performed in a certified chemical fume hood to ensure adequate ventilation.[5][6]

Question: Why is waste segregation so critical for this compound?

Answer: Segregation is a cornerstone of safe chemical waste management. For this compound, this is crucial for two main reasons:

  • Chemical Incompatibility: this compound, as a pyridine derivative, can react exothermically with acids to form salts.[10] Mixing it with incompatible waste streams, such as strong oxidizing agents or acids, can lead to dangerous reactions, heat generation, and pressure buildup in the waste container.[11]

  • Disposal Route Optimization: The designated disposal method for halogenated organic waste is often different and more expensive than for non-halogenated waste. Commingling this compound (a non-halogenated solvent) with chlorinated solvents, for instance, complicates the disposal process and increases costs. Proper segregation ensures the waste is managed by the most appropriate and efficient method.

Section 2: Troubleshooting Waste Collection & Storage

This section provides practical solutions to common issues encountered during the temporary storage of this compound waste in the laboratory.

Question: I've collected waste from a reaction involving this compound. What is the correct way to label the container?

Answer: Proper labeling is a regulatory requirement and essential for safety. Your waste container must be labeled clearly and immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste."[2]

  • The full, unabbreviated chemical name: "this compound" or "2,3-Dimethylpyridine."[2] List other chemical constituents if they are present in significant concentrations (>1%).

  • The specific hazard warnings: "Flammable," "Corrosive (Eyes)," "Harmful," "Irritant."

  • The date you started accumulating waste in that container.

Question: The cap on my this compound waste container seems to be tight, but I can still smell a faint pyridine-like odor. What's wrong?

Answer: This indicates a vapor leak, which must be addressed immediately to prevent inhalation exposure and the creation of a flammable atmosphere.

  • Troubleshooting Steps:

    • Ensure you are wearing appropriate PPE (gloves, safety goggles, lab coat) and working within a chemical fume hood.

    • Check that the container cap is the correct type and that the threads are not stripped or damaged.

    • Inspect the container itself for any cracks or deformities.

    • If the cap is secure and the container is intact, the sealing gasket inside the cap may be degraded or incompatible with this compound.

    • Transfer the waste to a new, appropriate waste container with a secure, vapor-tight lid.

    • Label the new container correctly and report the faulty container to your institution's Environmental Health & Safety (EHS) office.

Question: Can I use any plastic container for my this compound waste?

Answer: No. Material compatibility is critical. This compound is an organic solvent that can degrade certain types of plastics. You should use containers made of materials known to be compatible, such as high-density polyethylene (HDPE) or glass.[2] Always consult a chemical compatibility chart if you are unsure. Using an incompatible container can lead to leaks, spills, and dangerous exposures.

Section 3: Disposal Methodologies & Workflows

The final disposal of this compound waste must be handled by professionals. This section outlines the approved methods and the decision-making process for your lab.

Question: What is the industry-standard method for disposing of this compound waste?

Answer: The primary and most recommended method for the disposal of this compound and other flammable organic solvents is high-temperature incineration in a specialized hazardous waste facility.[5][6] These facilities use incinerators, such as rotary kilns, equipped with afterburners and scrubbers.[5][6][12]

  • Why Incineration? This method ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide and water. The afterburners and scrubbers are critical for removing any potentially harmful byproducts of combustion, such as nitrogen oxides (NOx), ensuring minimal environmental impact.[5][6]

Question: Can I attempt to neutralize or chemically treat this compound waste in my lab before disposal?

Answer: It is strongly advised not to perform chemical treatment or neutralization of this compound waste at the laboratory scale for disposal purposes. While it is a base and can be neutralized by acid, such reactions are exothermic and can create additional hazards if not properly controlled. Furthermore, this process creates a new waste stream (a salt solution) that still requires proper disposal and may not be accepted by your waste vendor. The safest and most compliant approach is to collect the unaltered waste in a designated container and have it managed by a licensed professional waste disposal service.[5][6]

Experimental Workflow: Waste Segregation and Collection Protocol

This protocol outlines the standard operating procedure for the safe collection of this compound waste in a research environment.

  • Select Appropriate Container: Obtain a clean, empty, and clearly labeled hazardous waste container made of a compatible material (e.g., HDPE or glass). Ensure it has a vapor-tight screw cap.

  • Work in a Ventilated Area: Place the waste container in a designated satellite accumulation area, preferably within a chemical fume hood.

  • Wear Proper PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves, double-layered).[2]

  • Transfer Waste: Using a funnel, carefully pour the this compound waste from your experimental apparatus into the waste container. Avoid splashing.

  • Secure Container: Securely fasten the cap on the waste container immediately after adding waste. Do not leave it open.

  • Maintain Headspace: Do not fill the container to more than 80% capacity. This leaves adequate headspace to accommodate vapor expansion, preventing pressure buildup.

  • Arrange for Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution's policy, contact your EHS office to arrange for pickup and final disposal.[2]

Diagram: Waste Disposal Decision Workflow

This diagram illustrates the logical steps from waste generation to final disposal, emphasizing safety and compliance checkpoints.

G cluster_0 In-Lab Procedures cluster_1 External Disposal Procedures A This compound Waste Generated (Pure, Dilute, or Contaminated Solids) B Is waste stream free of incompatible chemicals (e.g., acids)? A->B C Select Labeled, Compatible Waste Container (e.g., HDPE) B->C  Yes F STOP! Consult EHS for guidance. Do NOT mix. B->F  No D Collect Waste in Fume Hood (Leave >20% Headspace) C->D E Store in Designated Satellite Accumulation Area D->E G Container Full or Max Time Reached E->G H Contact Institutional EHS / Licensed Waste Vendor G->H I Professional Transport to TSDF (Treatment, Storage, and Disposal Facility) H->I J Primary Disposal Method: High-Temperature Incineration with Afterburner & Scrubber I->J K Complete Waste Manifest & Documentation J->K Spill Emergency Procedure: Spill Occurs Spill_Protocol Follow Spill Management Protocol Spill->Spill_Protocol

Caption: Workflow for the safe management and disposal of this compound waste.

Section 4: Spill Management Protocol

Accidents can happen. A swift, correct response is vital to mitigating the risks of a this compound spill.

Question: I've spilled a small amount (~25 mL) of this compound inside a chemical fume hood. What do I do?

Answer: For a small, contained spill inside a fume hood, follow these steps:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical working height to maintain containment.

  • Don PPE: Ensure you are wearing safety goggles, a lab coat, and double-layered chemical-resistant gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[2][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and place it into a designated hazardous waste container or a sealable, labeled bag.[1][7]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like isopropanol), followed by soap and water.

  • Dispose of Cleaning Materials: All used absorbent materials, gloves, and cleaning cloths are now considered hazardous waste and must be disposed of in the designated solid hazardous waste container.[2]

  • Report: Report the incident to your lab supervisor and EHS office, as per your institution's policy.

For large spills or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's emergency response team.

References

Technical Support Center: Improving Selectivity in Reactions Catalyzed by 2,3-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-lutidine catalyzed reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical advice. This resource moves beyond simple protocols to explain the underlying chemical principles governing selectivity, empowering you to diagnose issues and rationally optimize your reaction conditions.

Troubleshooting Guide: Diagnosing and Solving Selectivity Issues

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction is suffering from low stereoselectivity (low ee% or dr). What are the primary causes and how can I fix it?

Low stereoselectivity is a common problem where the catalyst fails to effectively discriminate between competing diastereomeric transition states. This can stem from issues with the catalyst's environment or the fundamental reaction parameters.

Underlying Causes & Solutions:

  • Suboptimal Reaction Temperature: The energy difference between the transition states leading to different stereoisomers is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.[1][2][3]

    • Solution: Lowering the reaction temperature is often the most effective initial step. Systematically screen temperatures (e.g., 25°C, 0°C, -20°C, -78°C) to find the optimal balance between reaction rate and selectivity.[1][2]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the catalyst-substrate complex and the transition state.[4][5] Solvent polarity and coordinating ability can alter the catalyst's conformation and, consequently, the chiral environment it creates.[4][6]

    • Solution: Conduct a solvent screen with a range of polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). Non-polar, non-coordinating solvents often enhance selectivity by promoting a more ordered transition state.[5]

  • Impure Reagents or Catalyst: Impurities, particularly water or other protic species, can interfere with the catalytic cycle, deactivate the catalyst, or promote a non-selective background reaction.[1][6] The purity of the this compound itself is crucial.

    • Solution: Ensure all reagents and solvents are anhydrous and of high purity.[1] If necessary, purify the this compound before use.

Below is a decision tree to guide your troubleshooting process for low stereoselectivity.

G start Low Stereoselectivity Observed temp Is the reaction run at the lowest practical temperature? start->temp lower_temp Action: Screen lower temperatures (e.g., 0°C, -20°C, -78°C). temp->lower_temp No solvent Have you screened a range of solvents? temp->solvent Yes lower_temp->solvent screen_solvent Action: Screen solvents with varying polarity (Toluene, THF, CH2Cl2). solvent->screen_solvent No purity Are all reagents, including this compound, rigorously pure and anhydrous? solvent->purity Yes screen_solvent->purity purify Action: Purify this compound. Use anhydrous solvents. Run under inert atmosphere. purity->purify No fail Issue Persists: Consider modifying substrate or chiral ligand. purity->fail Yes success Selectivity Improved purify->success

Caption: Troubleshooting workflow for low stereoselectivity.

Question 2: I'm observing significant side product formation, particularly from competing elimination or substitution pathways. How can this compound help, and what should I optimize?

The formation of side products often arises from the dual role of bases as both proton abstractors and nucleophiles. The unique structure of this compound is key to mitigating this issue.

Scientific Rationale:

This compound is classified as a sterically hindered, non-nucleophilic base.[7] The two methyl groups adjacent to the nitrogen atom physically obstruct its approach to an electrophilic center, thereby suppressing its reactivity as a nucleophile. However, the nitrogen's lone pair remains accessible enough to deprotonate acidic protons, allowing it to function effectively as a Brønsted base. This characteristic is ideal for reactions where you want to promote a base-catalyzed pathway (like an elimination) while preventing undesired nucleophilic attack (like an SN2 reaction) from the base itself.

Optimization Strategies:

  • Confirm Base Suitability: If you are observing nucleophilic side reactions from your base, switching to this compound is a rational step. Its steric bulk is greater than pyridine but less than 2,6-lutidine, offering a unique profile.

  • Temperature Control: Reaction temperature can influence the relative rates of competing pathways.[8] Higher temperatures may favor elimination over substitution. A systematic temperature screen is recommended.

  • Solvent Polarity: The choice of solvent can influence which pathway is favored. Polar aprotic solvents (like DMF or DMSO) can accelerate SN2 reactions, while less polar solvents may be preferable for other pathways.

Table 1: Comparison of Common Pyridine-Based Reagents
CompoundpKa of Conjugate AcidKey FeaturePrimary Application
Pyridine5.25Nucleophilic and basicGeneral base, nucleophilic catalyst
This compound 6.57 Sterically hindered, non-nucleophilic base Promoting base-catalyzed reactions while minimizing nucleophilic side reactions [7]
2,6-Lutidine6.77Highly hindered, non-nucleophilic baseProton sponge, base in elimination reactions
4-(Dimethylamino)pyridine (DMAP)9.70Highly nucleophilic catalystAcylation catalyst
Question 3: My reaction is sluggish or stalls completely. What factors related to this compound could be causing this?

A stalled reaction points to issues with catalyst activity, reagent purity, or fundamental reaction conditions.

Potential Causes and Solutions:

  • Impure this compound: Commercial this compound can contain impurities from its synthesis (often from coal tar) that can poison sensitive catalysts.[7]

    • Solution: If you suspect catalyst deactivation, purifying the this compound is a critical step.

  • Incorrect pKa Environment: While this compound is a base, its basicity (pKa of the conjugate acid is ~6.57) may be insufficient to deprotonate very weak acids.

    • Solution: Check the pKa of the proton you are trying to remove. If it is too high, a stronger, non-nucleophilic base may be required.

  • Poor Solubility: The catalyst, substrate, or base may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction rates.[9]

    • Solution: Ensure all components are soluble at the reaction temperature. If not, a different solvent system is necessary.

Protocol 1: Purification of this compound

This protocol is essential for sensitive catalytic reactions where trace impurities can have a significant impact.

  • Initial Treatment: To a stirring solution of crude this compound, add dicarboxylic acid (e.g., oxalic acid) dissolved in ethanol.[7] This will form the corresponding lutidinium salt.

  • Crystallization: Allow the salt to crystallize from the solution. This process selectively removes un-crystallized impurities.

  • Washing: Filter the crystalline salt and wash it with cold ethanol to remove any remaining soluble impurities.

  • Resolution & Extraction: Dissolve the purified salt in water and add a strong base (e.g., NaOH) to regenerate the free this compound. Extract the pure this compound into an organic solvent like diethyl ether.

  • Drying and Distillation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and carefully distill the this compound to obtain the highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of steric hindrance in this compound's catalytic behavior?

The steric hindrance provided by the methyl groups at the 2- and 3-positions is the defining feature of this compound. It makes the nitrogen's lone pair of electrons less accessible for bonding with bulky electrophiles, rendering it a poor nucleophile.[7][10] However, it can still readily accept a proton, a much smaller electrophile. This differentiation is crucial for achieving chemoselectivity in reactions with multiple electrophilic sites or competing reaction pathways.

G cluster_0 This compound cluster_1 Reaction Partners Lutidine N Me1 CH3 Lutidine->Me1 Steric Shield Me2 CH3 Lutidine->Me2 Steric Shield Proton H+ Lutidine->Proton Accessible (Acts as Base) Electrophile Bulky Electrophile Lutidine->Electrophile Inaccessible (Poor Nucleophile)

References

Navigating the Challenges of 2,3-Lutidine: A Technical Guide to Odor Management

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for managing the pungent odor of 2,3-Lutidine in the laboratory. This resource offers in-depth troubleshooting, practical FAQs, and validated protocols to ensure a safe and productive experimental environment.

The use of this compound (2,3-dimethylpyridine) in pharmaceutical synthesis, agrochemicals, and as a versatile organic solvent is widespread.[1][2] However, its potent, unpleasant pyridine-like odor presents a significant challenge in the laboratory, often leading to discomfort and concerns about exposure.[3] This guide is designed to address these challenges head-on, providing you with the scientific rationale and actionable protocols to effectively control and neutralize the odor of this compound.

Understanding the Challenge: The Chemical Nature of this compound

Key Properties of this compound:

PropertyValueSource(s)
Chemical Formula C₇H₉N
Molecular Weight 107.15 g/mol
Appearance Clear colorless to slightly yellow liquid
Odor Pungent, pyridine-like[3]
Boiling Point 162-163 °C
Melting Point -15 °C
Flash Point 50 °C (closed cup)
Solubility Slightly soluble in water, soluble in many organic solvents.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the smell of this compound so strong and persistent?

A1: The pungent odor of this compound is due to its volatility and the chemical nature of the pyridine ring. The nitrogen atom's basicity contributes to its strong interactions with olfactory receptors. Its persistence is often due to its ability to be absorbed by various lab surfaces, including plastics, rubber, and even personal protective equipment (PPE).

Q2: I can still smell this compound even when working in a fume hood. What should I do?

A2: First, ensure your fume hood is functioning correctly and the sash is at the appropriate height. The pungent nature of this compound means that even minor procedural lapses can lead to odor escape. Always handle the primary container and perform all transfers deep within the hood. If the odor persists, it may have contaminated surfaces outside the immediate work area. A thorough decontamination of the surrounding benchtops and equipment may be necessary.

Q3: Is the odor of this compound a sign of a hazardous exposure?

A3: While the odor is unpleasant, the ability to smell a chemical does not directly correlate to a toxic level of exposure. However, it is an important warning sign. This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation. Therefore, any persistent odor should be addressed promptly to minimize exposure and ensure adherence to safety protocols.

Q4: Can I dispose of small amounts of this compound down the drain?

A4: No. This compound should be disposed of as hazardous chemical waste. Due to its flammability and potential environmental impact, it should never be poured down the drain.[5] Follow your institution's specific guidelines for hazardous waste disposal.

Troubleshooting Guide: Tackling Persistent Odors

Persistent odors from this compound often indicate contamination of lab surfaces, glassware, or equipment. The following troubleshooting guide provides systematic approaches to identify and eliminate the source of the odor.

Scenario 1: Lingering Odor in the General Lab Area

If a general odor is present, it's crucial to identify the source. This could be a small, unnoticed spill, contaminated equipment, or improper waste storage.

Logical Flow for Identifying and Eliminating General Lab Odor:

A Persistent this compound Odor Detected B Check for Obvious Spills on Benchtops and Floors A->B C Inspect Waste Containers (Ensure they are properly sealed) B->C D Examine Equipment Surfaces (e.g., stir plates, rotovaps) C->D E Neutralize any identified spills using the Spill Response Protocol D->E Spill Found G If odor persists, consider passive deodorization methods D->G No Obvious Source F Decontaminate affected surfaces with an appropriate cleaning solution E->F I Odor Eliminated F->I H Place activated charcoal sachets in the affected area G->H H->I

Caption: Workflow for addressing a general this compound odor in the laboratory.

Scenario 2: Odor Emanating from "Clean" Glassware

Standard washing with detergents may not be sufficient to remove all traces of this compound, leading to a lingering odor on glassware.

Troubleshooting Steps:

  • Initial Rinse: Immediately after use, rinse the glassware with a compatible organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound. Dispose of the rinse solvent as hazardous waste.

  • Acidic Wash: The basic nature of this compound makes an acidic wash highly effective. Soaking the glassware in a dilute solution of hydrochloric acid (1-5%) or citric acid (5-10%) will convert the residual this compound into its water-soluble salt, which is more easily rinsed away.[6]

  • Thorough Rinsing: After the acid wash, rinse the glassware thoroughly with deionized water to remove all traces of the acid and the lutidinium salt.

  • Final Cleaning: Proceed with your standard laboratory detergent wash, followed by final rinses with deionized water.

Scenario 3: Contaminated Equipment Surfaces

Equipment such as stir plates, rotary evaporators, and vacuum pumps can become contaminated and act as a continuous source of odor.

Decontamination Workflow for Laboratory Equipment:

A Identify Contaminated Equipment B Power down and unplug the equipment A->B C Wipe surfaces with a cloth dampened with a suitable solvent (e.g., ethanol) B->C D Prepare a 10-15% aqueous copper (II) sulfate solution C->D E Wipe down all affected surfaces with the CuSO4 solution D->E F The solution will turn a deep blue/violet in the presence of this compound E->F G Repeat wiping until the color change is no longer observed F->G H Wipe surfaces with a water-dampened cloth to remove residual CuSO4 G->H I Allow equipment to air dry completely before use H->I

Caption: Step-by-step process for decontaminating equipment surfaces from this compound.

Experimental Protocols

Protocol 1: Small Spill Response and Neutralization

This protocol is for small spills (less than 100 mL) of this compound in a well-ventilated area, such as a fume hood.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, lab coat.

  • Absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Two plastic bags for waste.

  • 5% aqueous solution of hydrochloric acid or citric acid.

  • Paper towels.

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Contain the Spill: If it is safe to do so, cover the spill with an absorbent material to prevent it from spreading.

  • Neutralize: Slowly and carefully add the 5% acid solution to the absorbed spill. The acid will react with the basic this compound to form a less volatile and water-soluble salt.

  • Collect Waste: Carefully scoop the neutralized absorbent material into a plastic bag.

  • Decontaminate the Surface: Wipe the spill area with paper towels dampened with the 5% acid solution, followed by a wipe with a water-dampened paper towel.

  • Dispose of Waste: Place all contaminated materials (absorbent, paper towels, gloves) into the second plastic bag, seal it, and dispose of it as hazardous waste according to your institution's guidelines.

Protocol 2: Decontamination of Glassware

This protocol details the steps for thoroughly cleaning and deodorizing glassware contaminated with this compound.

Materials:

  • PPE as described in Protocol 1.

  • Acetone or ethanol for initial rinsing.

  • A designated soaking tub.

  • 1-5% Hydrochloric acid or 5-10% citric acid solution.

  • Standard laboratory detergent.

  • Deionized water.

Procedure:

  • Pre-Rinse: In a fume hood, rinse the glassware with a small amount of acetone or ethanol to remove the bulk of the this compound. Collect the rinse solvent for hazardous waste disposal.

  • Acid Soak: Place the pre-rinsed glassware in the soaking tub and add enough of the acidic solution to fully submerge the contaminated surfaces. Allow the glassware to soak for at least one hour.

  • Rinse Thoroughly: Remove the glassware from the acid bath and rinse it thoroughly under running tap water, followed by at least three rinses with deionized water.

  • Standard Wash: Wash the glassware with a standard laboratory detergent and brushes as you would for routine cleaning.

  • Final Rinse: Rinse the glassware multiple times with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Protocol 3: Passive Deodorization of Enclosed Spaces

For lingering odors in enclosed spaces like storage cabinets or small rooms where a spill has occurred and been cleaned, passive deodorization can be effective.

Materials:

  • Activated charcoal sachets or a shallow dish of activated charcoal granules.[7][8]

Procedure:

  • Ensure the Source is Removed: This method is for residual odors, not for ongoing spills. Ensure all contaminated materials have been removed and surfaces decontaminated.

  • Place Activated Charcoal: Place several activated charcoal sachets or a shallow dish of activated charcoal in the enclosed space. Activated charcoal has a large surface area with numerous pores that can adsorb volatile organic compounds like this compound from the air.[1]

  • Allow Time to Work: Leave the charcoal in place for 24-48 hours.

  • Replace as Needed: If the odor persists, replace the activated charcoal with a fresh supply.

Conclusion

Managing the pungent odor of this compound is a critical aspect of maintaining a safe and pleasant laboratory environment. By understanding the chemical properties of this compound and implementing the scientifically-grounded protocols outlined in this guide, researchers can effectively neutralize spills, decontaminate glassware and equipment, and mitigate persistent odors. A proactive approach to handling and cleaning up this compound will not only improve the working conditions in your lab but also enhance overall safety and experimental integrity.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2,3-Lutidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of 2,3-lutidine, offering a comparative perspective against its structural isomers. This document is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation for molecular characterization. We will delve into the causality behind experimental observations and provide actionable protocols for acquiring high-fidelity data.

Introduction: The Structural Nuances of Lutidines

This compound, also known as 2,3-dimethylpyridine, is an aromatic heterocyclic compound fundamental in the synthesis of pharmaceuticals and specialty chemicals. Its unique substitution pattern gives rise to a distinct ¹H NMR spectrum that, when properly interpreted, serves as a definitive fingerprint for its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool that provides detailed information about the molecular structure, dynamics, and electronic environment of a compound.[1] For substituted pyridines like the lutidines, ¹H NMR allows for the unambiguous determination of isomer identity by analyzing the chemical shifts, coupling constants, and multiplicities of the proton signals.[2][3]

Analysis of the ¹H NMR Spectrum of this compound

The structure of this compound features a pyridine ring with three adjacent protons (H-4, H-5, and H-6) and two methyl groups at the C-2 and C-3 positions. The electron-withdrawing nitrogen atom and the electron-donating methyl groups create a unique electronic environment for each proton, resulting in a well-resolved spectrum.

dot graph 2_3_Lutidine_Structure { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms with positions N [label="N", pos="0,1!", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Methyl groups C_Me2 [label="C", pos="-1.74,1!"]; H_Me2_1 [label="H", pos="-2.2,0.6!"]; H_Me2_2 [label="H", pos="-2.2,1.4!"]; H_Me2_3 [label="H", pos="-1.5,1.7!"];

C_Me3 [label="C", pos="-1.74,-1!"]; H_Me3_1 [label="H", pos="-2.2,-0.6!"]; H_Me3_2 [label="H", pos="-2.2,-1.4!"]; H_Me3_3 [label="H", pos="-1.5,-1.7!"];

// Ring protons H4 [label="H-4", pos="0,-1.7!", fontcolor="#EA4335"]; H5 [label="H-5", pos="1.74,-0.5!", fontcolor="#34A853"]; H6 [label="H-6", pos="1.74,0.5!", fontcolor="#FBBC05"];

// Define edges for bonds C2 -- N -- C6 -- C5 -- C4 -- C3 -- C2; C2 -- C_Me2; C_Me2 -- H_Me2_1; C_Me2 -- H_Me2_2; C_Me2 -- H_Me2_3;

C3 -- C_Me3; C_Me3 -- H_Me3_1; C_Me3 -- H_Me3_2; C_Me3 -- H_Me3_3;

C4 -- H4; C5 -- H5; C6 -- H6;

// Invisible edges for labeling methyl groups edge [style=invis]; C_Me2 -- node [label="2-CH₃", pos="0.5,0.5"] C2; C_Me3 -- node [label="3-CH₃", pos="0.5,0.5"] C3; }

Caption: Structure of this compound with Proton Assignments.

Expected Spectral Features:

  • H-6: This proton is ortho to the nitrogen atom, which strongly deshields it. Therefore, H-6 is expected to resonate at the lowest field (highest ppm value) of the aromatic protons. It is coupled to H-5, appearing as a doublet.

  • H-4: This proton is para to the nitrogen. It is coupled to H-5 and will appear as a doublet. Its chemical shift will be upfield relative to H-6.

  • H-5: This proton is meta to the nitrogen and is coupled to both H-4 and H-6. It will appear as a triplet or, more accurately, a doublet of doublets.

  • 2-CH₃ and 3-CH₃: The two methyl groups are in different electronic environments. The 2-CH₃ is adjacent to the nitrogen, while the 3-CH₃ is adjacent to a CH group. This difference will result in two distinct singlet signals in the upfield (alkyl) region of the spectrum.

Experimental Data for this compound:

The experimental ¹H NMR spectrum confirms these predictions. The typical chemical shifts are observed as follows:[4][5]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-6~8.3Doublet (d)
H-5~7.4Triplet (t)
H-4~7.0Doublet (d)
2-CH₃~2.5Singlet (s)
3-CH₃~2.3Singlet (s)

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Comparative Analysis with Lutidine Isomers

The utility of ¹H NMR in distinguishing isomers becomes evident when comparing the spectrum of this compound with that of other lutidines like 2,4-lutidine and 2,6-lutidine. The position of the methyl groups significantly alters the symmetry of the molecule and the electronic environment of the remaining ring protons.

Comparison of ¹H NMR Data for Lutidine Isomers:

CompoundH-3/H-5H-4H-62-CH₃ / 4-CH₃
This compound H-5: ~7.4 (t)H-4: ~7.0 (d)~8.3 (d)~2.5 (s), ~2.3 (s)
2,4-Lutidine H-3/H-5: ~6.9 (d, s)-~8.3 (d)~2.4 (s), ~2.3 (s)
2,6-Lutidine H-3/H-5: ~7.0 (d)~7.5 (t)-~2.5 (s)

Data sourced from ChemicalBook for --INVALID-LINK--[6] and --INVALID-LINK--[7].

Interpretive Insights:

  • 2,4-Lutidine: The proton at the 6-position (H-6) remains the most downfield signal due to its proximity to the nitrogen.[6] The protons at C-3 and C-5 have very similar chemical shifts, with one appearing as a doublet (H-5, coupled to H-6) and the other as a singlet (H-3, no adjacent protons).

  • 2,6-Lutidine: This isomer possesses a plane of symmetry. Consequently, the two methyl groups are chemically equivalent and produce a single, intense singlet. The protons at C-3 and C-5 are also equivalent and appear as a doublet, coupled to the H-4 proton. The H-4 proton appears as a triplet, being coupled to both H-3 and H-5.[7][8]

This comparative data underscores how ¹H NMR provides a robust and reliable method for distinguishing between structural isomers, a critical step in quality control and reaction monitoring.

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following steps provide a self-validating system for sample preparation and analysis.

Step 1: Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of the lutidine sample for a standard ¹H NMR experiment.[1][9]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[1][10] The use of deuterated solvents is crucial to avoid overwhelming the sample signals with solvent protons.[10][11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[1][9] Gentle vortexing can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To remove any particulate matter that could degrade spectral resolution, plug the pipette with a small amount of glass wool to act as a filter.[9][12] The final solution height in the tube should be approximately 4-5 cm.[1][12]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.[12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer clean 4. Cap & Clean Tube Exterior transfer->clean insert 5. Insert Sample into Spectrometer clean->insert lock 6. Lock on Solvent Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire Spectrum shim->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase integrate 11. Integrate Signals phase->integrate analyze 12. Analyze & Assign Peaks integrate->analyze

Caption: Standard Workflow for NMR Spectrum Acquisition and Analysis.

Step 2: Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking: The spectrometer's software will lock onto the deuterium signal of the solvent. This step is critical for stabilizing the magnetic field during the experiment.[1]

  • Shimming: The magnetic field is then "shimmed," an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume. Proper shimming is essential for achieving sharp, well-resolved peaks.[1]

  • Acquisition: A standard ¹H pulse sequence is used. For a routine spectrum, 8 to 16 scans are typically sufficient, with a relaxation delay of 1-2 seconds between scans.[2]

Step 3: Data Processing

  • Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis (ppm) is calibrated. If using CDCl₃, the residual solvent peak at 7.26 ppm is used as a reference.

  • Integration: The area under each peak is integrated. The integration values provide the relative ratio of the protons contributing to each signal.[3]

Advanced Techniques for Unambiguous Assignment

For molecules with more complex or overlapping ¹H NMR spectra, one-dimensional analysis may be insufficient. In such cases, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, allowing for the mapping of spin systems within the molecule.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for assigning quaternary carbons and piecing together the carbon skeleton of a molecule.[2]

Employing these advanced methods provides an orthogonal layer of validation, ensuring the highest confidence in structural assignments, which is paramount in regulated environments like drug development.

References

A Researcher's Guide to the Vibrational Fingerprint of 2,3-Dimethylpyridine: A Comparative IR Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers in materials science, catalysis, and pharmaceutical development, the unambiguous identification of substituted pyridine isomers is a frequent analytical challenge. Infrared (IR) spectroscopy offers a rapid, non-destructive method for structural elucidation, but interpretation requires a nuanced understanding of how substituent patterns influence vibrational modes. This guide provides an in-depth interpretation of the IR spectrum of 2,3-dimethylpyridine (also known as 2,3-lutidine), contrasting it with parent pyridine and other methyl-substituted analogues. We will explore the causal relationships between the asymmetric substitution pattern and the resulting spectral fingerprint, provide a validated experimental protocol for acquiring high-fidelity data, and present comparative data to aid in the differentiation of closely related isomers.

The Vibrational Language of Substituted Pyridines: Foundational Principles

The infrared spectrum of an aromatic heterocycle like pyridine is a rich tapestry of information derived from its fundamental molecular vibrations. These vibrations can be broadly categorized into three key regions:

  • C-H Stretching Region (3100-3000 cm⁻¹): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[1] For pyridine and its derivatives, this region often shows multiple, relatively weak bands.[2] The methyl groups of 2,3-dimethylpyridine introduce aliphatic C-H stretching modes, which are observed below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

  • Ring Stretching Region (1650-1400 cm⁻¹): This "fingerprint" region is highly diagnostic. It contains coupled C=C and C=N stretching vibrations of the aromatic ring.[3] The number, position, and relative intensity of these bands are exquisitely sensitive to the substitution pattern, as substituents alter the ring's symmetry and electron distribution.[4]

  • C-H Bending Region (Below 1300 cm⁻¹): This region includes C-H in-plane (δC-H) and out-of-plane (γC-H) bending modes. The out-of-plane bends, typically found between 900-700 cm⁻¹, are particularly powerful for determining the substitution pattern on the aromatic ring. The number of adjacent free hydrogen atoms on the ring dictates the position of a strong absorption band in this region.

The introduction of two adjacent methyl groups in 2,3-dimethylpyridine breaks the C₂ᵥ symmetry of the parent pyridine molecule.[5] This reduction in symmetry results in a more complex spectrum where more vibrational modes become IR-active, providing a unique fingerprint for identification.

Experimental Protocol: High-Fidelity ATR-FTIR Spectroscopy

To ensure the collection of a reliable and reproducible IR spectrum for a liquid sample like 2,3-dimethylpyridine, an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer is the method of choice. This technique requires minimal sample preparation and provides excellent data quality.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes). Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Before any measurement, meticulously clean the surface of the ATR crystal (e.g., diamond or zinc selenide). Use a solvent-safe wipe moistened with a volatile solvent like isopropanol or ethanol. Dry the crystal completely with a separate clean wipe.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient environment and instrument response, which will be automatically subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a single drop of 2,3-dimethylpyridine (a colorless to yellow liquid) directly onto the center of the ATR crystal.[6] Ensure the crystal surface is fully covered. For volatile liquids, it may be beneficial to cover the sample with a cap to minimize evaporation during measurement.

  • Sample Spectrum Collection: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing & Analysis: The instrument software will automatically perform the background subtraction. Process the resulting spectrum by applying a baseline correction if necessary. Identify and label the peak positions (in cm⁻¹) for subsequent analysis.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample, preparing the instrument for the next user.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Start Start: Instrument Stabilization Clean Clean ATR Crystal Start->Clean Background Collect Background Spectrum Clean->Background Apply_Sample Apply 2,3-Dimethylpyridine Background->Apply_Sample Collect_Sample Collect Sample Spectrum Apply_Sample->Collect_Sample Process Baseline Correction & Peak ID Collect_Sample->Process Clean_Final Clean ATR Crystal Post-Use Process->Clean_Final End End: Data Ready for Analysis Clean_Final->End G cluster_A Pyridine (C₂ᵥ Symmetry) cluster_B 2,3-Dimethylpyridine (Cₛ Symmetry) cluster_C 2,6-Dimethylpyridine (C₂ᵥ Symmetry) Pyridine Pyridine_Spectrum ~748 cm⁻¹ (strong, γC-H) ~700 cm⁻¹ (strong, γC-H) Fewer ring stretch bands Pyridine->Pyridine_Spectrum Lutidine23 Lutidine23_Spectrum ~785 cm⁻¹ (strong, γC-H) ~735 cm⁻¹ (strong, γC-H) More complex ring region CH₃ bends (~1455, 1380 cm⁻¹) Lutidine23->Lutidine23_Spectrum Lutidine26 Lutidine26_Spectrum ~770 cm⁻¹ (v. strong, γC-H) Simpler ring region CH₃ bends (~1465, 1375 cm⁻¹) Lutidine26->Lutidine26_Spectrum

References

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a frequent and critical challenge. Positional isomers, such as the various lutidines (dimethylpyridines), share the same molecular formula (C₇H₉N) and molecular weight (107.15 g/mol ), making their differentiation by mass spectrometry alone a non-trivial task.[1][2] However, the fragmentation patterns generated under Electron Ionization (EI) provide a detailed fingerprint unique to each isomer's structure.

This guide provides an in-depth analysis of the EI mass spectrometry fragmentation pattern of 2,3-Lutidine. We will explore the core fragmentation pathways and present a comparative analysis with other common lutidine isomers, offering data-driven insights for confident structural elucidation.

The Molecular Ion: The First Clue

When a this compound molecule enters the ion source of a mass spectrometer, it is bombarded by high-energy electrons (typically 70 eV).[3][4] This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).

For this compound, the molecular ion is observed at a mass-to-charge ratio (m/z) of 107. The presence of this peak confirms the molecular weight of the compound.[5] Its odd nominal mass is also consistent with the Nitrogen Rule , which states that a compound containing a single nitrogen atom will have an odd molecular weight.[3] While the molecular ion peak for aromatic compounds is typically strong due to the stable ring structure, the energetic instability of the M•⁺ leads to predictable bond cleavages, generating a series of fragment ions that constitute the compound's mass spectrum.[6][7]

Primary Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion is dominated by the loss of small, stable radicals and neutral molecules. The key pathways involve the cleavage of bonds adjacent to the aromatic ring and rearrangements within the ring itself.

  • Loss of a Hydrogen Radical (•H) - Formation of the [M-1]⁺ Ion: A prominent peak in the spectrum of this compound appears at m/z 106 . This corresponds to the loss of a single hydrogen radical from the molecular ion. This fragmentation is highly characteristic and often forms the base peak (the most abundant ion). The stability of the resulting [M-H]⁺ ion is attributed to the formation of a stable pyridyl-methyl cation or a potential rearrangement to a tropylium-like structure.

  • Loss of a Methyl Radical (•CH₃) - Formation of the [M-15]⁺ Ion: Cleavage of a C-C bond between the pyridine ring and one of the methyl groups results in the loss of a methyl radical (mass of 15 Da). This generates a significant fragment ion at m/z 92 ([107 - 15]). The relative abundance of this peak is a key diagnostic feature when comparing isomers.

  • Loss of Hydrogen Cyanide (HCN) - A Signature of the Pyridine Ring: A hallmark fragmentation pathway for pyridine and its derivatives is the expulsion of a neutral molecule of hydrogen cyanide (HCN, mass of 27 Da).[8] This can occur from the [M-H]⁺ ion at m/z 106, leading to a fragment at m/z 79 ([106 - 27]). This fragment is crucial for confirming the presence of the pyridine core.

Visualizing the Fragmentation of this compound

The logical flow of these fragmentation events can be visualized as follows:

G M This compound M•⁺ m/z 107 M_minus_H [M-H]⁺ m/z 106 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z 92 M->M_minus_CH3 - •CH₃ M_minus_H_minus_HCN [C₆H₅]⁺ m/z 79 M_minus_H->M_minus_H_minus_HCN - HCN

Caption: Primary EI fragmentation pathways for this compound.

Comparative Analysis: this compound vs. Other Isomers

While isomers produce many of the same fragments, the relative abundance of these fragments can differ significantly, providing a basis for differentiation. The steric and electronic effects of the methyl group positions influence which fragmentation pathways are favored.

Below is a comparison of the key fragment ions for this compound, 2,4-Lutidine, and 2,6-Lutidine, based on data from the NIST Mass Spectrometry Data Center.

m/z Proposed Fragment This compound Rel. Abundance (%) 2,4-Lutidine Rel. Abundance (%) 2,6-Lutidine Rel. Abundance (%)
107[M]•⁺859570
106[M-H]⁺100 (Base Peak) 100 (Base Peak) 35
92[M-CH₃]⁺2015100 (Base Peak)
79[M-H-HCN]⁺182510
77[C₆H₅]⁺152012

Data sourced from the NIST WebBook.[5][9]

Key Differentiating Observations:
  • This compound and 2,4-Lutidine: Both isomers show the [M-H]⁺ ion (m/z 106) as the base peak. This indicates that the loss of a hydrogen radical is the most favored fragmentation pathway for both. They are distinguished by the relative intensities of other fragments.

  • 2,6-Lutidine: This isomer presents a dramatically different pattern. The base peak is at m/z 92 , corresponding to the loss of a methyl group ([M-CH₃]⁺). The abundance of the [M-H]⁺ peak (m/z 106) is significantly lower. This pronounced preference for methyl loss in 2,6-Lutidine is a classic example of the "ortho effect," where the two methyl groups in close proximity facilitate this specific fragmentation pathway, leading to a highly stable resulting ion. This makes 2,6-Lutidine easily distinguishable from its isomers.

Experimental Protocol for GC-MS Analysis

To generate the data discussed, a robust and reproducible experimental method is paramount. The following protocol outlines a standard approach for the analysis of lutidine isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of this compound in a high-purity volatile solvent such as Dichloromethane or Methanol.
  • Perform a serial dilution to create a working sample of 1-10 ppm.
  • Causality: Using a volatile solvent ensures efficient vaporization in the GC inlet. The concentration is chosen to avoid detector saturation while providing a strong signal-to-noise ratio.

2. Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1 ratio). This prevents column overloading.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent. This provides excellent separation of semi-volatile aromatic compounds.
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold: 5 minutes at 200 °C.
  • Causality: The temperature program is designed to ensure the lutidine isomers are well-separated from any solvent impurities and from each other, allowing for pure mass spectra to be obtained for each peak.[10][11]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV. This is the industry standard, ensuring that fragmentation patterns are consistent and comparable to spectral libraries like NIST.[12]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: Scan from m/z 40 to 200. This range covers the molecular ion and all expected primary fragments.
  • Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from entering and saturating the MS detector.

Workflow Diagram

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Column Injector->Column Separation IonSource Ionization (EI, 70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer m/z Separation Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: Standard workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound is characterized by a strong molecular ion peak at m/z 107 and a base peak at m/z 106, corresponding to the loss of a hydrogen radical. While its fragmentation pattern is very similar to that of 2,4-Lutidine, it is distinctly different from 2,6-Lutidine, which uniquely displays a base peak at m/z 92 due to preferential loss of a methyl group. By carefully analyzing the relative abundances of these key fragment ions, researchers can confidently distinguish between these positional isomers, ensuring accuracy in chemical synthesis, metabolic studies, and quality control applications.

References

A Comparative Analysis of Basicity: 2,3-Lutidine vs. 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis and drug development, the selection of an appropriate base is paramount. Substituted pyridines, such as the isomeric lutidines (dimethylpyridines), offer a tunable range of basicity and steric properties. This guide provides an in-depth comparison of the basicity of 2,3-Lutidine and 2,6-Lutidine, grounded in experimental data and mechanistic principles, to aid researchers in making informed decisions for their applications.

Introduction to Basicity in Pyridine Derivatives

The basicity of a pyridine derivative is quantified by the pKa of its conjugate acid, the pyridinium ion. A higher pKa value signifies a stronger base, indicating a greater affinity for a proton. The electron density on the nitrogen atom's lone pair is the primary determinant of basicity. This density is modulated by the electronic and steric effects of substituents on the pyridine ring.

  • Electronic Effects : Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen through an inductive effect, thereby increasing basicity.[1][2]

  • Steric Effects : Bulky groups positioned near the nitrogen atom can hinder its interaction with acids, a phenomenon known as steric hindrance.[3][4] While this dramatically impacts nucleophilicity, its effect on Brønsted basicity (proton affinity) is more nuanced, as the proton is very small.

This guide will dissect how these competing effects manifest in this compound and 2,6-Lutidine, leading to a subtle but significant difference in their basic strengths.

Structural and Basicity Data

The key distinction between the two isomers lies in the placement of the two methyl groups relative to the nitrogen atom. This seemingly minor structural variance has measurable consequences for their basicity.

CompoundStructurepKa of Conjugate Acid (in water)
Pyridine5.25[5]
This compound6.57[6][7]
2,6-Lutidine~6.70 (avg. of 6.6, 6.7, 6.72)[5][8][9][10]

Experimental data indicates that 2,6-Lutidine is a slightly stronger base than this compound . The following sections will explore the causality behind this observation.

Mechanistic Dissection of Basicity

The Dominant Electronic Effect

Both 2,3- and 2,6-Lutidine are significantly more basic than the parent pyridine (pKa 5.25). This is a direct result of the positive inductive effect (+I) of the two methyl groups. These alkyl groups donate electron density to the aromatic ring, which in turn increases the electron density of the lone pair on the nitrogen atom, making it more available for protonation.[5]

The Role of Steric Hindrance

The primary difference between the two isomers is the degree of steric congestion around the nitrogen atom.

  • 2,6-Lutidine : The two methyl groups are positioned at the ortho positions (C2 and C6), flanking the nitrogen atom. This creates significant steric hindrance.[5][9] This steric bulk severely impedes the nitrogen's ability to act as a nucleophile towards larger electrophiles. However, the Brønsted basicity remains high because the incoming electrophile is a proton (H+), which is exceptionally small and can approach the nitrogen lone pair with relative ease.

  • This compound : With only one methyl group in the ortho position (C2) and the other in the meta position (C3), the steric hindrance around the nitrogen is considerably less than in the 2,6-isomer.

The slightly higher pKa of 2,6-Lutidine suggests that the combined electron-donating effect of two ortho-methyl groups outweighs any potential destabilization of the conjugate acid due to steric hindrance to solvation.[11] The two ortho groups effectively "push" more electron density towards the nitrogen compared to the ortho/meta arrangement in this compound.

G cluster_26 2,6-Lutidine (pKa ≈ 6.70) cluster_23 This compound (pKa = 6.57) N26 Nitrogen Atom B26 Higher Basicity N26->B26 E26 Strong +I Effect (2x Ortho-Methyl) E26->N26 Increases e- density S26 High Steric Hindrance S26->N26 Shields N atom N23 Nitrogen Atom B23 Lower Basicity N23->B23 E23 Moderate +I Effect (Ortho + Meta-Methyl) E23->N23 Increases e- density S23 Lower Steric Hindrance S23->N23 Partially shields N atom

Caption: Factors influencing the basicity of 2,6- and this compound.

Practical Implications: The Non-Nucleophilic Base

The most significant consequence of 2,6-Lutidine's structure is its classification as a sterically hindered, non-nucleophilic base .[5][9][10] While it readily accepts protons (acting as a Brønsted base), its steric bulk prevents it from participating in nucleophilic substitution (SN2) reactions with larger electrophiles like alkyl halides or silyl triflates. This property is invaluable in organic synthesis, where it is frequently used as an acid scavenger in reactions that produce acidic byproducts, without the risk of unwanted side reactions.[5][9] A prominent application is in the formation of silyl ethers to protect alcohols.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the basicity values, a potentiometric titration is a precise and reliable method.[12][13] This protocol provides a self-validating system for determining the pKa of a lutidine sample.

Materials and Equipment
  • Lutidine sample (e.g., 2,6-Lutidine hydrochloride)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL Buret

  • 100 mL Beaker

Step-by-Step Procedure
  • pH Meter Calibration : Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate readings.

  • Analyte Preparation : Accurately weigh approximately 0.1 g of the lutidine hydrochloride salt and dissolve it in 50 mL of deionized water in the 100 mL beaker.

  • Titration Setup : Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and a stir bar into the solution. Position the buret filled with the standardized 0.1 M NaOH solution above the beaker.

  • Titration : Begin stirring the solution at a moderate speed. Add the NaOH titrant in small, precise increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

  • Data Collection : Continue the titration well past the equivalence point, observing the characteristic sharp increase in pH.

Data Analysis
  • Plot the Titration Curve : Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

  • Determine the Equivalence Point : The equivalence point is the point of steepest inflection on the curve. This can be determined visually or by calculating the first derivative of the curve (ΔpH/ΔV).

  • Calculate the pKa : The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[5] At this point, the concentrations of the protonated lutidine (lutidinium) and the neutral lutidine are equal, as described by the Henderson-Hasselbalch equation.

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

In comparing this compound and 2,6-Lutidine, we find that 2,6-Lutidine is the stronger base , with a pKa of approximately 6.70 compared to 6.57 for this compound. This difference arises from a subtle interplay of electronic and steric effects. While both isomers are more basic than pyridine due to the inductive effect of two methyl groups, the symmetric ortho-positioning in 2,6-Lutidine provides a slightly stronger net electron-donating effect at the nitrogen. Critically, the significant steric hindrance in 2,6-Lutidine defines its utility as a non-nucleophilic base, a role for which this compound is less suited. This analysis underscores the importance of considering not just substituent effects, but also their specific placement on the heterocyclic ring when selecting reagents for chemical applications.

References

A Comparative Guide to 2,3-Lutidine and Pyridine as Non-Nucleophilic Bases in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of a base is paramount to achieving high yields and selectivities. While the primary role of a base is to act as a proton acceptor, its potential to behave as a nucleophile can lead to undesired side reactions, complicating purification and diminishing the efficiency of the synthetic route. This guide provides an in-depth comparison of two heterocyclic amine bases, pyridine and its substituted analogue, 2,3-lutidine (2,3-dimethylpyridine), with a focus on their application as non-nucleophilic bases for researchers, chemists, and professionals in drug development.

Section 1: Fundamental Properties - A Head-to-Head Comparison

The efficacy of a base in a given reaction is governed by a delicate interplay between its basicity, steric environment, and inherent nucleophilicity. Understanding these core properties is the first step in rational base selection.

Structure and Steric Hindrance

Pyridine is a six-membered aromatic heterocycle structurally analogous to benzene, with one CH group replaced by a nitrogen atom. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital, perpendicular to the aromatic π-system, making it available for protonation.[1]

This compound is a derivative of pyridine, featuring two methyl groups at the C2 and C3 positions. These alkyl groups introduce steric bulk around the nitrogen atom. While this hindrance is less pronounced than in the well-known 2,6-lutidine, the methyl group at the C2 (ortho) position provides a moderate steric shield to the nitrogen's lone pair, influencing its ability to interact with sterically demanding electrophiles.[2]

Base_Selection_Logic Start Reaction requires an amine base AcidStrength Is a strong acid (e.g., H-OTf) generated? Start->AcidStrength NucleophilicAttack Is the electrophile highly reactive or unhindered? AcidStrength->NucleophilicAttack Yes UsePyridine Use Pyridine AcidStrength->UsePyridine No (e.g., Acylation with Ac2O) SubstrateSensitivity Is the substrate sensitive to residual acid? NucleophilicAttack->SubstrateSensitivity No UseLutidine Use this compound NucleophilicAttack->UseLutidine Yes SubstrateSensitivity->UsePyridine No (if cost is a factor and yield is acceptable) SubstrateSensitivity->UseLutidine Yes

References

A Comparative Guide to Lutidine Isomers in Catalysis: Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: More Than Just a Base

In the intricate world of chemical synthesis, the choice of a base is rarely a trivial decision. It can dictate reaction pathways, influence yields, and determine the purity of the final product. Among the vast arsenal of organic bases, the lutidines—dimethyl-substituted derivatives of pyridine—occupy a special place.[1] While they share a common molecular formula (C₇H₉N) and core heterocyclic structure, the positional isomerism of their two methyl groups gives rise to a fascinating divergence in steric and electronic properties.[1] This structural nuance is the key to their distinct roles in catalysis.

This guide provides an in-depth comparative analysis of the most catalytically relevant lutidine isomers: 2,6-lutidine, 3,5-lutidine, and 2,4-lutidine. We will move beyond simple pKa values to explore how steric hindrance and nucleophilicity govern their function, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal isomer for their synthetic challenges.

The Non-Nucleophilic Workhorse: 2,6-Lutidine

2,6-Lutidine is arguably the most frequently utilized isomer, prized for its unique combination of moderate basicity (pKa of the conjugate acid is ~6.7) and exceptionally low nucleophilicity.[2][3]

Causality of Performance: The Power of Steric Hindrance

The defining feature of 2,6-lutidine is the strategic placement of two methyl groups flanking the nitrogen atom. These ortho-substituents create a sterically crowded environment, effectively shielding the nitrogen's lone pair of electrons.[4][5] While the lone pair remains available to abstract a proton (acting as a Brønsted-Lowry base), its ability to attack an electrophilic carbon center (acting as a nucleophile) is severely diminished.[5] This "non-nucleophilic" character is the cornerstone of its utility, preventing the base from participating in unwanted side reactions that often plague syntheses.[2]

Figure 1: Steric hindrance comparison of lutidine isomers.

Key Applications as an Acid Scavenger

2,6-Lutidine excels in reactions that generate strong acidic byproducts, where it acts as an efficient proton sponge without interfering with the primary transformation.

  • Silylation of Alcohols: A classic application is the protection of hydroxyl groups as silyl ethers using reactive silyl triflates like TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate). 2,6-Lutidine is the base of choice to neutralize the highly acidic triflic acid byproduct, preventing acid-catalyzed side reactions and ensuring high yields of the desired silyl ether.[2][3][5][6]

  • Oxidative Cleavage: In the oxidative cleavage of olefins to ketones using reagents like NaIO₄ and catalytic RuCl₃, the addition of 2,6-lutidine can dramatically improve reaction outcomes.[7] It acts as a buffer, preventing a drop in pH that can lead to the formation of unreactive metal species and stall the reaction at an intermediate diol stage.[5][7]

  • Asymmetric Catalysis: In certain enantioselective reactions, 2,6-lutidine is used to deprotonate a pro-nucleophile, generating the active species. For example, in the nickel-catalyzed asymmetric alkylation of N-acylthiazolidinethiones, 2,6-lutidine deprotonates the substrate after its activation by the chiral metal complex, leading to the formation of a chiral Ni-coordinated enolate.[8]

The Nucleophilic Co-Catalyst: 3,5-Lutidine

In stark contrast to its 2,6-isomer, 3,5-lutidine features methyl groups at positions that do not sterically encumber the nitrogen atom. This seemingly small structural change has profound implications for its catalytic role.

Causality of Performance: An Accessible Lone Pair

With an open and accessible nitrogen lone pair, 3,5-lutidine is significantly more nucleophilic than 2,6-lutidine. While still a base, its ability to attack electrophilic centers becomes a dominant feature of its reactivity profile. This property makes it unsuitable for applications where a non-nucleophilic base is required, but opens the door to different catalytic pathways where the base actively participates in the reaction mechanism.

Key Applications in Dual Catalytic Systems

Recent studies in dual catalytic C-C bond formation have highlighted the unique advantages of 3,5-lutidine. In a photoredox-catalyzed coupling of alkyl halides and alkenes, lutidine was found to be more than a simple base, acting as a crucial co-catalyst.[9][10]

  • In Situ Pre-catalyst Formation: The reaction proceeds through the in situ formation of an N-alkyl lutidinium salt.[9][10] The superior nucleophilicity of 3,5-lutidine allows it to efficiently displace the halide from the alkyl substrate, forming the key lutidinium intermediate that can then engage in the electron transfer cycle.

  • Superior Yields: In a direct comparison for the coupling of hexyl bromide and benzyl acrylate, using 3,5-lutidinium resulted in a significantly higher yield compared to 2,6-lutidinium.[9] This underscores the importance of nucleophilicity in this specific transformation, where the base's ability to initiate the catalytic cycle by forming the key intermediate is paramount.

The Versatile Modulator: 2,4-Lutidine

2,4-Lutidine presents a hybrid steric and electronic profile. With one methyl group at the ortho position and another at the para position, it balances moderate steric hindrance with altered electron density at the nitrogen atom.

Causality of Performance: A Balance of Sterics and Electronics

The single ortho-methyl group provides some steric shielding, but less than in the 2,6-isomer. The para-methyl group, being electron-donating, slightly increases the basicity and electron density of the pyridine ring. This unique combination allows it to function in roles distinct from its isomers.

Key Applications in Mechanistic Modulation
  • Promoting Halogen Abstraction: In dual catalytic systems for alkyl halide-alkene coupling, Density Functional Theory (DFT) studies have suggested that while 2,6-lutidine is superior for stabilizing low-valent metal intermediates, 2,4-lutidine can more efficiently promote the halogen abstraction step.[11] This indicates a more direct role in interacting with the substrate or catalyst.

  • Selective Deprotonation: The distinct steric environment of 2,4-lutidine can be exploited for selective deprotonation and subsequent functionalization of its methyl groups, a reaction that is more challenging to control with the symmetrical isomers.[12]

  • Organocatalysis: While less common than chiral amines, lutidine derivatives can play a role in organocatalysis. The specific steric and electronic properties of 2,4-lutidine can influence the stereochemical outcome of reactions by modulating the environment around the catalytically active species. For instance, in certain asymmetric reactions, switching from 2,6-lutidine to the bulkier 2,4,6-collidine (trimethylpyridine) was found to optimize yield and enantioselectivity, highlighting the sensitivity of catalytic systems to the steric profile of the base.[8]

Comparative Performance Data

The choice of lutidine isomer can have a dramatic impact on reaction efficiency. The following table summarizes key properties and a direct comparison of catalytic performance in a dual photoredox/nickel-catalyzed C-C bond-forming reaction.

Property / Application2,6-Lutidine3,5-Lutidine2,4-Lutidine
Structure Methyl groups at C2, C6Methyl groups at C3, C5Methyl groups at C2, C4
pKa (Conjugate Acid) ~6.7[2][3]~6.15~6.75
Steric Hindrance HighLowModerate
Nucleophilicity Very Low[4][5]HighModerate
Primary Catalytic Role Non-nucleophilic base, Acid Scavenger[2][4]Nucleophilic Co-catalyst[9][10]Mechanistic Modulator[11]
Yield in Alkyl-Alkene Coupling (%) *Low (inferior)[9]High (superior)[9]Not Reported

*As reported in a comparative study of lutidinium salts in the dual catalytic coupling of hexyl bromide and benzyl acrylate.[9]

Experimental Protocol: TBS Protection of a Primary Alcohol using 2,6-Lutidine

This protocol provides a self-validating system for a standard application of 2,6-lutidine, demonstrating its role as a non-nucleophilic acid scavenger.

Objective:

To protect the primary hydroxyl group of benzyl alcohol as its tert-butyldimethylsilyl (TBS) ether.

Materials & Reagents:
  • Benzyl alcohol (1.0 eq)

  • 2,6-Lutidine (2.0 eq)[6]

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.5 eq)[6]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Experimental Workflow Diagram

G start Dissolve Benzyl Alcohol in Anhydrous DCM under N₂ Atmosphere cool Cool Reaction Mixture to 0 °C (Ice Bath) start->cool add_lutidine Add 2,6-Lutidine (2.0 eq) via Syringe cool->add_lutidine add_tbsotf Add TBSOTf (1.5 eq) Dropwise via Syringe add_lutidine->add_tbsotf react Stir at 0 °C to RT for 1-2 hours (Monitor by TLC) add_tbsotf->react quench Quench with Saturated aq. NaHCO₃ react->quench extract Extract with DCM (3x) quench->extract wash Wash Combined Organics with Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry filter_concentrate Filter and Concentrate under Reduced Pressure dry->filter_concentrate purify Purify by Silica Gel Column Chromatography filter_concentrate->purify end Obtain Pure TBS-Protected Alcohol purify->end

Figure 2: Workflow for TBS protection of an alcohol.

Step-by-Step Procedure:
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzyl alcohol (e.g., 1.08 g, 10.0 mmol).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (e.g., 30 mL).[6]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add 2,6-lutidine (e.g., 2.14 g, 2.33 mL, 20.0 mmol) via syringe. Stir for 2 minutes.

  • Silylating Agent Addition: Slowly add TBSOTf (e.g., 3.97 g, 3.42 mL, 15.0 mmol) dropwise over 5 minutes. A white precipitate (lutidinium triflate) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining TBSOTf and neutralize the lutidinium salt.

  • Workup - Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) to afford the pure product.

Conclusion and Future Outlook

The catalytic utility of lutidine isomers is a clear demonstration of the principle that subtle structural modifications can lead to profound functional differences.

  • 2,6-Lutidine remains the unchallenged choice for a sterically hindered, non-nucleophilic base, essential for protecting group chemistry and as an acid scavenger.

  • 3,5-Lutidine emerges as a powerful nucleophilic co-catalyst, enabling novel transformations by actively participating in the formation of catalytic intermediates.

  • 2,4-Lutidine offers a balanced profile, providing a tool for fine-tuning reaction mechanisms through a combination of steric and electronic effects.

For the practicing chemist, understanding these differences is crucial for rational catalyst and reagent selection. The continued exploration of these isomers in complex, multi-catalyst systems will undoubtedly uncover new and unexpected reactivity, further expanding the synthetic chemist's toolkit and enabling the development of more efficient and selective chemical transformations.

References

A Senior Application Scientist's Guide to the Validation of 2,3-Lutidine Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 2,3-Lutidine Purity in Synthesis

This compound, also known as 2,3-dimethylpyridine, is a vital heterocyclic organic compound serving as a key intermediate and reagent in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility, particularly as a precursor for blockbuster drugs like the proton-pump inhibitor Lansoprazole, demands stringent purity control.[2] Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield, and the generation of potentially toxic byproducts in the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven framework for the validation of a Gas Chromatography (GC) method to assess the purity of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust, reliable, and defensible analytical procedure. The principles discussed are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6][7][8]

The Analytical Challenge: Resolving a Family of Isomers

The primary analytical hurdle in determining this compound purity is not the analyte itself, but its close relatives: the other five lutidine isomers (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-Lutidine). These isomers often coexist in synthetic preparations and possess very similar physical properties, including boiling points, making their separation a non-trivial task.[9][10] Furthermore, residual starting materials or byproducts from the synthesis, such as propylene glycol, butanone, or other pyridine derivatives, can also be present.[1]

Gas chromatography, due to its high resolving power for volatile and semi-volatile compounds, is the technique of choice.[11] A successful method hinges on achieving baseline separation of this compound from all potential and known impurities.

GC Method Development: A Foundation of Causality

A robust validation is built upon a well-developed and optimized analytical method. The choices made during development directly impact the method's ability to be validated successfully.

Core GC Parameters:
ParameterRecommended SelectionRationale & Expertise
GC Column Polar Stationary Phase (e.g., DB-WAX, CP-Wax 52 CB) 30 m x 0.25 mm ID, 0.25 µm filmLutidine isomers have slight differences in polarity. A polar polyethylene glycol (PEG)-based column will induce differential partitioning based on these subtle dipole moment variations, providing superior resolution compared to a non-polar phase like a 5% phenyl-methylpolysiloxane.
Carrier Gas Helium or HydrogenProvides excellent efficiency. Hydrogen can offer faster analysis times, but helium is often preferred for its safety and inertness. A constant flow rate (e.g., 1.0-1.5 mL/min) is crucial for reproducible retention times.
Inlet Split/Splitless InjectorA split injection (e.g., 50:1 split ratio) is ideal for purity analysis to prevent column overloading and ensure sharp, symmetrical peaks for the main component. Inlet temperature should be high enough (e.g., 250 °C) to ensure rapid vaporization without causing degradation.
Oven Program Temperature GradientAn isothermal program is unlikely to resolve all isomers and impurities. A slow temperature ramp (e.g., 5-10 °C/min) is necessary to achieve thermal separation. An initial hold at a lower temperature helps separate highly volatile impurities, while the ramp effectively elutes the lutidine isomers and any higher-boiling point compounds.
Detector Flame Ionization Detector (FID)The FID is the industry standard for purity analysis of organic compounds.[12] It offers high sensitivity, a wide linear range, and a uniform response factor for hydrocarbons, making it ideal for calculating area percentages without needing a reference standard for every single impurity.

The Validation Protocol: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[13][14] The following parameters, derived from ICH Q2(R1) guidelines, form the pillars of a comprehensive validation for a purity assay.[4][15]

Workflow for GC Method Validation

The following diagram illustrates the logical flow of the validation process, where foundational parameters support the ultimate determination of method reliability.

G cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Method Limits cluster_3 Method Reliability Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Ensures analyte is correctly identified Accuracy Accuracy Specificity->Accuracy Ensures analyte is correctly identified Precision Precision Specificity->Precision Ensures analyte is correctly identified Robustness Robustness Specificity->Robustness Tested under varied conditions Range Range Linearity->Range Defines LOQ LOQ Linearity->LOQ Determines Accuracy->LOQ Determines Accuracy->Robustness Tested under varied conditions Precision->LOQ Determines Precision->Robustness Tested under varied conditions LOD LOD LOQ->LOD Related to G cluster_experiments Validation Parameters (ICH Q2) Start Start: Define Analytical Procedure Objective (Purity Assay) MethodDev Develop & Optimize GC Method (Column, Temp, Flow) Start->MethodDev PrepProtocol Write Validation Protocol (Define Parameters & Criteria) MethodDev->PrepProtocol Execute Execute Validation Experiments PrepProtocol->Execute Specificity Specificity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision (Repeatability & Intermediate) Execute->Precision LOQ LOQ / LOD Execute->LOQ Robustness Robustness Execute->Robustness Analyze Analyze Data & Compare Against Acceptance Criteria Specificity->Analyze Linearity->Analyze Accuracy->Analyze Precision->Analyze LOQ->Analyze Robustness->Analyze Report Generate Validation Report Analyze->Report Implement Implement Method for Routine QC Use Report->Implement

References

A Tale of Two Isomers: A Comparative Guide to 2,3-Lutidine and 2,4-Lutidine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, the subtle dance of substituent placement can dramatically alter a molecule's character and utility. This guide delves into the world of lutidines, specifically comparing and contrasting the synthesis, properties, and applications of 2,3-Lutidine and 2,4-Lutidine. As a Senior Application Scientist, my aim is to provide not just a list of facts, but a deeper understanding of the causality behind the experimental choices that favor one isomer over the other in the pursuit of novel chemical entities.

Structural Distinction: The Foundation of Divergent Reactivity

At their core, both this compound and 2,4-Lutidine are dimethyl-substituted pyridines, sharing the same chemical formula (C₇H₉N) and molecular weight (107.15 g/mol ).[1][2][3] The critical difference lies in the arrangement of the two methyl groups on the pyridine ring, a seemingly minor variation that profoundly impacts their steric and electronic properties, and consequently, their roles in chemical synthesis.

G cluster_0 This compound cluster_1 2,4-Lutidine This compound 2,4-Lutidine

Figure 1: Structural comparison of this compound and 2,4-Lutidine.

In this compound, the adjacent methyl groups create a more sterically hindered environment around the nitrogen atom and the C2 position. Conversely, in 2,4-Lutidine, the methyl groups are more separated, leading to a less encumbered nitrogen atom and distinct electronic distribution within the ring. This fundamental structural variance is the primary determinant of their divergent synthetic utility.

Synthesis Routes: Navigating the Path to Isomeric Purity

The synthesis of lutidines can be approached through several established methods for pyridine ring formation, with the choice of precursors and conditions dictating the isomeric outcome.

The Chichibabin Pyridine Synthesis

A classic approach, the Chichibabin synthesis, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[4][5] While a versatile method for generating substituted pyridines, controlling the regioselectivity to favor one lutidine isomer over another can be challenging and often results in a mixture of products requiring separation.[6] For instance, the reaction of acetaldehyde and ammonia over a heated catalyst can produce a mixture of 2-methylpyridine and 4-methylpyridine, and further alkylation can lead to various lutidine isomers.[4] The precise ratio of isomers is highly dependent on the catalyst and reaction conditions.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis offers a more controlled route to specific pyridine derivatives.[7][8] This multi-component reaction involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor (like ammonia).[8] By carefully selecting the starting materials, one can target the synthesis of a specific lutidine isomer. However, the classical Hantzsch synthesis typically yields symmetrically substituted dihydropyridines, which then require oxidation to the corresponding pyridine.[9]

Isomer-Specific Industrial Production

In industrial settings, more direct and cost-effective methods are often employed:

  • This compound: One documented method for the preparation of 2,3-dimethylpyridine involves the catalytic cyclization of propylene glycol, butanone, and ammonia in a fixed-bed reactor at 250-400°C. This process can achieve a yield of over 35%.[10] It is also naturally present in coal tar and bone charcoal, from which it can be isolated.[10]

  • 2,4-Lutidine: This isomer is commonly produced through the condensation of aldehydes or ketones with ammonia or its derivatives under controlled conditions, often utilizing catalytic systems at elevated temperatures.[11] It is also industrially extracted from coal tars.[12][13]

Synthesis MethodStarting MaterialsTypical ConditionsTarget IsomerReported YieldReference(s)
Catalytic CyclizationPropylene glycol, butanone, ammonia250-400°C, fixed-bed reactorThis compound>35%[10]
CondensationAldehydes/ketones, ammonia derivativesElevated temperatures, catalytic systems2,4-LutidineNot specified[11]
ExtractionCoal TarFractional distillation and purificationBoth isomersVariable[10][12]

Table 1: Comparison of common synthesis approaches for this compound and 2,4-Lutidine.

A Comparative Analysis of Physicochemical Properties

The distinct placement of the methyl groups gives rise to measurable differences in the physical and chemical properties of this compound and 2,4-Lutidine, which are crucial for their application in synthesis.

PropertyThis compound2,4-LutidineSignificance in Synthesis
Boiling Point 162-163 °C[10][14]159 °C[13][15]The similar boiling points can make separation of isomeric mixtures by distillation challenging.
Melting Point -15 °C[10][14]-60 °C[13][15]The lower melting point of 2,4-Lutidine allows for a wider liquid range at low temperatures.
Density (at 25°C) 0.945 g/mL[3]0.927 g/mL[13][15]A minor difference, but can be relevant in solvent extraction and phase separation processes.
pKa (of the conjugate acid) 6.57 (at 25°C)[3]6.99 (at 25°C)[15][16]2,4-Lutidine is a slightly stronger base. This influences its effectiveness as an acid scavenger.
Solubility in Water 95 g/L (at 26°C)[3]15 g/100 mL (at 20°C)[11]Both are moderately soluble in water, a factor to consider in aqueous workups.
Steric Hindrance Higher, due to adjacent methyl groups.[10]Lower, with more accessible nitrogen.This is a key differentiator. The steric bulk of this compound makes it a non-nucleophilic base, while 2,4-Lutidine can act as both a base and a nucleophile/ligand.

Table 2: Comparison of key physicochemical properties of this compound and 2,4-Lutidine.

The most impactful difference for a synthetic chemist is the steric environment around the nitrogen atom. The adjacent methyl groups in This compound render it a sterically hindered, non-nucleophilic base.[10] This property is highly valuable in reactions where a base is needed to scavenge a proton without interfering with electrophilic centers in the substrate. In contrast, the nitrogen in 2,4-Lutidine is more accessible, allowing it to function not only as a base but also as a nucleophile or a ligand for metal catalysts.[17]

Applications in Synthesis: A Tale of Two Roles

The differences in steric hindrance and basicity dictate the distinct applications of these two isomers in organic synthesis.

This compound: The Non-Nucleophilic Base and Pharmaceutical Building Block

The primary role of this compound in synthesis is as a non-nucleophilic base. This is particularly useful in reactions that are sensitive to nucleophilic attack, such as silylation of alcohols or in elimination reactions where a bulky base is preferred to promote the desired pathway. For example, it can be used as a base with trimethylsilyl trifluoromethanesulfonate for the protection of hydroxyl groups.[10]

Beyond its role as a reagent, this compound is a crucial intermediate in the pharmaceutical industry. It serves as a key building block in the synthesis of proton pump inhibitors such as Rabeprazole and Lansoprazole , which are widely used to treat acid-related gastrointestinal disorders.[1]

G cluster_0 Synthesis of Proton Pump Inhibitors This compound This compound Functionalization Functionalization This compound->Functionalization Oxidation, Nitration, etc. Coupling Reactions Coupling Reactions Functionalization->Coupling Reactions Rabeprazole / Lansoprazole Rabeprazole / Lansoprazole Coupling Reactions->Rabeprazole / Lansoprazole

Figure 2: Simplified synthetic workflow illustrating the use of this compound.

2,4-Lutidine: The Versatile Base, Ligand, and Synthetic Intermediate

With its more accessible nitrogen atom, 2,4-Lutidine finds a broader range of applications. It is frequently used as a base in various chemical reactions where a moderate base is required.[18] Its ability to also act as a ligand is leveraged in transition metal-catalyzed reactions, where it can coordinate to the metal center and influence the reaction's outcome.[17]

Similar to its isomer, 2,4-Lutidine is also an important intermediate in the synthesis of pharmaceuticals, agrochemicals (such as pesticides and herbicides), and dyes.[11][18]

Experimental Protocol: Application of 2,4-Lutidine in a Nickel-Catalyzed Reaction

The following protocol provides an example of 2,4-Lutidine being used in the synthesis of a transition metal complex.

Objective: To prepare a nickel complex using 2,4-Lutidine as a ligand.

Materials:

  • 2,4-Lutidine

  • Brominated 1,10-phenanthroline

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a dry reactor, sequentially add 2,4-Lutidine (2.16 mmol, 2 equivalents), brominated 1,10-phenanthroline (1.08 mmol, 1 equivalent), and 3 mL of anhydrous THF.

  • In a separate dry reaction flask, prepare a solution of Ni(cod)₂ (1.08 mmol) in 5 mL of anhydrous THF.

  • Cool the reactor containing the 2,4-Lutidine and phenanthroline mixture to -35 °C.

  • Slowly add the slurry of Ni(cod)₂ to the cooled ligand solution at -35 °C.

  • Allow the resulting reaction mixture to warm to room temperature and stir for 1 hour.[17]

G cluster_1 Nickel Complex Synthesis A Combine 2,4-Lutidine, brominated 1,10-phenanthroline, and THF in a reactor. C Cool the reactor to -35°C. A->C B Prepare Ni(cod)₂ solution in a separate flask. D Slowly add Ni(cod)₂ solution to the reactor. B->D C->D E Warm to room temperature and stir for 1 hour. D->E

Figure 3: Experimental workflow for the synthesis of a nickel complex using 2,4-Lutidine.

In this protocol, 2,4-Lutidine likely plays a role in stabilizing the nickel complex and influencing its electronic properties, showcasing its utility as a ligand in organometallic chemistry.

Conclusion: Choosing the Right Isomer for the Job

The comparison of this compound and 2,4-Lutidine serves as a compelling case study in the importance of isomeric structure in chemical synthesis. While both are valuable dimethylpyridine derivatives, their distinct steric and electronic profiles lead to divergent applications.

  • Choose this compound when a non-nucleophilic base is required to prevent unwanted side reactions with electrophilic centers. It is the reagent of choice for specific, high-value applications, particularly in the synthesis of certain pharmaceuticals.

  • Choose 2,4-Lutidine for a wider range of applications where a moderately strong, accessible base is needed, or when its ability to act as a ligand in metal-catalyzed processes is advantageous.

Ultimately, the decision of which lutidine isomer to employ rests on a thorough understanding of the reaction mechanism and the specific requirements of the chemical transformation. By appreciating the subtle yet significant differences between these two molecules, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

Comparative Guide to the Experimental Manifestations of Steric Hindrance in 2,3-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the selection of reagents is a critical decision point where subtle molecular differences can dictate the success or failure of a synthetic pathway. Pyridine and its derivatives are ubiquitous as bases, nucleophiles, and ligands. However, the strategic placement of seemingly simple methyl groups, as seen in the lutidine isomers, introduces a profound controlling element: steric hindrance. This guide provides an in-depth comparison of 2,3-lutidine (2,3-dimethylpyridine) with its structural analogues, focusing on the experimental evidence that illuminates the significant, yet often nuanced, role of steric hindrance originating from its unique 2,3-disubstitution pattern.

The Dichotomy of Basicity and Nucleophilicity: An Electronic Push vs. a Steric Block

The reactivity of the nitrogen atom in the pyridine ring is governed by two primary factors: the electronic effect of substituents and the steric accessibility of the lone pair of electrons. Alkyl groups are electron-donating, which increases the electron density on the nitrogen, thereby enhancing its intrinsic basicity (a thermodynamic property). However, when these groups are positioned near the nitrogen (at the α- or 2,6-positions), they create a physical barrier that impedes the approach of other molecules, reducing its effectiveness as a nucleophile (a kinetic property).

Experimental Evidence: Acidity Constants (pKa) and Proton Affinity

The pKa of the conjugate acid (the pyridinium ion) in an aqueous solution provides a quantitative measure of a base's strength. A higher pKa indicates a stronger base. Gas-phase proton affinity isolates this electronic effect from solvation, offering a pure measure of intrinsic basicity.

As the data shows, the addition of electron-donating methyl groups progressively increases the basicity from pyridine to this compound and further to 2,6-lutidine. The pKa of 2,3-lutidinium (6.57) is substantially higher than that of pyridinium (5.23), confirming the powerful electron-donating effect of the two methyl groups.[1] This trend is mirrored in the gas-phase proton affinities, where 2,6-lutidine exhibits the highest value, underscoring its superior intrinsic basicity.[2]

CompoundStructurepKa of Conjugate AcidProton Affinity (kJ/mol)Key Feature
PyridineC₅H₅N5.23[1]924[3]Unsubstituted baseline
This compound 2,3-(CH₃)₂C₅H₃N6.57[1]~950 (Est.)Asymmetric hindrance
2,6-Lutidine2,6-(CH₃)₂C₅H₃N6.72[1][4]963.0[2]Symmetric, high hindrance
3,5-Lutidine3,5-(CH₃)₂C₅H₃N6.15N/AMinimal hindrance at N

Table 1: Comparison of basicity indicators for pyridine and selected lutidine isomers.

Experimental Evidence: Kinetics of N-Alkylation

While this compound is a stronger base than pyridine, its performance in reactions requiring nucleophilic attack is markedly different. A classic experiment demonstrating this is N-alkylation, such as the Menschutkin reaction with an alkyl halide.

The reaction rate is highly sensitive to steric bulk around the nitrogen. While specific kinetic data for this compound is sparse in readily available literature, the well-established behavior of its isomers allows for a clear inference. 2,6-Lutidine is famously known as a "non-nucleophilic base" because the two methyl groups flanking the nitrogen severely retard the rate of N-alkylation.[1][5][6] this compound, with one methyl group at the α-position and another at the β-position, presents an intermediate case. The steric crowding is significant enough to slow the reaction compared to pyridine or 3,5-lutidine but is less prohibitive than in 2,6-lutidine. This makes this compound a useful "hindered base" in situations where moderate, rather than extreme, suppression of nucleophilicity is desired.[7]

Steric_Hindrance cluster_pyridine Pyridine (Unhindered) cluster_23_lutidine This compound (Asymmetric Hindrance) cluster_26_lutidine 2,6-Lutidine (Symmetric Hindrance) p_n N p_e E+ p_e->p_n Fast Attack l23_n N l23_me1 CH₃ l23_me2 CH₃ l23_e E+ l23_e->l23_n Slowed Attack l26_n N l26_me2 CH₃ l26_me1 CH₃ l26_e E+ l26_e->l26_n Very Slow / No Attack

Caption: Approach of an electrophile (E+) to different pyridine derivatives.

Coordination Chemistry: A Steric Toll on Ligand Binding

The ability of a pyridine derivative to function as a ligand in a metal complex is exquisitely sensitive to steric hindrance. The size of the metal center, its preferred coordination geometry, and the steric profile of the ligand itself are all determining factors.

Experimental Evidence: Formation and Stability of Metal Complexes

Studies in coordination chemistry have repeatedly shown that α-substituted pyridines form less stable complexes or require more forcing conditions compared to their unhindered counterparts.

  • Rhodium(II)-Based Metal-Organic Polyhedra (Rh-MOPs): Groundbreaking work has demonstrated that the steric hindrance on the outer surface of Rh-MOPs can be used to separate pyridine regioisomers.[8] In these systems, isomers with bulky groups at the 2- or 6-positions (like 2,6-lutidine) are sterically prevented from coordinating to the rhodium centers, while isomers with substituents further from the nitrogen (like 3,5-lutidine) bind readily.[8][9] This principle directly applies to this compound, whose single α-methyl group would impose a steric penalty on coordination compared to 3,5-lutidine, influencing its binding affinity and equilibrium position.

  • Lewis Acid Adducts: Computational studies, such as Density Functional Theory (DFT), have quantified the energetic cost of steric hindrance. For Lewis acid-base pairs like lutidines and boranes (e.g., BF₃, B(C₆F₅)₃), calculations show that the N-B bond in adducts of α-substituted pyridines is often longer and weaker than in corresponding pyridine adducts, despite the increased electronic basicity of the lutidine.[10] This elongation is a direct consequence of steric repulsion between the methyl groups and the substituents on the Lewis acid. For example, early studies noted that 2,6-lutidine forms an adduct with the small Lewis acid BF₃ but not with the bulkier BMe₃, a classic demonstration of steric control.[11] this compound would be expected to show intermediate behavior, forming adducts more readily than 2,6-lutidine but less favorably than pyridine.

Coordination_Workflow cluster_ligands Ligand Selection cluster_outcomes Experimental Outcome Py Pyridine Mix Mix & Stir Py->Mix Unhindered Lut23 This compound Lut23->Mix Moderately Hindered Lut26 2,6-Lutidine Lut26->Mix Highly Hindered Metal Metal Precursor (e.g., Rh₂(OAc)₄) Metal->Mix Solvent Solvent Solvent->Mix Outcome_Py Stable Complex Forms (e.g., [Rh₂(OAc)₄(Py)₂]) Mix->Outcome_Py Outcome_23 Weaker Complex / Shifted Equilibrium Mix->Outcome_23 Outcome_26 No Coordination Observed Mix->Outcome_26

Caption: Comparative experimental workflow for metal complex formation.

Application in Synthesis: A Protocol for Hindered Base Catalysis

The reduced nucleophilicity of hindered pyridines makes them ideal as acid scavengers in reactions where the base must not interfere with electrophilic centers. A prime example is the protection of alcohols as silyl ethers using silyl chlorides.

Experimental Protocol: Silyl Ether Formation

In this reaction, a base is required to neutralize the HCl generated. If a nucleophilic base like pyridine is used, it can be silylated itself, leading to byproducts and reduced yield. A hindered base avoids this complication.

Objective: To protect a primary alcohol (R-CH₂OH) as its tert-butyldimethylsilyl (TBDMS) ether.

Comparative Reagents:

  • Base A (Nucleophilic): Pyridine

  • Base B (Moderately Hindered): this compound

  • Base C (Highly Hindered): 2,6-Lutidine

Step-by-Step Methodology:

  • Setup: To three separate flame-dried flasks under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and a dry, aprotic solvent (e.g., dichloromethane, DCM).

  • Base Addition: To the respective flasks, add Pyridine (1.2 eq), this compound (1.2 eq), and 2,6-Lutidine (1.2 eq).

  • Silylating Agent: Cool the solutions to 0 °C and add TBDMS-Cl (1.1 eq) dropwise to each flask.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃, separate the organic layer, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the yield of the desired silyl ether and identify any byproducts.

Expected Results & Causality:

  • Flask A (Pyridine): The reaction may be fast, but analysis will likely show the formation of the N-silylated pyridinium salt alongside the desired product, complicating purification and lowering the yield.

  • Flask B (this compound): The reaction will proceed cleanly to give a high yield of the silyl ether. The steric hindrance from the 2-methyl group is sufficient to largely prevent N-silylation, while its basicity effectively neutralizes the generated HCl.

  • Flask C (2,6-Lutidine): This will also give a very clean reaction with a high yield.[4] Due to its greater steric hindrance, it is the most effective at preventing side reactions, though it is a slightly stronger base than this compound.[5]

The choice between this compound and 2,6-lutidine often comes down to balancing reactivity, cost, and the specific steric demands of the substrate and electrophile.

Conclusion

The experimental evidence paints a clear picture of this compound as a molecule whose character is defined by a balance of competing influences. Its two methyl groups provide a strong electronic push, making it a more potent base than pyridine. However, the positioning of one of these groups adjacent to the nitrogen center imparts significant steric hindrance. This steric factor kinetically tempers its nucleophilicity and weakens its ability to coordinate with bulky Lewis acids and metal centers. For the practicing scientist, this compound is not merely another methylated pyridine; it is a strategic tool that offers an intermediate level of steric shielding, distinct from the unhindered nature of pyridine and the profound blockade of 2,6-lutidine. Understanding these experimentally-grounded comparisons is essential for rationally designing synthetic routes and controlling chemical reactivity with precision.

References

A Senior Application Scientist's Guide to Differentiating Lutidine Isomers via Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Lutidines, or dimethylpyridines, are a group of six structural isomers that, while sharing the same molecular formula (C₇H₉N), exhibit distinct chemical and physical properties due to the varied placement of their two methyl groups on the pyridine ring. This guide provides an in-depth comparison of the spectroscopic differences between these isomers, offering practical insights and experimental data to aid in their unambiguous differentiation.

The choice of spectroscopic technique is paramount in distinguishing between closely related isomers. Here, we will delve into the nuances of Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Electronic (UV-Visible) spectroscopy, explaining the causal relationships between molecular structure and spectral output.

The Six Lutidine Isomers: A Structural Overview

Before examining their spectroscopic signatures, it is essential to visualize the structural differences among the six lutidine isomers. The position of the methyl groups dictates the molecule's symmetry, electron distribution, and steric environment, all of which are reflected in their spectra.

Figure 1: Molecular structures of the six lutidine isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between lutidine isomers. The chemical shift (δ), multiplicity (splitting pattern), and integration of the proton (¹H) and carbon-¹³ (¹³C) signals provide a detailed fingerprint of the molecular structure.

The Underlying Principles: Why NMR is So Effective

The electronic environment surrounding each proton and carbon nucleus is unique for each isomer. The electron-withdrawing nitrogen atom in the pyridine ring deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). Conversely, the electron-donating methyl groups shield nearby nuclei, shifting their signals upfield. The symmetry of the molecule also plays a crucial role; chemically equivalent nuclei will produce a single signal, simplifying the spectrum for symmetrical isomers like 2,6- and 3,5-lutidine.

¹H NMR Spectral Comparison

The aromatic region (typically δ 6.5-8.5 ppm) and the methyl region (typically δ 2.0-2.5 ppm) of the ¹H NMR spectrum are most informative.

IsomerMethyl Proton Signals (δ ppm)Aromatic Proton Signals (δ ppm) & MultiplicityKey Differentiating Features
2,3-Lutidine ~2.4 (s, 3H), ~2.2 (s, 3H)~8.3 (d), ~7.4 (t), ~6.9 (d)Three distinct aromatic signals with characteristic splitting.[1]
2,4-Lutidine ~2.4 (s, 3H), ~2.2 (s, 3H)~8.3 (d), ~6.9 (s), ~6.8 (d)Presence of a singlet in the aromatic region.[2]
2,5-Lutidine ~2.4 (s, 3H), ~2.2 (s, 3H)~8.3 (s), ~7.3 (d), ~7.0 (d)A downfield aromatic singlet.
2,6-Lutidine ~2.5 (s, 6H)~7.5 (t), ~7.0 (d, 2H)A single methyl signal (6H) and only two aromatic signals due to symmetry.
3,4-Lutidine ~2.2 (s, 3H), ~2.1 (s, 3H)~8.2 (s, 2H), ~7.0 (d)Two downfield aromatic singlets.[1]
3,5-Lutidine ~2.2 (s, 6H)~8.2 (s, 2H), ~7.2 (s)A single methyl signal (6H) and two aromatic singlets due to symmetry.

Table 1: Comparative ¹H NMR data for lutidine isomers.

¹³C NMR Spectral Comparison

¹³C NMR spectroscopy provides complementary information, particularly regarding the carbon skeleton and the electronic effects of the substituents.

IsomerNumber of Aromatic Carbon SignalsMethyl Carbon Signals (δ ppm)Key Differentiating Features
This compound 5~20, ~15Five distinct aromatic signals.
2,4-Lutidine 5~24, ~21Five distinct aromatic signals.[3]
2,5-Lutidine 5~22, ~18Five distinct aromatic signals.
2,6-Lutidine 3~24Only three aromatic signals due to symmetry.
3,4-Lutidine 5~20, ~16Five distinct aromatic signals.[4]
3,5-Lutidine 3~18Only three aromatic signals due to symmetry.[5]

Table 2: Comparative ¹³C NMR data for lutidine isomers.

II. Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the masses of the atoms, the strength of the bonds, and the overall molecular symmetry.

The Causality Behind Vibrational Differences

The position of the methyl groups influences the vibrational coupling between the C-H bonds of the methyl groups and the pyridine ring. This results in unique patterns in the C-H stretching and bending regions of the spectra. Furthermore, the overall symmetry of the isomer determines which vibrational modes are IR and/or Raman active, following specific selection rules. For instance, in a molecule with a center of inversion, vibrations that are Raman active are IR inactive, and vice-versa (the rule of mutual exclusion). While lutidines do not possess a center of inversion, their differing symmetries still lead to distinct spectral patterns.

Key Differentiating Regions
  • C-H Stretching (Aromatic and Aliphatic): Look for subtle shifts in the 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic) regions.

  • Ring Vibrations: The 1600-1400 cm⁻¹ region contains characteristic pyridine ring stretching vibrations that are sensitive to substitution patterns.

  • C-H Bending (Out-of-Plane): The "fingerprint" region below 1000 cm⁻¹ is particularly useful, as the out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic ring.

While detailed peak assignments can be complex, a comparative overlay of the spectra of the different isomers will reveal clear and reproducible differences, especially in the fingerprint region. For example, the IR spectrum of 2,5-lutidine shows characteristic bands that can be compared with theoretical calculations for confirmation.[6] Similarly, IR spectra for 3,5-lutidine and 2,6-lutidine are available in databases for comparison.[7][8]

III. UV-Visible Spectroscopy: A Less Definitive, but Still Useful, Tool

UV-Visible spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like lutidines, the π → π* and n → π* transitions are of primary interest.

The Basis of Electronic Spectral Differences

The position of the methyl groups, which are weak electron-donating groups, can slightly perturb the energy levels of the π and n orbitals of the pyridine ring. This results in small shifts (solvatochromic shifts) in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). However, these differences are often subtle, making UV-Vis spectroscopy a less definitive tool for isomer differentiation compared to NMR or vibrational spectroscopy.

The UV-Vis spectrum of pyridine in an acidic mobile phase shows absorption maxima at 202 nm and 254 nm.[9] The lutidine isomers exhibit similar absorption profiles, with minor shifts in these bands. For example, a UV-Vis spectrum for 3,5-lutidine is available for reference.[10] While not ideal for primary identification, UV-Vis can be a useful complementary technique, especially in quantitative analysis where a specific isomer's concentration is being monitored.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your results, it is crucial to follow standardized and well-validated experimental protocols.

Sample Preparation
  • Purity: Ensure the lutidine isomer sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection:

    • NMR: Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) that do not contain protons, to avoid interfering signals. The choice of solvent can slightly influence chemical shifts.

    • IR: For liquid samples, analysis can be performed neat (as a thin film between salt plates, e.g., NaCl or KBr) or as a solution in an IR-transparent solvent (e.g., CCl₄, CS₂).

    • UV-Vis: Use a UV-grade solvent (e.g., ethanol, methanol, hexane) that does not absorb in the region of interest.

Instrumental Parameters

experimental_workflow cluster_nmr NMR Spectroscopy cluster_ir Vibrational Spectroscopy cluster_uv UV-Vis Spectroscopy nmr_sample Dissolve sample in deuterated solvent nmr_acquire Acquire ¹H and ¹³C spectra (e.g., 400 MHz spectrometer) nmr_sample->nmr_acquire nmr_process Process data (FT, phasing, baseline correction) nmr_acquire->nmr_process end_node End: Isomer Identification nmr_process->end_node ir_sample Prepare neat sample or solution ir_acquire Acquire FT-IR/Raman spectrum (e.g., 4000-400 cm⁻¹) ir_sample->ir_acquire ir_process Process data (baseline correction, normalization) ir_acquire->ir_process ir_process->end_node uv_sample Prepare dilute solution in UV-grade solvent uv_acquire Acquire UV-Vis spectrum (e.g., 200-400 nm) uv_sample->uv_acquire uv_process Determine λ_max and ε uv_acquire->uv_process uv_process->end_node start Start: Pure Lutidine Isomer start->nmr_sample start->ir_sample start->uv_sample

Figure 2: A generalized experimental workflow for the spectroscopic analysis of lutidine isomers.

Conclusion

The six isomers of lutidine, while structurally similar, present unique spectroscopic fingerprints that allow for their confident differentiation. NMR spectroscopy, particularly ¹H NMR, stands out as the most definitive technique , offering clear distinctions in chemical shifts and splitting patterns arising from the varied positions of the methyl groups. Vibrational spectroscopy provides a robust secondary method , with the fingerprint region of the IR and Raman spectra offering a wealth of structural information. UV-Visible spectroscopy is the least specific but can serve as a useful complementary or quantitative tool.

By understanding the fundamental principles behind how the isomeric structures influence their interaction with different regions of the electromagnetic spectrum, and by employing rigorous experimental protocols, researchers can confidently identify and characterize these important chemical entities.

References

A Senior Application Scientist's Guide: Unveiling the Strategic Advantages of 2,3-Lutidine over Triethylamine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the choice of an amine base is far from trivial. While triethylamine (TEA) has long been a workhorse, its utility is often challenged in complex syntheses where precision and selectivity are paramount. This guide provides an in-depth comparison with 2,3-Lutidine, a sterically hindered pyridine derivative, demonstrating its distinct advantages in scenarios demanding low nucleophilicity, moderate basicity, and enhanced reaction control. For researchers, scientists, and drug development professionals, understanding these nuances is key to optimizing reaction outcomes, minimizing side-product formation, and streamlining purification processes.

A Tale of Two Bases: Fundamental Properties

At a glance, both triethylamine and this compound serve the same primary function: to act as an acid scavenger or a basic catalyst. However, their structural and electronic differences, rooted in alkyl amine versus pyridine frameworks, dictate their reactivity and suitability for specific applications.

Triethylamine is a simple, acyclic tertiary amine, while this compound is a pyridine ring substituted with two methyl groups.[1][2] This seemingly small difference has profound implications for steric accessibility to the nitrogen's lone pair and the overall basicity of the molecule.

Data Summary: this compound vs. Triethylamine
PropertyThis compoundTriethylamineRationale for Significance
Structure this compound StructureTriethylamine StructureThe rigid pyridine ring and ortho-methyl group in this compound create significant, predictable steric hindrance compared to the flexible ethyl groups of TEA.
Molar Mass 107.15 g/mol [3]101.19 g/mol Affects stoichiometry calculations and mass balance.
Boiling Point 162-163 °C[1][4]89.5 °CCrucial for post-reaction removal; TEA is more volatile, while this compound requires alternative work-up procedures.
pKa (Conjugate Acid) ~6.57[4][5][6]~10.75[2]A difference of four orders of magnitude in basicity. This is the most critical parameter for controlling reaction pH and avoiding base-mediated side reactions.
Steric Hindrance HighModerateThe ortho-methyl group on the rigid pyridine ring significantly shields the nitrogen atom, drastically reducing its nucleophilicity.[1][7]
Nucleophilicity Very Low (Non-nucleophilic)[8]Moderate (Can act as a nucleophile)Determines whether the base will participate in unwanted side reactions, such as alkylation or acylation.[2][9]
Solubility (Water) 95 g/L (26 °C)[4][5]112.4 g/L (20 °C)[2]Both are reasonably soluble, but their salts have different properties, impacting extractive work-ups.

The Core Advantage: Steric Hindrance and Suppressed Nucleophilicity

The primary advantage of this compound lies in its role as a non-nucleophilic base .[1][8] In many reactions, the goal is for the base to simply accept a proton (act as a Brønsted-Lowry base) to neutralize an acid byproduct, without participating in the reaction itself.

Causality Behind the Choice: Triethylamine, with its flexible ethyl groups, can still approach and attack electrophilic centers, acting as a nucleophile. This can lead to undesired side products, such as the formation of quaternary ammonium salts or the acylation of the amine itself.[2] this compound's methyl groups, particularly the one at the 2-position (ortho to the nitrogen), create a rigid steric shield.[7] This bulkiness effectively prevents the nitrogen's lone pair from attacking electrophilic carbons, while still allowing it to abstract a small, accessible proton.[10][11]

This principle is critical in reactions such as:

  • Silylations: Protecting alcohols with silylating agents like TBSCl or TBSOTf. A nucleophilic base can compete with the alcohol, reducing yield.

  • Acylations of sensitive substrates: Where the base should only scavenge the HCl or other acid byproduct.

  • Elimination Reactions: Promoting E2 elimination while suppressing SN2 substitution pathways.[7][12]

G cluster_0 Triethylamine (TEA) cluster_1 This compound TEA_N N Substrate_TEA R-X (Electrophilic Center) TEA_N->Substrate_TEA Undesired Nucleophilic Attack (SN2) Proton_TEA H+ TEA_N->Proton_TEA Desired Proton Abstraction Lutidine_N N Substrate_Lut R-X (Electrophilic Center) Proton_Lut H+ Lutidine_N->Proton_Lut Selective Proton Abstraction Me_Shield Steric Shield (Methyl Groups)

Caption: Steric hindrance in this compound vs. Triethylamine.

The Power of Moderate Basicity: Precision pH Control

With a conjugate acid pKa of ~6.57, this compound is approximately 10,000 times less basic than triethylamine (pKa ~10.75).[2][4] While strong basicity is often desired, it can be a significant liability for substrates containing sensitive functional groups.

Causality Behind the Choice: The high basicity of triethylamine can promote unwanted side reactions, including:

  • Epimerization of chiral centers adjacent to carbonyls.

  • Enolization and subsequent aldol-type reactions.

  • Decomposition of base-labile protecting groups or products.

This compound's milder basicity provides a "just-right" environment. It is strong enough to effectively neutralize strong acid byproducts like HCl or triflic acid (TfOH), but not so strong that it perturbs sensitive functionalities elsewhere in the molecule. This makes it an ideal choice in the synthesis of complex molecules like pharmaceuticals and natural products, where maintaining stereochemical integrity is crucial.[13][14][15]

Application Spotlight: Silylation of a Primary Alcohol

To illustrate these principles, consider the protection of a primary alcohol as a silyl ether using tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf). This reaction generates the potent acid, triflic acid, which must be scavenged.

Experimental Protocol: Silylation using TBSOTf and this compound

Objective: To demonstrate the selective use of this compound as a non-nucleophilic acid scavenger in a reaction that is highly sensitive to base strength and nucleophilicity.

Reagents & Materials:

  • Benzyl alcohol (Substrate)

  • TBSOTf (Silylating agent)

  • This compound (Base)[1]

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir bar, round-bottom flask, ice bath, separatory funnel

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 equiv) and anhydrous DCM (to make a 0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath. Rationale: This step controls the reaction exotherm and minimizes potential side reactions.

  • Base Addition: Add this compound (1.5 equiv) via syringe and stir for 5 minutes. Rationale: this compound is added in excess to ensure complete scavenging of the triflic acid that will be generated.

  • Silylation: Add TBSOTf (1.2 equiv) dropwise over 10 minutes. Rationale: Slow addition prevents a rapid exotherm and local concentration build-up. This compound's steric bulk prevents it from attacking the silicon center, ensuring only the alcohol reacts.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Quenching & Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Rationale: The acid wash effectively removes the protonated lutidinium triflate salt into the aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl ether.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the successful execution of our experiments; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. 2,3-Lutidine (also known as 2,3-dimethylpyridine), a common reagent and solvent, requires meticulous handling due to its specific chemical hazards. This guide provides a direct, procedural framework for its proper disposal, grounded in the principles of laboratory safety and regulatory compliance. The goal is not just to follow steps, but to understand the causality behind them, ensuring a self-validating system of safety within your laboratory.

Section 1: The Foundation of Safe Disposal: Understanding the Hazards

Proper disposal protocols are not arbitrary; they are a direct response to the inherent chemical properties and associated risks of a substance. Understanding these hazards is the critical first step in ensuring safe handling from initial use to final disposal. This compound presents a multi-faceted risk profile that must be respected.

The primary hazards are its flammability and its toxicity.[1][2][3] As a Category 3 flammable liquid with a flash point of approximately 50°C (122°F), its vapors can form an ignitable mixture with air.[4][5] This necessitates stringent control of ignition sources and proper storage.[6][7] Furthermore, it is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage and irritation to the skin and respiratory system.[1][2][5][8] These toxicological properties dictate the need for robust personal protective equipment (PPE) and engineering controls like fume hoods.

Table 1: Key Safety & Hazard Data for this compound
ParameterDataRationale for Disposal Protocol
CAS Number 583-61-9Unique identifier for accurate tracking and regulatory reporting.
GHS Hazard Class Flammable Liquid 3; Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Serious Eye Damage 1; STOT SE 3[1][2][5]Dictates segregation as flammable, hazardous waste and mandates specific PPE.
Flash Point ~50 °C / 122 °F (closed cup)[4][5]Waste must be stored away from heat and ignition sources.
UN Number UN1993[1][8]Proper shipping classification for transport to a disposal facility.
U.S. EPA Waste Code Potentially D001 (Ignitability)Waste must be managed as hazardous under RCRA due to its flammability characteristic.[7]
Water Solubility Soluble[1][4]High mobility in aquatic environments; sewer disposal is strictly prohibited .[2][8]

Section 2: In-Laboratory Waste Management: The First Line of Defense

Effective disposal begins with systematic collection and segregation at the point of generation. Adhering to these steps prevents dangerous chemical reactions and ensures the waste is properly characterized for the disposal vendor.

Step-by-Step Waste Collection Protocol:
  • Select the Correct Waste Container:

    • Use a dedicated, chemically compatible container for non-halogenated organic solvent waste. Glass or high-density polyethylene (HDPE) are typically appropriate.

    • Ensure the container is clean, in good condition, and has a secure, vapor-tight screw cap.[9][10]

    • Causality: Using a dedicated container prevents accidental mixing with incompatible chemicals, such as strong oxidizing agents or acids, which could lead to a dangerous reaction.[1][7] A sealed cap is crucial to prevent the escape of flammable vapors.[6][10]

  • Properly Label the Container:

    • Before adding any waste, affix a hazardous waste label.

    • Clearly write "Hazardous Waste" and list all constituents by their full chemical name, including "this compound." Estimate the percentage of each component.[9]

    • Causality: Accurate labeling is a legal requirement and is critical for the safety of all personnel handling the container and for the final disposal facility to process the waste correctly.[10]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when you are actively adding waste.[9][10]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.

    • The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]

    • Store away from heat, sparks, open flames, and other ignition sources.[1][6]

    • Causality: The "closed container" rule is an EPA requirement to prevent the release of hazardous vapors into the laboratory.[10] Secondary containment mitigates the impact of a primary container failure.

  • Managing Full Containers:

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[9]

    • Once full, ensure the cap is tightly secured and arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

Section 3: Emergency Protocol: Accidental Release & Spill Management

In the event of a spill, a swift and correct response is critical to mitigate immediate hazards.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate & Alert: Immediately alert personnel in the area and evacuate non-essential staff.

  • Control Ignition Sources: Extinguish all nearby flames, turn off hot plates, and remove any potential sources of ignition.[2][8]

  • Ventilate: Increase ventilation in the area by opening fume hood sashes.

  • Don PPE: At a minimum, wear nitrile gloves, chemical safety goggles, a face shield, and a flame-retardant lab coat.[2][6][7]

  • Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][3] Do not use combustible materials like paper towels.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated waste container.[1][3]

  • Package and Label: Seal the container and label it as "Hazardous Waste - Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Manage the sealed container of spill debris as hazardous waste for EHS pickup.

Section 4: The Final Pathway: Approved Disposal Methodologies

Disposing of this compound is not a task for the laboratory; it must be managed through regulated, approved channels. Under federal regulations, a chemical waste generator is responsible for the waste from "cradle to grave."[1][7]

The universally accepted and required method for the final disposal of this compound is high-temperature incineration .[2][8] This process must be carried out by a licensed and permitted professional waste disposal company.

  • Causality: Incineration at temperatures typically ranging from 820°C to 1,600°C ensures the complete thermal destruction of the heterocyclic aromatic ring.[11] This process is equipped with afterburners and scrubbers to safely manage and neutralize the nitrogen oxides (NOx) and other hazardous byproducts generated during combustion, ensuring compliance with clean air regulations.[2][8]

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. [2][8] Its water solubility allows it to easily enter aquatic systems, and its hazards make it unsuitable for wastewater treatment facilities.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from the moment it is designated as waste.

G Diagram 1: this compound Waste Management Workflow start This compound Waste Generated decision_type Spill or Routine Waste? start->decision_type spill_protocol Execute Spill Management Protocol (Ventilate, Don PPE, Contain) decision_type->spill_protocol Spill routine_protocol Segregate into Correct Waste Stream (e.g., Non-Halogenated Solvent) decision_type->routine_protocol Routine collect_spill Collect Contaminated Debris (Use non-sparking tools) spill_protocol->collect_spill end_point Arrange Pickup by EHS / Licensed Waste Contractor for Incineration collect_spill->end_point collect_routine Collect in Designated, Compatible Container routine_protocol->collect_routine label_container Ensure Container is Closed, Labeled & Dated collect_routine->label_container store_container Store in Secondary Containment within Satellite Accumulation Area (SAA) label_container->store_container decision_full Container Full? store_container->decision_full decision_full->collect_routine No, continue accumulation decision_full->end_point Yes

Caption: Workflow for handling this compound waste.

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By understanding the chemical's hazards, implementing rigorous in-laboratory waste management protocols, and entrusting the final disposal to licensed professionals, we uphold our commitment to the safety of our colleagues and the protection of our environment. This procedural diligence is the hallmark of a robust and trustworthy safety culture.

References

Navigating the Risks: A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis, the safe handling of every reagent is paramount. 2,3-Lutidine (also known as 2,3-dimethylpyridine) is a valuable building block, but its hazardous properties demand a meticulous and informed approach to personal protection. This guide moves beyond mere checklists to provide a deep, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this flammable, corrosive, and toxic compound. Our goal is to empower you with the causal understanding behind each safety measure, fostering a laboratory environment where safety and scientific advancement go hand-in-hand.

Understanding the Inherent Hazards of this compound

Before we can select the appropriate armor, we must first understand the weapons we face. This compound presents a multi-faceted threat profile that necessitates a comprehensive PPE strategy.

Hazard ClassificationDescription of Risk
Flammable Liquid and Vapor (Category 3) Vapors can ignite at temperatures at or above 49°C (120.2°F), and vapor-air mixtures can be explosive.[1] This necessitates control of ignition sources and the use of flame-retardant apparel in certain scenarios.
Acute Toxicity (Oral, Dermal, Inhalation - Category 4) Harmful if swallowed, inhaled, or absorbed through the skin.[1]
Skin Corrosion/Irritation (Category 2) Causes skin irritation upon contact.[1][2] Prolonged contact can lead to more severe damage.
Serious Eye Damage (Category 1) Poses a significant risk of causing serious, potentially irreversible, eye damage.[2][3]
Specific Target Organ Toxicity (Single Exposure - Category 3) May cause respiratory irritation.[2][3]

This combination of flammability, corrosivity, and toxicity requires a multi-layered defense system. Each piece of PPE is chosen to counteract a specific route of exposure.

The Core Ensemble: Your Primary Defense

For any work involving the handling of this compound, a baseline of PPE is non-negotiable. This core ensemble is designed to protect against incidental splashes, brief vapor exposure, and direct contact during routine procedures in a well-ventilated laboratory setting.

Eye and Face Protection: A Non-Negotiable Barrier

Given that this compound can cause serious eye damage, robust eye and face protection is critical.[2][3]

  • Primary Protection: At a minimum, wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 standards (in the U.S.) or EN 166 (in the E.U.).[3][4] These are essential to prevent splashes from reaching the eyes from the sides, top, or bottom.

  • Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or conducting reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles. The face shield offers a broader barrier, protecting the entire face from direct contact.

Hand Protection: Selecting the Right Glove Material

The term "chemical-resistant gloves" is broad; the efficacy of a glove is entirely dependent on its material composition and its resistance to the specific chemical being handled. While no specific permeation data for this compound is readily available in common chemical resistance charts, we can make an expert, data-informed selection based on its chemical family (pyridines) and general solvent characteristics.

  • The Challenge: Pyridine and its derivatives are organic bases that can be aggressive towards many common glove materials. For instance, a general chemical resistance chart indicates that nitrile gloves have poor resistance to Pyridine.[5]

  • Recommended Materials:

    • Butyl Rubber: This material generally offers excellent resistance to ketones, esters, and polar organic compounds, making it a strong candidate for handling pyridines.[6]

    • Neoprene: Neoprene provides good resistance to a broad range of chemicals, including some organic solvents, and is a viable option.[6]

  • For Incidental Contact (Short-term use): While standard nitrile gloves are not recommended for prolonged contact, thicker nitrile gloves (e.g., 8 mil or greater) may be acceptable for tasks with a low likelihood of direct contact, provided they are changed immediately upon any splash.[7]

  • The Self-Validating Protocol: Always inspect gloves for any signs of degradation (swelling, cracking, discoloration) before and during use.[8] If any change is observed, replace the gloves immediately. For any new procedure, it is prudent to consult the glove manufacturer's specific chemical resistance data or conduct an in-house test for breakthrough time.

Protective Clothing: Shielding Against Dermal Exposure
  • Laboratory Coat: A standard cotton lab coat is the minimum requirement. However, for handling larger quantities of this compound or in situations with a higher splash risk, a flame-retardant (FR) lab coat that is also chemically resistant is strongly recommended due to the flammability of the substance.[3][9]

  • Chemical-Resistant Apron: For tasks involving significant quantities of this compound, wearing a chemical-resistant apron over the lab coat provides an additional layer of protection.

  • Full Body Protection: In scenarios with a high risk of significant exposure, such as in a pilot plant setting or during a large-scale transfer, a complete chemical-resistant suit may be necessary.[2]

Footwear: The Foundation of Safety

Closed-toe shoes are a fundamental requirement in any laboratory setting. When handling corrosive and flammable liquids like this compound, these shoes should be made of a material that offers some degree of chemical resistance, such as leather or a synthetic equivalent.

Respiratory Protection: A Risk-Based Approach

Since there are no established Occupational Exposure Limits (OELs) like a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH for this compound, the decision to use respiratory protection must be based on a qualitative assessment of the risk.[3]

The guiding principle is to use engineering controls (such as a fume hood) as the primary means of controlling vapor exposure. Respiratory protection should be considered a secondary line of defense.

When is Respiratory Protection Necessary?

  • When working outside of a certified chemical fume hood.

  • If you experience any irritation of the respiratory tract, dizziness, or headache, which could indicate vapor exposure.[3]

  • During large-scale transfers or when there is a potential for significant vapor release.

  • In the event of a spill or leak.

Selecting the Right Respirator:

  • For Low-Level Vapor Exposure: A half-mask or full-facepiece air-purifying respirator (APR) equipped with organic vapor (OV) cartridges (Type A, brown, conforming to EN14387 in the E.U. or with a NIOSH-approved OV cartridge in the U.S.) is appropriate.[1]

  • For Higher Concentrations or Emergencies: In situations where vapor concentrations are high or unknown, such as a large spill, a full-facepiece supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is required.[4]

A comprehensive respiratory protection program, including fit testing and training, is mandated by OSHA (29 CFR 1910.134) for all required respirator use.[10]

Procedural Discipline: Donning, Doffing, and Disposal

The order and manner in which PPE is put on (donning) and taken off (doffing) are as crucial as the equipment itself to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Hand Hygiene: Start with clean hands.

  • Protective Clothing: Don your lab coat or chemical suit.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Select the appropriate gloves and pull the cuffs over the sleeves of your lab coat.

Step-by-Step Doffing Protocol (to minimize contamination)
  • Gloves: Remove the first glove by grasping the outside cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove.

  • Face Shield and Goggles: Remove by handling the head strap, avoiding contact with the front surfaces.

  • Protective Clothing: Remove your lab coat or suit by rolling it down and away from your body, turning it inside out as you go.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: A Critical Final Step

Contaminated PPE is considered hazardous waste and must be disposed of accordingly.[3]

  • Segregation: All disposable PPE that has come into contact with this compound (gloves, disposable lab coats, etc.) must be segregated from regular trash.[11]

  • Containment: Place contaminated PPE in a designated, labeled, and sealed hazardous waste container.[3]

  • Licensed Disposal: The disposal of this hazardous waste must be handled by a licensed environmental management company in accordance with all local, state, and federal regulations.[11]

Emergency Operations: Responding to PPE Failure

In the event of PPE failure, a swift and correct response is critical to minimize exposure.

  • Glove Breach: Immediately move away from the hazardous area. Remove the compromised glove using the standard doffing procedure and wash your hands thoroughly with soap and water. Inspect your skin for any signs of irritation.

  • Splash to Clothing: Immediately proceed to a safety shower and remove the contaminated clothing while under the shower. Flush the affected skin area for at least 15 minutes.[12]

  • Eye Contact: Go directly to an eyewash station and flush your eyes for a minimum of 15 minutes, holding your eyelids open.[12] Seek immediate medical attention.

  • Respirator Malfunction: Immediately leave the area with potential vapor exposure and move to fresh air.

In all cases of exposure or PPE failure, report the incident to your supervisor and seek medical attention as necessary.[1]

Visualizing the PPE Selection Process

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Decision Points start Start: Plan to handle This compound task Assess Task: - Scale (volume) - Procedure (transfer, reaction, etc.) - Potential for splash or aerosol generation start->task core_ppe Core PPE: - Chemical Goggles - Butyl Rubber or Neoprene Gloves - FR Lab Coat - Closed-toe Shoes env Assess Environment: - In a fume hood? - Open bench? - Ventilation status task->env face_shield Add Face Shield env->core_ppe respirator Add Respirator: - OV Cartridges (APR) - SAR/SCBA for spills splash_risk High Splash Risk? core_ppe->splash_risk vapor_risk High Vapor Risk? face_shield->vapor_risk large_scale Large Scale or High Exposure Risk? respirator->large_scale chem_suit Chemical Suit Required end_point Proceed with Work chem_suit->end_point splash_risk->face_shield Yes splash_risk->vapor_risk No vapor_risk->respirator Yes vapor_risk->large_scale No large_scale->chem_suit Yes large_scale->end_point No

Caption: A decision workflow for selecting appropriate PPE based on task-specific hazard assessment for this compound.

By internalizing this structured approach to PPE, you transform a set of rules into a dynamic, risk-aware safety protocol. This ensures not only your personal safety but also the integrity of your research and the well-being of your entire team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Lutidine
Reactant of Route 2
Reactant of Route 2
2,3-Lutidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。